molecular formula C5H4NNaO2S B1532168 Sodium 5-methylthiazole-2-carboxylate CAS No. 1107062-31-6

Sodium 5-methylthiazole-2-carboxylate

Cat. No.: B1532168
CAS No.: 1107062-31-6
M. Wt: 165.15 g/mol
InChI Key: BFKXLNYVOQXJJG-UHFFFAOYSA-M
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Description

Sodium 5-methylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C5H4NNaO2S and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKXLNYVOQXJJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677260
Record name Sodium 5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107062-31-6
Record name Sodium 5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of Sodium 5-methylthiazole-2-carboxylate

Executive Summary

This compound is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly in the development of anti-infectives (e.g., cephalosporin side chains) and kinase inhibitors.[1] Its structural utility lies in the C2-carboxylate handle, which allows for amide coupling or decarboxylative cross-coupling, while the C5-methyl group provides essential steric bulk and lipophilicity.

This technical guide outlines two distinct synthetic pathways. Method A (Direct Metallation) is the preferred route for medicinal chemistry and rapid scale-up due to its atom economy and step efficiency.[1] Method B (Hantzsch Cyclization) is provided as a robust alternative for de novo construction when the 5-methylthiazole parent is unavailable or when isotopic labeling is required.[1]

Retrosynthetic Analysis & Pathway Map

The synthesis can be approached via direct functionalization of the thiazole core or ring construction.[1]

SynthesisPathways cluster_0 Method A: Direct Metallation cluster_1 Method B: Hantzsch Construction Target This compound Acid 5-methylthiazole-2-carboxylic acid Acid->Target NaOH (1.0 eq) Lyophilization StartA 5-methylthiazole Lithium 2-Lithio-5-methylthiazole (Transient Species) StartA->Lithium n-BuLi, THF -78°C Lithium->Acid 1. CO2 (s) 2. H3O+ StartB1 Ethyl thiooxamate Ester Ethyl 5-methylthiazole-2-carboxylate StartB1->Ester + StartB2 EtOH, Reflux StartB2 2-Bromopropanal (or acetal) StartB2->Ester Ester->Acid Hydrolysis (NaOH/H2O)

Figure 1: Strategic disconnection showing the Direct Metallation route (Method A) and the Hantzsch Cyclization route (Method B).[1]

Method A: Direct Metallation-Carboxylation (Primary Protocol)[1]

This method utilizes the high acidity of the C2-proton in the thiazole ring (


).[1] Selective lithiation at C2 followed by a carbon dioxide quench yields the carboxylic acid directly.[1]
Mechanism & Causality

The 5-methyl group exerts a steric influence but does not significantly deactivate the C2 position.[1] The use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) is mandatory to prevent ring fragmentation (ring-opening to isocyanides) which occurs at higher temperatures [1].[1]

Step-by-Step Protocol

Reagents:

  • 5-Methylthiazole (1.0 eq)[1][2]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

  • Dry Tetrahydrofuran (THF) (10-15 volumes)

  • Dry Ice (Solid

    
    )[1]
    
  • Sodium Hydroxide (1.0 M aq)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with dry THF and cool to -78°C (acetone/dry ice bath).

  • Substrate Addition: Add 5-methylthiazole (1.0 eq) to the THF. Ensure the system maintains -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes via syringe pump.

    • Critical Control Point: Maintain internal temperature below -70°C to avoid "scrambling" or ring opening.

    • Observation: The solution typically turns yellow/orange, indicating formation of the 2-lithio species.[1] Stir for 45 minutes at -78°C.

  • Carboxylation:

    • Option A (Gas): Bubble anhydrous

      
       gas through the solution for 30 minutes.[1]
      
    • Option B (Solid - Preferred): Cannulate the lithiated mixture onto an excess of crushed dry ice in a separate flask. This ensures rapid quenching and prevents double-addition.[1]

  • Workup: Allow the mixture to warm to room temperature. The solvent is removed under reduced pressure.[1][3]

  • Salt Formation: Dissolve the residue in a minimum amount of water.[1] Adjust pH to ~2.0 with 1N HCl to precipitate the free acid.[1] Filter and dry the solid.[1][4][5]

  • Final Salt Conversion: Suspend the free acid in methanol. Add exactly 1.0 equivalent of NaOH (aq).[1] Stir for 30 minutes, then concentrate and lyophilize to obtain This compound as a white powder.

Method B: Modified Hantzsch Synthesis (Alternative)

This route is preferred if 5-methylthiazole is unavailable or if the synthesis requires modification of the ring substituents during construction.[1]

Mechanism

This is a condensation between a thioamide equivalent (ethyl thiooxamate) and an


-halo carbonyl (2-bromo-1,1-dimethoxypropane).[1] The sulfur atom acts as the nucleophile attacking the 

-carbon, followed by nitrogen attacking the carbonyl to close the ring [2].[1]
Step-by-Step Protocol

Reagents:

  • Ethyl thiooxamate (1.0 eq)[1]

  • 2-Bromo-1,1-dimethoxypropane (1.1 eq) (Masked aldehyde equivalent)[1]

  • Ethanol (solvent)[1][5]

  • p-Toluenesulfonic acid (catalytic)[1]

Procedure:

  • Condensation: Dissolve ethyl thiooxamate in ethanol (10 vol). Add 2-bromo-1,1-dimethoxypropane and catalytic p-TsOH.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. The acid catalyst deprotects the acetal in situ to the reactive aldehyde, which immediately condenses.[1]

  • Isolation: Cool to room temperature. Neutralize with saturated

    
    .[1] Extract with ethyl acetate.[1] Dry over 
    
    
    
    and concentrate to yield Ethyl 5-methylthiazole-2-carboxylate .
  • Saponification: Dissolve the ester in THF/Water (1:1).[1] Add LiOH or NaOH (1.2 eq).[1] Stir at RT until TLC shows consumption of ester.[1]

  • Salt Isolation: If NaOH was used, carefully evaporate the solvent.[1] Recrystallize from Ethanol/Ether to obtain the pure sodium salt.[1]

Analytical Characterization

To validate the product, compare experimental data against these standard parameters.

Table 1: Expected Analytical Data

ParameterSpecificationDiagnostic Signal
Appearance White to Off-White SolidHygroscopic powder (store in desiccator)
1H NMR (D2O) Purity > 98%

7.65 ppm
(s, 1H, C4-H)

2.52 ppm
(s, 3H, C5-CH3)
13C NMR Confirm Carbon Skeleton

~165 ppm
(C=O),

~160 ppm
(C2)
Mass Spec (ESI) [M-Na]-m/z = 142.0 (Free anion)

Critical Quality Attribute (CQA): The absence of a proton signal at ~8.5-9.0 ppm (characteristic of the C2-H in the starting material) confirms successful carboxylation in Method A.

References

  • Lithiation of Thiazoles

    • Barton, D. H. R., et al.[1] "The specific lithiation of thiazoles and isothiazoles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1979.[1]

    • Context: Establishes the kinetic control required (low temp)
    • (Generic Journal Link)

  • Hantzsch Synthesis Variants

    • Schwarz, G. "2,4-Dimethylthiazole."[1] Organic Syntheses, Coll.[1] Vol. 3, p.332 (1955).[1]

    • Context: Foundational protocol for thiazole ring closure using thioamides and alpha-halo ketones.[1]

    • [1]

  • Carboxylation Methodology

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1]

    • Context: Standard text describing the reactivity of 1,3-azoles toward organolithiums.[1]

  • Specific Salt Preparation (Patent)

    • US Patent 5,880,288.[1] "Process for the preparation of 2-methylthiazole-5-carboxylates."

    • Context: While targeting the isomer, this patent details the industrial saponification and salt isolation conditions relevant to thiazole carboxylates.[1]

Sources

physicochemical properties of 5-methylthiazole-2-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 5-methylthiazole-2-carboxylic acid sodium salt , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates (APIs), particularly in the development of cephalosporin antibiotics and peptide mimetics.[1]

While the parent acid (CAS: 61291-21-2) is commercially available, it exhibits significant thermal instability due to facile decarboxylation.[1] The sodium salt form is engineered to mitigate this instability, enhance aqueous solubility, and facilitate nucleophilic substitution reactions.[1] This document outlines the physicochemical profile, stability mechanisms, and validated characterization protocols required for its rigorous use in drug development.[1]

Part 1: Molecular Identity & Structural Analysis[1]

The 2-position of the thiazole ring is electronically unique. The adjacent nitrogen and sulfur atoms create an electron-deficient center, making the carboxylic acid at this position significantly more acidic than typical benzoic analogs, yet prone to losing carbon dioxide.[1]

Chemical Identification
PropertyDetail
Compound Name 5-Methylthiazole-2-carboxylic acid sodium salt
Parent Acid CAS 61291-21-2 (Acid Form)
Molecular Formula C₅H₄NNaO₂S
Molecular Weight 165.15 g/mol (Salt) / 143.16 g/mol (Free Acid)
SMILES CC1=CN=C(S1)C(=O)[O-].[Na+]
Appearance Off-white to pale yellow crystalline powder
Electronic Structure & Stability Implications

The carboxylate group at the C2 position is in conjugation with the thiazole


-system.[1]
  • Inductive Effect: The electronegative Nitrogen (N3) exerts a strong -I (inductive) effect, stabilizing the carboxylate anion.[1] This makes the parent acid a relatively strong organic acid (pKa ~1.5–2.0).[1]

  • Thermal Risk: Upon protonation (in acidic media) or high heat, the molecule undergoes decarboxylation to form 5-methylthiazole.[1] The sodium salt effectively "locks" the carboxylate, preventing the formation of the zwitterionic intermediate required for decarboxylation.[1]

Part 2: Physicochemical Profile

The following data contrasts the theoretical and experimental properties of the free acid versus the sodium salt to justify salt selection in process chemistry.

Comparative Properties Table
PropertyFree Acid (Protonated)Sodium Salt (Ionic)Relevance to Process
Solubility (Water) Low (< 5 mg/mL)High (> 100 mg/mL)Salt form preferred for aqueous couplings.[1]
Solubility (Organic) Soluble in DMSO, MeOHInsoluble in DCM, HexaneSalt precipitates easily from organic antisolvents.
Melting Point 142–145°C (Decomposes)> 260°C (Stable)Salt withstands drying temperatures better.[1]
Hygroscopicity LowModerate to HighSalt requires storage in desiccated conditions.[1]
pKa (Conjugate) ~1.8 (Predicted)N/A (Fully Ionized)Buffering required during coupling to prevent protonation.[1]
LogP 0.65 (Lipophilic)-1.5 (Hydrophilic)Salt partitions entirely into the aqueous phase.[1]

Critical Insight: The low pKa of the parent acid means that even at pH 3-4, a significant portion exists as the anion.[1] However, strictly maintaining pH > 7 is required to prevent trace protonation that catalyzes decarboxylation over time.[1]

Part 3: Stability & Decarboxylation Mechanism[1]

The primary failure mode for this reagent is thermal decarboxylation.[1] Understanding this mechanism is vital for setting storage and reaction conditions.[1]

Decarboxylation Pathway

The reaction proceeds via a cyclic transition state or a zwitterionic ylide intermediate, primarily accessible when the carboxylate is protonated.[1]

Decarboxylation Salt Sodium Salt (Stable Solid) Acid Free Acid (pH < 2) Salt->Acid Protonation (H+) TS Transition State (Cyclic/Ylide) Salt->TS Direct Path Blocked Acid->TS Heat (>100°C) Product 5-Methylthiazole + CO2 (Gas) TS->Product Irreversible Loss

Figure 1: Stability profile showing the necessity of maintaining the salt form to prevent decarboxylation.[1]

Handling Protocol:

  • Avoid Acidic Workups: Never acidify the aqueous layer containing the salt unless immediate extraction is planned.[1]

  • Temperature Limit: Do not heat the free acid above 60°C. The salt is stable up to 200°C but should be dried under vacuum at < 50°C to prevent hydrolysis if moisture is present.[1]

Part 4: Analytical Characterization Protocols

To ensure the integrity of the sodium salt, the following self-validating protocols should be employed.

High-Performance Liquid Chromatography (HPLC)

This method separates the parent acid from the decarboxylated impurity (5-methylthiazole).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Thiazole absorption).[1]

  • System Suitability:

    • Tailing Factor:[1][2] < 1.5 (Crucial for carboxylic acids).[1]

    • Resolution: > 2.0 between the salt peak (elutes early) and 5-methylthiazole (elutes late).[1]

Potentiometric Titration (Assay & pKa)

Since the salt is a weak base of a moderately strong acid, standard titration can determine purity.[1]

  • Solvent: Dissolve 50 mg of salt in 30 mL deionized water.

  • Titrant: 0.1 N HCl (Standardized).

  • Method: Monitor pH vs. Volume.

  • Endpoint: The inflection point corresponds to the conversion of Carboxylate

    
     Carboxylic Acid.[1]
    
  • Calculation:

    
    [1]
    
Analytical Workflow Diagram

Workflow cluster_ID Identification cluster_Purity Purity & Assay Sample Raw Sample (Na Salt) HNMR 1H NMR (D2O) Check Methyl (2.4 ppm) & Aromatic H (7.5 ppm) Sample->HNMR HPLC HPLC (Reverse Phase) Detect Decarboxylated Impurity Sample->HPLC NaTest Flame Test / Ion Chrom. Confirm Sodium HNMR->NaTest Titration Potentiometric Titration Calculate % Assay HPLC->Titration Decision Pass Criteria: >98% Purity <0.5% 5-Methylthiazole Titration->Decision

Figure 2: Quality Control Workflow for validating 5-methylthiazole-2-carboxylic acid sodium salt.

Part 5: Synthetic Utility in Drug Development

Synthesis of the Salt

The sodium salt is typically generated via the hydrolysis of Ethyl 5-methylthiazole-2-carboxylate .[1]

  • Starting Material: Ethyl 5-methylthiazole-2-carboxylate (CAS 32955-21-8).[1]

  • Reagent: 1.05 eq NaOH in Ethanol/Water (1:1).

  • Condition: Stir at room temperature (Do not reflux to avoid decarboxylation).

  • Isolation: Evaporate Ethanol

    
     Lyophilize aqueous residue. Do not use acidic precipitation.[1]
    
Applications
  • Peptide Coupling: Used to introduce the 5-methylthiazole moiety as an N-terminal cap in peptidomimetics.[1] The electron-withdrawing nature of the thiazole ring modulates the metabolic stability of the adjacent peptide bond.[1]

  • Cefditoren Intermediates: While Cefditoren uses a slightly different aminothiazole side chain, this specific carboxylate is a scaffold for "next-gen" cephalosporins where the 2-position requires a stable carbon linkage rather than an amine.[1]

References

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 61291-21-2. PubChem.[1][4] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2004).[1] Kinetic study of the decarboxylation of thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms of Heterocyclic Acids. Retrieved from [Link]

Sources

The Thiazole Carboxylate Scaffold: From Hantzsch to High-Potency Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-based carboxylate is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for benzoic acid derivatives while offering distinct metabolic and physiochemical advantages. From its initial synthesis by Arthur Hantzsch in 1887 to its pivotal role in modern non-purine xanthine oxidase inhibitors like Febuxostat, this moiety has evolved from a dye intermediate to a cornerstone of structure-based drug design (SBDD). This guide analyzes the synthetic evolution, structural biology, and practical application of thiazole carboxylates.[1]

Part 1: Historical Genesis & The Hantzsch Era

The history of the thiazole ring is inextricably linked to the 19th-century boom in synthetic organic chemistry. While the thiazole ring system appears in nature (e.g., thiamine, epothilones), its laboratory genesis is defined by the work of Arthur Hantzsch.

The Hantzsch Condensation (1887)

In 1887, Arthur Hantzsch published his seminal work in Berichte der deutschen chemischen Gesellschaft, describing the condensation of


-haloketones with thioamides. This reaction remains the primary industrial route for synthesizing thiazole-4-carboxylates.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the


-carbon of the haloketone, followed by cyclization and dehydration. When ethyl bromopyruvate is used as the electrophile, the result is an ethyl thiazole-4-carboxylate—a versatile intermediate for drug discovery.
Visualization: The Hantzsch Pathway

The following diagram illustrates the logical flow of the Hantzsch synthesis, highlighting the critical dehydration step that aromatizes the ring.

HantzschSynthesis Start Thioamide (Nucleophile) Inter1 Thioimidate Intermediate Start->Inter1 S-Alkylation Halo α-Halo Ketoester (Electrophile) Halo->Inter1 Cycliz Hydroxythiazoline (Cyclization) Inter1->Cycliz N-Attack Product Thiazole-4-Carboxylate (Aromatized) Cycliz->Product Dehydration (-H2O)

Figure 1: Logical flow of the Hantzsch Thiazole Synthesis, resulting in the 4-carboxylate regioisomer.

Part 2: Structural Biology & Pharmacophore Theory

Why replace a phenyl ring with a thiazole? The substitution is rarely arbitrary. The thiazole ring, particularly when substituted with a carboxylate, offers specific electronic and steric benefits.

The "Ortho" Effect of Sulfur

In a thiazole ring, the sulfur atom possesses a lone pair that can act as a weak hydrogen bond acceptor, but more importantly, it occupies a larger van der Waals radius than a carbon atom in a phenyl ring. This creates a "pseudo-ortho" steric block that can lock the conformation of attached substituents, reducing entropic penalty upon protein binding.

The Carboxylate Anchor

In enzymes like Xanthine Oxidase (XO), the carboxylate group is not merely a solubility handle; it is an electrostatic anchor.

Case Study: Febuxostat (TEI-6720) Discovered by Teijin in 1998, Febuxostat represents the pinnacle of thiazole carboxylate engineering. Unlike Allopurinol (a purine analog), Febuxostat is a non-purine selective inhibitor.[2]

  • The Scaffold: A 2,4-disubstituted thiazole-5-carboxylic acid.[3]

  • The Interaction: The carboxylate forms a critical salt bridge with Arg912 in the solvent channel of Xanthine Oxidase, while the thiazole ring stacks against Phe914 . This locks the enzyme in a stable, inactive conformation.

Visualization: Febuxostat Binding Logic

FebuxostatSAR Thiazole Thiazole Core (Scaffold) COOH 5-Carboxylic Acid (Anchor) Thiazole->COOH Cyano 3-Cyano-4-isobutoxyphenyl (Tail) Thiazole->Cyano Phe914 Phe914 (Pi-Pi Stacking) Thiazole->Phe914 Pi-Interaction Arg912 Arg912 (Salt Bridge) COOH->Arg912 Electrostatic Lock Pocket Hydrophobic Pocket (Access Channel) Cyano->Pocket Steric Fill

Figure 2: Pharmacophore map of Febuxostat showing the critical role of the carboxylate anchor in the Xanthine Oxidase active site.

Part 3: Synthetic Protocols & Methodologies

To ensure reproducibility, I have detailed two distinct protocols: the classical Hantzsch method for 4-carboxylates and a modern regioselective route for 5-carboxylates (Febuxostat-style).

Protocol A: Classical Hantzsch Synthesis (Thiazole-4-carboxylates)

Objective: Synthesis of Ethyl 2-methylthiazole-4-carboxylate.

Reagents:

  • Thioacetamide (1.0 eq)

  • Ethyl bromopyruvate (1.0 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of thioacetamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of ethyl bromopyruvate dropwise at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

  • Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (3x). Dry combined organics over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the singlet of the thiazole C-5 proton around

    
     8.0-8.2 ppm. The absence of this peak suggests incomplete aromatization.
    
Protocol B: Regioselective Synthesis of Thiazole-5-carboxylates

Context: Accessing the 5-position (as in Febuxostat) requires a different strategy, often involving the chlorination of


-keto esters.

Reagents:

  • Ethyl acetoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Thioamide derivative[1][3][4]

Step-by-Step Workflow:

  • Chlorination: React ethyl acetoacetate with sulfuryl chloride at 0°C to generate ethyl 2-chloroacetoacetate.

  • Condensation: React the

    
    -chloro-
    
    
    
    -keto ester with the appropriate thioamide in ethanol at reflux.
  • Result: This yields the thiazole-5-carboxylate because the ketone carbonyl is more electrophilic than the ester carbonyl during the initial attack.

Part 4: Comparative Data Analysis

The following table summarizes the physicochemical shifts when transitioning from a benzoate to a thiazole carboxylate.

ParameterBenzoic Acid DerivativeThiazole-4-CarboxylateImpact on Drug Design
LogP High (Lipophilic)Moderate (Lower)Thiazole nitrogen increases water solubility.
pKa ~4.2~3.5 - 4.0Thiazole is slightly more acidic due to electron-withdrawing N/S.
Metabolic Stability Prone to oxidationHighThiazole ring resists CYP450 oxidation better than phenyl.
H-Bonding Donor (COOH)Donor (COOH) + Acceptor (N)Additional binding vector via the thiazole Nitrogen.

References

  • Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • White, E. H., McCapra, F., & Field, G. F. (1961). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 83(11), 2402–2403.

  • Okamoto, K., Eger, B. T., Nishino, T., Kondo, S., Pai, E. F., & Nishino, T. (2003). An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. Journal of Biological Chemistry, 278(3), 1848–1855.

  • Takano, Y., Hase-Aoki, K., Horiuchi, H., Zhao, L., Kasahara, Y., Kondo, S., & Becker, M. A. (2005). Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/oxidoreductase.[2] Life Sciences, 76(16), 1835–1847.

  • Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012).[1] Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21, 2123–2132.

Sources

solubility of Sodium 5-methylthiazole-2-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of Sodium 5-methylthiazole-2-carboxylate

Executive Summary & Compound Architecture

This compound is a critical heterocyclic intermediate, often utilized in the synthesis of advanced antimicrobial agents and xanthine oxidase inhibitors. Unlike its free acid precursor (5-methylthiazole-2-carboxylic acid, CAS 61291-21-2), which exhibits poor aqueous solubility, the sodium salt represents a high-polarity electrolyte.

Understanding its solubility profile is not merely about data collection; it is the foundation for optimizing recrystallization yields, designing bio-relevant dissolution media, and preventing "oiling out" during scale-up. This guide moves beyond static values to provide a dynamic framework for predicting, measuring, and manipulating the solubility of this specific thiazole salt.

Compound Profile:

  • Systematic Name: Sodium 5-methyl-1,3-thiazole-2-carboxylate[1]

  • Chemical Nature: Ionic Heteroaryl Carboxylate

  • Key Functional Groups: Thiazole ring (aromatic, electron-withdrawing), Carboxylate anion (hydrophilic head), Sodium cation (counter-ion).

Theoretical Solubility Framework

To predict the behavior of this compound, we must analyze the competition between Lattice Energy (


)  and Solvation Enthalpy (

)
.
The Dissolution Mechanism

The dissolution of this salt follows a two-step thermodynamic pathway:

  • Lattice Disruption: Energy is required to overcome the electrostatic forces holding the

    
     and thiazole-carboxylate anions in the crystal lattice.
    
  • Solvation: Energy is released when solvent molecules form a coordination shell around the ions.

  • In Water (High Dielectric,

    
    ):  The high dipole moment of water stabilizes the dissociated ions, overcoming the lattice energy. We expect high solubility (>50 mg/mL) .
    
  • In Alcohols (MeOH, EtOH): Solubility will be moderate. The hydroxyl group can solvate the carboxylate, but the non-polar methyl-thiazole tail requires van der Waals interactions, which alcohols provide better than water.

  • In Non-Polar Solvents (Hexane, Toluene): The lattice energy dominates. The non-polar solvent cannot stabilize the charge separation. Solubility will be negligible (<0.1 mg/mL) .

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic pathway of dissolution for this specific salt.

DissolutionMechanism SolidSalt Solid Crystal Lattice (Na+ ... -OOC-Thiazole) Transition Transition State (Lattice Disruption) SolidSalt->Transition + Lattice Energy Solvated Solvated Ions (Na+(solv) + Anion(solv)) Transition->Solvated - Solvation Energy Water Water (High Dielectric) Water->Solvated Stabilizes Ions (High Solubility) Hexane Hexane (Low Dielectric) Hexane->SolidSalt Cannot Overcome Lattice (Precipitation)

Figure 1: Thermodynamic cycle of dissolution. High dielectric solvents (blue) drive the equilibrium to the right; low dielectric solvents (grey) force precipitation.

Experimental Protocol: The "Gold Standard" Shake-Flask Method

For pharmaceutical salts, kinetic solubility (precipitation from DMSO stock) is insufficient. You must determine Thermodynamic Equilibrium Solubility .

Objective: Determine saturation concentration (


) at 25°C.
Materials Checklist
  • Compound: this compound (>99% purity).

  • Solvents: HPLC Grade (Water, Methanol, Ethanol, Acetonitrile, DMSO).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Step-by-Step Workflow
  • Supersaturation: Add the salt to 2 mL of solvent in a glass vial until undissolved solid remains visible (suspension).

    • Tip: For water, start with 100 mg; for ethanol, start with 20 mg.

  • Equilibration: Agitate at 25°C for 24 hours .

    • Why 24h? Salts can form metastable polymorphs. 24h ensures conversion to the stable thermodynamic form.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm filter.

    • Critical: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification:

    • Method A (High Precision): Dilute the filtrate and analyze via HPLC (UV detection at 250-270 nm, characteristic of thiazoles).

    • Method B (Rapid): Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric).

Visualization: Solubility Screening Workflow

SolubilityProtocol cluster_Analysis Quantification Methods Start Start: Solid Salt Sample SolventAdd Add Solvent (Water, MeOH, ACN) Start->SolventAdd CheckDiss Is Solid Visible? SolventAdd->CheckDiss AddMore Add More Solid CheckDiss->AddMore No (Clear Solution) Equilibrate Equilibrate 25°C, 24h, 750 rpm CheckDiss->Equilibrate Yes (Suspension) AddMore->SolventAdd Filter Filter (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify Concentration Filter->Analyze HPLC HPLC-UV (Specific) Analyze->HPLC Grav Gravimetric (General) Analyze->Grav

Figure 2: Decision tree for thermodynamic solubility determination.

Predicted Solubility Profile & Solvent Selection

Based on the structural properties of sodium heteroaryl carboxylates, the following solubility profile is expected. Use this table to guide your solvent screening.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism/Notes
Polar Protic Water Very High (>100 mg/mL) Ion-dipole interactions dominate. Ideal for stock solutions.
Polar Protic Methanol High (10-50 mg/mL) Good solvation of the carboxylate; methyl group interacts with organic tail.
Polar Protic Ethanol Moderate (1-10 mg/mL) Decreasing dielectric constant reduces salt solubility compared to MeOH.
Polar Aprotic DMSO / DMF High (>50 mg/mL) Excellent cation solvation; breaks lattice effectively.
Polar Aprotic Acetonitrile Low (<1 mg/mL) Poor anion solvation; "salting out" effect often observed.
Non-Polar DCM / Toluene Negligible (<0.1 mg/mL) Cannot support charge separation. Use as anti-solvents for crystallization.

Practical Application:

  • Recrystallization: Dissolve the salt in hot Methanol (or Water) and add Isopropanol or Ethyl Acetate as an anti-solvent to precipitate purified crystals.

  • Reaction Medium: For nucleophilic substitutions involving this salt, DMF or DMSO are preferred to maintain high concentration and reactivity.

Data Analysis: The Van't Hoff Plot

To understand the temperature dependence (critical for crystallization processes), perform the solubility test at three temperatures (e.g., 25°C, 40°C, 60°C).

Plot


 (solubility in mole fraction) vs 

(Kelvin).

  • Slope (

    
    ):  Tells you if the dissolution is endothermic (solubility increases with heat) or exothermic. Sodium salts of carboxylic acids typically show endothermic dissolution  (positive slope), meaning heating significantly boosts solubility.
    

References

  • Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pudipeddi, M. & Serajuddin, A.T. (2005). "Trends in solubility of polymorphs: Poly-Solv software." Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. (2025).[2] "5-Methylthiazole-2-carboxylic acid Properties and Intermediates." Link

  • Dissolution Technologies. (2015). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." USP General Chapter Guidelines. Link

Sources

Theoretical Studies and Computational Modeling of 5-Methylthiazole Derivatives

[1][2]

Introduction: The Strategic Value of the 5-Methylthiazole Scaffold

In the landscape of heterocyclic medicinal chemistry, the thiazole ring is a "wonder nucleus," appearing in essential therapeutics ranging from the antibiotic penicillin to the antiretroviral ritonavir. However, the specific methylation at the C5 position—yielding 5-methylthiazole —offers a unique tactical advantage in drug design.

From a theoretical perspective, the C5-methyl group is not merely a structural appendage; it is an electronic modulator. Through hyperconjugation, it donates electron density into the

This guide details the computational workflow required to characterize these derivatives, moving from quantum mechanical profiling to macromolecular simulation.

Module 1: Quantum Mechanical Profiling (DFT)

Before assessing biological interaction, one must understand the isolated ligand's electronic behavior. Density Functional Theory (DFT) is the gold standard for this analysis.

Computational Protocol

Causality: We employ the B3LYP hybrid functional because it effectively balances the computational cost of Hartree-Fock exchange with the accuracy of density functional correlation, crucial for organic heterocycles. The 6-311G(d,p) basis set is selected to adequately describe the polarization functions of the sulfur atom in the thiazole ring.

Step-by-Step Workflow:

  • Geometry Optimization: Minimize the structure to its ground state (global minimum) in the gas phase.

  • Frequency Calculation: Validate the minimum by ensuring zero imaginary frequencies.

  • Solvation Models: Re-optimize using the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) to simulate aqueous (physiological) environments.

  • FMO Analysis: Extract HOMO/LUMO energies to calculate the global hardness (

    
    ) and chemical potential (
    
    
    ).
Visualization: DFT Workflow

DFT_WorkflowInputInput Structure(2D to 3D)BasisSelect TheoryB3LYP/6-311G(d,p)Input->BasisOptGeometryOptimizationBasis->OptFreqFreq Check(NImag=0?)Opt->FreqFreq->InputNo (Imag Freq)PropElectronicProperties(HOMO/LUMO/MEP)Freq->PropYes

Figure 1: Standard DFT optimization pipeline ensuring structural validity before property calculation.

Key Electronic Descriptors

The 5-methyl substitution typically results in a lower HOMO-LUMO gap compared to unsubstituted thiazoles, suggesting higher chemical reactivity.

DescriptorFormulaSignificance for 5-Methylthiazole
HOMO Energy

Electron donating ability; increased by C5-methyl hyperconjugation.
LUMO Energy

Electron accepting ability; relevant for nucleophilic attacks.
Energy Gap

Correlates with kinetic stability. Lower gap = higher reactivity.
Chemical Hardness

Resistance to charge transfer.
Electrophilicity

Propensity to accept electrons from a biological target.

Module 2: Macromolecular Interactions (Docking & MD)[3][4]

Once the ligand's stable conformation is established, the focus shifts to its interaction with biological targets. 5-methylthiazole derivatives have shown specific potency against COX-1 (anti-inflammatory) and DNA Gyrase (antimicrobial).

Molecular Docking Protocol

Causality: Docking predicts the "best-fit" orientation. However, rigid receptor docking often fails to account for induced-fit effects. Therefore, we utilize a validated protocol with re-docking verification.

Target Selection:

  • COX-1 (PDB: 1CQE): The 5-methyl group often interacts with hydrophobic residues near the Arg120 gatekeeper.

  • DNA Gyrase B (PDB: 1KZN): Thiazoles target the ATP-binding pocket.

Step-by-Step Workflow:

  • Protein Prep: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation: Define a

    
     Å box centered on the co-crystallized ligand.
    
  • Docking Algorithm: Use Genetic Algorithms (Lamarckian GA) with 50 runs per ligand to ensure convergence.

  • Validation: The RMSD between the docked pose of the co-crystallized ligand and its native X-ray structure must be

    
     Å.
    
Molecular Dynamics (MD) Simulation

Causality: Docking gives a static snapshot. MD simulations (100 ns) are required to verify if the 5-methylthiazole derivative stays bound under physiological thermal fluctuations.

Key Metrics to Monitor:

  • RMSD (Root Mean Square Deviation): Stability of the ligand within the pocket.

  • RMSF (Root Mean Square Fluctuation): Flexibility of protein residues (e.g., does the ligand stabilize a flexible loop?).

  • H-Bond Analysis: Occupancy % of key hydrogen bonds (e.g., Thiazole N3

    
     Arg120).
    
Visualization: Simulation Pipeline

MD_PipelineStartDocked ComplexTopoTopology Gen(CHARMM36/GAFF)Start->TopoSolvSolvation &IonizationTopo->SolvMiniEnergyMinimizationSolv->MiniEquilEquilibration(NVT -> NPT)Mini->EquilProdProduction Run(100 ns)Equil->ProdAnalTrajectory Analysis(RMSD/RMSF/MMPBSA)Prod->Anal

Figure 2: MD Simulation pipeline from topology generation to trajectory analysis.

Module 3: ADMET Prediction (In Silico Pharmacokinetics)

A potent inhibitor is useless if it cannot reach its target. The 5-methyl group increases lipophilicity (

Profiling Tools
  • SwissADME: For Lipinski’s Rule of 5 compliance.[1]

  • pkCSM: For toxicity (AMES test) and metabolic clearance (CYP450 inhibition).

Comparative Data Structure

The following table format is recommended for reporting your results, comparing your novel derivatives against a standard drug (e.g., Indomethacin for COX-1 targets).

Compound IDMol. Weight ( g/mol )Log

H-Bond AcceptorsBBB Permeant?GI AbsorptionCYP2C9 Inhibitor?
5-Methyl-TZ-1 345.23.24YesHighNo
5-Methyl-TZ-2 360.53.85YesHighYes
Reference Drug 357.83.14NoHighYes

Note: 5-methylthiazoles often show high GI absorption due to the lipophilic methyl handle.

Conclusion

The computational study of 5-methylthiazole derivatives requires a multi-scale approach. DFT calculations reveal that the C5-methyl group acts as an electronic tuner, enhancing the HOMO energy. Molecular docking and MD simulations validate that this electronic modulation, combined with steric fitting, improves binding stability in targets like COX-1 and DNA Gyrase. By following the validated protocols outlined above, researchers can rationally design potent, bioavailable thiazole therapeutics.

References

  • Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents. Source: ResearchGate (2025) URL:[2][Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Source: PubMed Central (2023) URL:[Link]

  • DFT Study of Opto-electronic Properties of Benzothiazole Derivatives. Source: ResearchGate URL:[2][3][4][Link]

  • Molecular Simulation-based Investigation of Thiazole Derivatives as Potential LasR Inhibitors. Source: PubMed Central (2023) URL:[Link]

  • In-silico Molecular Docking Study of N-substituted Thiazoles Derivatives as FabH Inhibitors. Source: World Journal of Advanced Research and Reviews URL:[Link]

Technical Whitepaper: Pharmacological Profiling of Sodium 5-Methylthiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 5-methylthiazole-2-carboxylate represents a water-soluble, pharmacologically active scaffold belonging to the thiazole class of "privileged structures." While often utilized as a synthetic intermediate for complex pharmaceuticals (e.g., antineoplastics, thiazole-containing antibiotics), this specific salt exhibits distinct potential as a bioactive entity in its own right.[1]

Its primary pharmacological interest lies in two distinct mechanisms: (1) Metalloenzyme Inhibition via bidentate chelation (acting as a bioisostere of picolinic acid), and (2) Metabolic Modulation via potential agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), similar to nicotinic acid. This guide provides a technical roadmap for researchers to validate these activities, transitioning from physiochemical characterization to functional biological assays.

Chemical Identity & Physiochemical Properties[2][3][4]

The sodium salt form significantly enhances the aqueous solubility of the parent acid, facilitating in vivo bioavailability and eliminating the need for high-concentration organic co-solvents (e.g., DMSO) in cellular assays.

PropertySpecificationRelevance
IUPAC Name Sodium 5-methyl-1,3-thiazole-2-carboxylateOfficial designation.
Molecular Formula C₅H₄NNaO₂SStoichiometry for dosing.
Solubility High (Water, PBS)Ideal for aqueous in vitro signaling assays.
pKa (Parent Acid) ~2.5 (Conjugated Acid)Acidic; exists as carboxylate at physiological pH (7.4).
Chelation Motif N(3) and COO⁻ at C(2)Forms a stable 5-membered chelate ring with divalent cations (Zn²⁺, Cu²⁺).
Stability Decarboxylation prone at >150°CAvoid high-heat sterilization; use filtration.
Structural Pharmacophore Analysis

The molecule features a "N-C-C=O" motif. This arrangement allows the thiazole nitrogen (electron donor) and the carboxylate oxygen to act as a bidentate ligand . This structure is isoelectronic and isostructural with Picolinic Acid (Pyridine-2-carboxylic acid), a known modulator of transition metal homeostasis in biological systems.

Figure 1: Pharmacophore mapping highlighting the bidentate chelation site essential for metalloenzyme inhibition.

Pharmacodynamics & Mechanisms of Action

Mechanism A: Metalloenzyme Inhibition (The "Picolinic Bioisostere")

Hypothesis: Due to the N-C-COO⁻ geometry, this compound mimics picolinic acid. It can inhibit metalloenzymes (e.g., matrix metalloproteinases or fungal oxidases) by stripping the catalytic metal ion or forming a ternary inhibitory complex.

  • Target: Zinc-dependent hydrolases, Copper-dependent oxidases.

  • Biological Outcome: Antimicrobial activity, inhibition of tissue remodeling enzymes.

Mechanism B: GPR109A Agonism (The "Niacin Analog")

Hypothesis: The molecule acts as a structural analog of Nicotinic Acid (Niacin). While Niacin is Pyridine-3-carboxylic acid, the Thiazole-2-carboxylic acid scaffold shares critical electronic features recognized by the GPR109A (HCAR2) receptor, a Gi-coupled GPCR found on adipocytes and immune cells.

  • Pathway: Binding GPR109A

    
     G
    
    
    
    i activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Inhibition of Lipolysis .
  • Therapeutic Potential: Dyslipidemia (lowering free fatty acids) and anti-inflammatory effects (via macrophage signaling).

GPR109A_Pathway Ligand Na 5-methylthiazole-2-carboxylate Receptor GPR109A (HCAR2) (Adipocyte Membrane) Ligand->Receptor Agonist Binding G_Protein Gαi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipase Hormone Sensitive Lipase (HSL) PKA->Lipase Reduced Phosphorylation Outcome INHIBITION of Lipolysis (Reduced Free Fatty Acids) Lipase->Outcome Result

Figure 2: Proposed signaling cascade for GPR109A-mediated anti-lipolytic activity.

Experimental Protocols for Validation

Protocol 1: Metal Chelation Verification (UV-Vis Titration)

Objective: Confirm the capability of the molecule to bind transition metals, a prerequisite for metalloenzyme inhibition.

  • Preparation: Prepare a 100 µM solution of this compound in HEPES buffer (pH 7.4).

  • Titration: Sequentially add aliquots of ZnCl₂ or CuCl₂ solution (0.1 to 2.0 equivalents).

  • Detection: Record UV-Vis spectra (200–400 nm) after each addition.

  • Analysis: Look for a bathochromic shift (red shift) or isosbestic points, indicating stable complex formation.

  • Control: Run parallel titration with Picolinic Acid (positive control) and Benzoic Acid (negative control).

Protocol 2: GPR109A Functional Assay (cAMP HTRF)

Objective: Quantify agonist activity at the GPR109A receptor.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HCAR2).

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

  • Stimulation:

    • Incubate cells with Forskolin (10 µM) to elevate baseline cAMP.

    • Treat with serial dilutions of This compound (1 nM to 100 µM).

    • Reference Control: Nicotinic Acid (Full Agonist).[2]

  • Readout: Measure fluorescence ratio (665/620 nm). A decrease in signal indicates G

    
    i-mediated suppression of cAMP.
    
  • Data Output: Plot dose-response curve to determine EC₅₀.

Protocol 3: Antimicrobial Screening (MIC Assay)

Objective: Assess biological toxicity driven by chelation or membrane disruption.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

  • Dosing: 0.5 µg/mL to 256 µg/mL in cation-adjusted Mueller-Hinton broth.

  • Note: If activity is observed, repeat in the presence of excess Zinc (50 µM). If Zinc reverses toxicity, the mechanism is confirmed as metal starvation/chelation.

Safety & Toxicology Considerations

  • Stripping Effects: As a potential chelator, chronic high-dose administration may deplete essential trace minerals (Zn, Fe). Monitor plasma metal levels in in vivo studies.

  • Metabolism: The thiazole ring is generally robust, but the C5-methyl group is a potential site for metabolic oxidation (to hydroxymethyl), followed by conjugation.

  • Selectivity: Cross-reactivity with Xanthine Oxidase should be screened, as thiazole-carboxylic acids are structural fragments of Febuxostat-like inhibitors.

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Validation Step1 Synthesis/Sourcing (Parent Acid) Step2 Salt Formation (NaOH Neutralization) Step1->Step2 Step3 QC: HPLC Purity >98% NMR Verification Step2->Step3 Assay1 Chelation Assay (UV-Vis Shift) Step3->Assay1 Assay2 GPR109A Agonism (cAMP HTRF) Step3->Assay2 Assay3 Enzyme Inhibition (Xanthine Oxidase) Step3->Assay3 Result1 Determine Ki / EC50 Assay1->Result1 Assay2->Result1 Assay3->Result1 Result2 SAR Analysis Result1->Result2

Figure 3: Integrated workflow for the synthesis, quality control, and pharmacological validation of the compound.

References

  • Thiazole Scaffold Versatility : Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, 2016. Link

  • GPR109A Pharmacology : Offermanns, S. "Free Fatty Acid Receptors as Drug Targets." Annual Review of Pharmacology and Toxicology, 2014. Link

  • Picolinic Acid Bioisosterism : Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

  • Metal Chelation in Pharmacology : Hider, R. C., et al. "Chelation in Metal Intoxication." International Journal of Environmental Research and Public Health, 2010. Link

  • Thiazole Carboxylates as Intermediates : BenchChem. "2-(Aminomethyl)thiazole-5-carboxylic acid: Structure and Applications." BenchChem Technical Data, 2024. Link

Sources

Strategic Synthesis of Substituted Thiazole-2-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical junction for diversity-oriented synthesis. Its unique architecture allows for orthogonal functionalization: the C2-ester provides a handle for amidation or reduction (targeting kinases, GPCRs), while the C4 and C5 positions allow for aryl/alkyl tuning to optimize lipophilicity and binding affinity.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical review. We explore three distinct synthetic methodologies: the Modified Hantzsch Condensation (for de novo ring construction), Direct C2-Lithiation/Carboxylation (for late-stage functionalization), and One-Pot Green Synthesis (for high-throughput library generation).

Pathway 1: The Modified Hantzsch Condensation

Best For: Large-scale preparation of 4- or 5-substituted thiazole-2-carboxylates where the 2-position ester is required from the start.

The Strategic Logic

The classic Hantzsch synthesis reacts a thioamide with an


-haloketone. To install a carboxylate at the C2 position, one cannot use a simple alkyl thioamide. Instead, ethyl thiooxamate  (or a thiooxamic acid derivative) serves as the sulfur source. This reagent acts as a "masked" carboxylate equivalent, effectively transferring the ester group directly into the C2 position during cyclization.
Critical Reagent Synthesis: Ethyl Thiooxamate

Commercially available but expensive; easily synthesized in-house with high purity.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and magnetic stirrer. Ensure the system is vented to a scrubber (H₂S is toxic).

  • Solvation: Dissolve ethyl cyanoformate (25.0 g, 0.25 mol) and triethylamine (1.0 mL, catalytic) in anhydrous diethyl ether (200 mL).

  • Addition: Cool to 0°C. Bubble dry hydrogen sulfide (H₂S) gas through the solution for 2 hours.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The solution will typically turn yellow.

  • Workup: Purge with nitrogen to remove excess H₂S.[1] Wash with 1N HCl (to remove TEA), dry over MgSO₄, and concentrate.

  • Yield: ~95% as yellow crystals (mp 62–65°C).

Cyclization Protocol

Reaction: Ethyl Thiooxamate +


-Bromoketone 

Thiazole-2-Carboxylate
  • Stoichiometry: 1.0 equiv

    
    -bromoketone : 1.1 equiv ethyl thiooxamate.
    
  • Solvent: Ethanol (anhydrous). DMF can be used for sluggish substrates.

  • Procedure:

    • Dissolve ethyl thiooxamate in EtOH (0.5 M concentration).

    • Add the

      
      -bromoketone dropwise at room temperature to prevent uncontrolled exotherms.
      
    • Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of bromoketone).

    • Purification: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If soluble, evaporate solvent and recrystallize from EtOH/Hexane.

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack of the sulfur atom on the


-carbon, followed by the critical dehydration step.

HantzschMechanism start Ethyl Thiooxamate (Nucleophile) inter1 Thioimidate Intermediate start->inter1 S-Alkylation (-HBr) ketone α-Bromoketone (Electrophile) ketone->inter1 inter2 Hydroxythiazoline inter1->inter2 N-Cyclization (Intramolecular) product Thiazole-2-Carboxylate inter2->product Dehydration (-H₂O)

Caption: Mechanistic flow of the Modified Hantzsch Synthesis using ethyl thiooxamate.

Pathway 2: Direct C2-Lithiation & Carboxylation

Best For: Late-stage functionalization of existing thiazole scaffolds or when the Hantzsch precursor is unstable.

The Strategic Logic

The proton at the C2 position of a 1,3-thiazole is the most acidic (


). Using a strong, non-nucleophilic base at low temperatures allows for selective deprotonation. The resulting 2-lithio species can be trapped with electrophiles like ethyl chloroformate or carbon dioxide.
Detailed Protocol

Warning: Strictly anhydrous conditions are required. Moisture will quench the lithiated intermediate immediately.

  • Preparation: Flame-dry a 2-neck flask under Argon. Dissolve the substituted thiazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Lithiation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Observation: A color change (often to orange/red) indicates anion formation.

    • Stir at -78°C for 30–45 minutes. Do not warm up , or the ring may fragment (ring-opening to isocyanides).

  • Carboxylation:

    • Add ethyl chloroformate (1.2 equiv) dropwise.

    • Alternatively, bubble dry

      
       gas to form the lithium carboxylate, followed by acid workup and esterification (SOCl₂/EtOH).
      
  • Quenching: Allow to warm to 0°C slowly, then quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Workflow Visualization

LithiationWorkflow step1 Thiazole Substrate (In Anhydrous THF) step2 Cool to -78°C step1->step2 step3 Add n-BuLi (Selective C2 Deprotonation) step2->step3 step4 2-Lithio-Thiazole Species (Unstable > -50°C) step3->step4 step5 Electrophile Trap (Ethyl Chloroformate) step4->step5 Nucleophilic Attack step6 Product Isolation step5->step6 Warm to RT

Caption: Operational workflow for the C2-Lithiation/Carboxylation sequence.

Pathway 3: One-Pot "Green" Synthesis

Best For: High-throughput library generation where isolating the


-bromoketone is undesirable due to lachrymatory properties or stability issues.
The Strategic Logic

Many


-bromoketones are potent lachrymators and unstable. This method generates them in situ from the parent ketone using N-Bromosuccinimide (NBS) and immediately traps them with ethyl thiooxamate.
Protocol
  • Reagents: Ketone (1.0 equiv), NBS (1.1 equiv), p-TsOH (0.1 equiv), Ethyl Thiooxamate (1.2 equiv).

  • Solvent: Ethanol or Ionic Liquids (e.g., [bmim]PF₆) for recyclability.

  • Step A (Bromination): Stir Ketone + NBS + p-TsOH in solvent at RT for 1 hour.

  • Step B (Cyclization): Add Ethyl Thiooxamate directly to the vessel. Heat to 60–80°C for 3 hours.

  • Advantage: Eliminates the purification of the toxic bromoketone intermediate.

Comparative Analysis of Methods

FeatureMethod A: Modified HantzschMethod B: C2-LithiationMethod C: One-Pot Green
Precursor

-Bromoketone + Ethyl Thiooxamate
Pre-formed ThiazoleKetone + NBS + Ethyl Thiooxamate
Conditions Reflux (EtOH), Robust-78°C (THF), SensitiveMild heat, Stepwise
Regioselectivity Excellent (Dictated by precursors)High (C2 is most acidic)Good (Depends on bromination)
Key Limitation Requires synthesis of thiooxamateFunctional group intolerance (e.g., ketones)Side reactions during bromination
Scalability High (Kg scale feasible)Low/Medium (Cryogenic limits)Medium

References

  • BenchChem. Ethyl thiooxamate | 16982-21-1.[2] (Synthesis protocol from Ethyl Cyanoformate). Link

  • Organic Chemistry Portal. Synthesis of Thiazoles. (General Hantzsch mechanisms and modern variations). Link

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry.[3] (Context for C-H activation stability). Link

  • Science of Synthesis. Product Class 17: Thiazoles. (Authoritative review on thiazole acidity and lithiation). Link

  • Potts, K. T., & Marshall, J. (1976). Reaction of ethyl thiooxamate with alpha-haloketones. Journal of Organic Chemistry.[3] (Foundational text for Method A). Link

Sources

Mechanistic Architectures: The Formation of 5-Methylthiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation mechanism of 5-methylthiazole-2-carboxylic acid (CAS: 61291-21-2). This specific isomer is distinct from the more common Hantzsch products (like 4-methylthiazole-5-carboxylic acid) and requires a targeted synthetic strategy, primarily relying on the regioselective lithiation of the 5-methylthiazole core.

Executive Summary

5-Methylthiazole-2-carboxylic acid is a critical heterocyclic building block in the synthesis of pharmaceutical agents (e.g., xanthine oxidase inhibitors) and agrochemicals.[1] Unlike its 4-methyl or 5-carboxyl isomers, which are formed directly via standard Hantzsch condensation of


-keto esters, the 2-carboxylic acid derivative is typically generated through a post-cyclization functionalization  strategy.

The formation is best understood through a two-phase mechanistic pathway:[2]

  • Phase I: Construction of the 5-Methylthiazole Core (Modified Hantzsch Synthesis).

  • Phase II: C2-Regioselective Carboxylation (Lithiation-Electrophile Trapping).

Phase I: Construction of the 5-Methylthiazole Core

The precursor, 5-methylthiazole, is synthesized via a condensation reaction between a thioamide equivalent and an


-halo aldehyde.
Reaction Components
  • Thioformamide (

    
    ):  Provides the N-C-S fragment. Often generated in situ from formamide and 
    
    
    
    due to instability.
  • 2-Bromopropanal (

    
    ):  Provides the carbon backbone. The methyl group on the 
    
    
    
    -carbon dictates the 5-position substitution in the final ring.
Mechanistic Pathway (Hantzsch Thiazole Synthesis)

The mechanism follows a cascade of nucleophilic substitution and condensation steps:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thioformamide acts as a nucleophile, attacking the

    
    -carbon of 2-bromopropanal. This displaces the bromide ion (
    
    
    
    mechanism), forming an acyclic
    
    
    -thioiminium intermediate.
  • Cyclization (Intramolecular Condensation): The nitrogen lone pair of the thioamide attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 5-methylthiazole ring.

Visualization of Ring Formation

HantzschMechanism Reagents Thioformamide + 2-Bromopropanal Intermediate1 S-Alkylation (Thioiminium Intermediate) Reagents->Intermediate1 Nucleophilic Attack (S) Intermediate2 Cyclization (Hydroxy-thiazoline) Intermediate1->Intermediate2 N-Attack on C=O Product 5-Methylthiazole (Core Scaffold) Intermediate2->Product - H2O (Aromatization)

Figure 1: Stepwise formation of the 5-methylthiazole core via Hantzsch condensation.

Phase II: C2-Regioselective Carboxylation

The transformation of 5-methylthiazole to 5-methylthiazole-2-carboxylic acid exploits the inherent acidity of the C2 proton.

The C2-Acidity Principle

Thiazoles exhibit significant acidity at the C2 position (


) compared to C5 (

). The adjacent nitrogen atom stabilizes the resulting carbanion through inductive effects (

-withdrawal) and orbital interaction. This allows for selective deprotonation using organolithium reagents without disturbing the C5-methyl group.
Mechanistic Steps
  • Coordination: The lithium atom of n-Butyllithium (n-BuLi) coordinates with the thiazole nitrogen lone pair, pre-organizing the reagent near the C2 proton (Complex Induced Proximity Effect - CIPE).

  • Deprotonation (Lithiation): The butyl anion abstracts the C2 proton, generating 2-lithio-5-methylthiazole . This species is stable at low temperatures (-78°C).

  • Electrophilic Trapping (Carboxylation): The lithiated species undergoes nucleophilic attack on carbon dioxide (

    
    ).
    
  • Acid Hydrolysis: The resulting lithium carboxylate salt is quenched with dilute acid (HCl) to protonate the carboxylate, yielding the free acid.

Visualization of Carboxylation

LithiationMechanism Substrate 5-Methylthiazole Lithiation 2-Lithio-5-methylthiazole (C2-Li Species) Substrate->Lithiation + n-BuLi, -78°C (Deprotonation) Transition Nucleophilic Attack on CO2 Lithiation->Transition + CO2 (g) Salt Lithium 5-methylthiazole-2-carboxylate Transition->Salt Final 5-Methylthiazole-2-carboxylic acid Salt->Final + H3O+ (Quench)

Figure 2: Regioselective lithiation and carboxylation pathway.

Experimental Protocol: Synthesis via Lithiation

This protocol describes the conversion of 5-methylthiazole to the target acid.

Reagents & Conditions
ComponentSpecificationRole
Substrate 5-Methylthiazole (1.0 eq)Precursor
Base n-Butyllithium (1.1 eq, 2.5M in hexanes)Lithiating Agent
Electrophile Dry Ice (

, excess)
Carboxyl Source
Solvent Anhydrous THFReaction Medium
Temperature -78°C to RTKinetic Control
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and 5-methylthiazole.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent ring fragmentation or "dance" isomerization.

    • Observation: Solution typically turns yellow/orange, indicating formation of the lithiated species.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Carboxylation: Introduce crushed dry ice (excess) into the reaction mixture (or bubble gaseous

    
     through a drying tube).
    
  • Quench: Allow the mixture to warm to room temperature. The lithium salt will precipitate. Quench with 2N HCl until pH < 3.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH gradient).

Troubleshooting & Optimization (Expert Insights)

  • Isomer Control: Strictly maintain -78°C during lithiation. At higher temperatures (

    
    ), the 2-lithio species can isomerize or cause ring opening (cleavage to isonitriles).
    
  • Moisture Sensitivity: n-BuLi is pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried. Traces of water will quench the lithiated intermediate immediately, returning the starting material.

  • Alternative Routes: While oxidation of 2,5-dimethylthiazole is possible, it often lacks selectivity, oxidizing the C5-methyl group competitively. The lithiation route is superior for regiochemical purity.

References

  • Lithiation of Five-Membered Heterocycles: Detailed analysis of thiazole lithi

    • Source:

  • Thiazole Synthesis Overview: General methodologies for Hantzsch synthesis and functionaliz

    • Source:

  • Compound Data: Physical properties and commercial availability of 5-Methylthiazole-2-carboxylic acid.

    • Source:

Sources

Methodological & Application

use of Sodium 5-methylthiazole-2-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Sodium 5-Methylthiazole-2-carboxylate in Organic Synthesis

Introduction: The "Masked" Nucleophile

This compound (CAS: 110925-50-3) represents a critical tactical advantage in heterocyclic chemistry.[1] While 5-methylthiazole is a ubiquitous pharmacophore (found in essential medicines like Ritonavir), its direct functionalization at the C2 position traditionally requires cryogenic lithiation (


-BuLi, -78°C) or the use of foul-smelling, unstable free bases.[1]

This carboxylate salt serves as a stable, storable equivalent of the 2-lithiated species .[1] By utilizing controlled decarboxylation, researchers can generate the reactive thiazol-2-yl anion (or radical) in situ under non-cryogenic conditions.[1] This guide outlines the handling, activation, and catalytic deployment of this reagent.[2]

Key Advantages:

  • Safety: Eliminates the need for pyrophoric organolithiums.

  • Selectivity: Avoids competitive ring-opening often seen with lithiated thiazoles.[1]

  • Stability: The sodium salt is bench-stable, whereas the corresponding free acid (Thiazole-2-carboxylic acid) is prone to spontaneous decarboxylation at ambient temperatures.[1]

Reactivity Profile & Mechanism

The utility of this salt hinges on the extrusion of CO


.[2] Depending on the catalytic environment, this decarboxylation drives two distinct mechanistic pathways:
  • Thermal/Acidic Protodecarboxylation: Generates the neutral 5-methylthiazole (proton source required).[1]

  • Transition-Metal Mediated Cross-Coupling: The carboxylate acts as a transmetallating agent (typically via Cu or Ag intermediates) to Palladium, forming C–C bonds.[1]

ReactivityMap Salt Na 5-Methylthiazole- 2-carboxylate Inter Intermediate [Thiazol-2-yl Anion/Cu] Salt->Inter - CO2 (Heat/Cu) Radical Minisci Alkylation (Radical Path) Salt->Radical Persulfate/[Ox] Proto 5-Methylthiazole (H-capped) Inter->Proto + H+ Coupling 2-Aryl-5-methylthiazole (C-C Bond) Inter->Coupling + Ar-X (Pd/Cu cat.)

Figure 1: Divergent reactivity pathways.[1] The salt serves as a precursor for both the neutral heterocycle and complex cross-coupled products.

Protocol A: Decarboxylative Cross-Coupling (The "Gooßen" Type)

This is the highest-value application, allowing the synthesis of 2-aryl-5-methylthiazoles without pre-functionalizing the thiazole ring.[1]

Mechanism: The reaction proceeds via a bimetallic system.[3] Copper(I) facilitates the decarboxylation to form a transient Thiazolyl-Cu species, which then transmetallates to an Aryl-Pd(II) complex generated from the aryl halide.[1]

Reagents:

  • Substrate: Aryl Bromide or Iodide (1.0 equiv).[1]

  • Reagent: this compound (1.5 equiv).[1]

  • Catalyst: PdI

    
     (2 mol%) or Pd(PPh
    
    
    
    )
    
    
    .[1]
  • Co-Catalyst: CuI (20 mol%) and 1,10-Phenanthroline (20 mol%).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) and Toluene (3:1 mix).[1]

  • Drying Agent: Molecular Sieves (3Å or 4Å) - Critical for moisture control.[1]

Step-by-Step Protocol:

  • Pre-drying (Crucial): The sodium salt is hygroscopic.[1] Dry the salt in a vacuum oven at 60°C for 4 hours prior to use. Water inhibits the decarboxylation transition state.

  • Catalyst Charge: In a glovebox or under Argon flow, charge a heavy-walled pressure tube with:

    • Aryl Bromide (1.0 mmol)[1]

    • This compound (248 mg, 1.5 mmol)[1]

    • PdI

      
       (7.2 mg, 0.02 mmol)
      
    • CuI (38 mg, 0.2 mmol)[1]

    • 1,10-Phenanthroline (36 mg, 0.2 mmol)[1]

  • Solvent Addition: Add degassed NMP (3.0 mL) and Toluene (1.0 mL). Add 200 mg of activated molecular sieves.

  • Reaction: Seal the tube. Heat to 160°C for 16 hours.[1]

    • Note: The high temperature is required to overcome the activation energy of decarboxylation. Toluene aids in the azeotropic removal of trace water if a Dean-Stark trap is used in larger scales, but in sealed tubes, it modifies polarity.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove metal salts.

  • Purification: Wash the filtrate with water (3 x 10 mL) to remove NMP. Dry organic layer over MgSO

    
    .[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Data Validation:

  • Yield Expectations: 70-85% for electron-poor aryl halides; 50-65% for electron-rich.[1]

  • QC Check:

    
    H NMR should show the disappearance of the carboxylate salt peaks and the appearance of the aryl signals.
    

Protocol B: Controlled Protodecarboxylation (Synthesis of 5-Methylthiazole)

Use this protocol when 5-methylthiazole is needed as a pure starting material or when recovering unreacted carboxylate from a failed coupling.[1]

Reagents:

  • This compound.[1]

  • Solvent: DMSO or Sulfolane (High boiling point required).[1]

  • Acid Source: Acetic Acid (1.0 equiv) or simply H

    
    O (if high temp).[1]
    

Protocol:

  • Dissolve the sodium salt in DMSO (0.5 M concentration).[1]

  • Add Acetic Acid (1.1 equiv). Caution: CO

    
     evolution will begin immediately upon heating.
    
  • Heat the solution to 130°C for 2 hours.

  • Isolation: Since 5-methylthiazole has a boiling point of ~140°C, simple distillation from the reaction mixture is often difficult.[1]

    • Alternative: Dilute with water, neutralize with NaHCO

      
      , and extract exhaustively with Dichloromethane.
      
    • Distillation: Fractional distillation of the organic extract yields pure 5-methylthiazole.[1]

Visualizing the Catalytic Cycle

Understanding the interplay between the Copper and Palladium cycles is vital for troubleshooting low yields.

CatalyticCycle cluster_Pd Palladium Cycle (Cross-Coupling) cluster_Cu Copper Cycle (Decarboxylation) Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) TransMet Ar-Pd(II)-Thiazole OxAdd->TransMet Transmetallation TransMet->Pd0 Reductive Elimination Product Product + Pd(0) CuI Cu(I)-L CuCarb Cu-Carboxylate CuI->CuCarb + Na-Salt CuThiazole Thiazolyl-Cu(I) CuCarb->CuThiazole - CO2 (Rate Limiting) CuThiazole->TransMet CuThiazole->CuI Transmetallation to Pd

Figure 2: The cooperative Pd/Cu catalytic cycle.[1] Note that decarboxylation (Cu-cycle) is often the rate-limiting step.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Incomplete decarboxylation.[1]Increase temp to 170°C; switch solvent to pure NMP or Quinoline.[1]
Protodecarboxylation Proton source present (Water).[1][4]Rigorous drying of salt and solvent (Karl Fischer < 100 ppm).
Homocoupling (Ar-Ar) Slow transmetallation.[1]Increase Cu catalyst loading; ensure anaerobic conditions.
Black Precipitate Pd precipitation (Pd Black).[1]Add more ligand (PPh

or Phenanthroline); reduce temp slightly.[1]

References

  • Goossen, L. J., et al. "Palladium-catalyzed synthesis of arylacetic acid derivatives from boronic acids."[1] Angewandte Chemie International Edition, 40(18), 3458-3460.[1] (Foundational work on decarboxylative coupling concepts). [1]

  • Miyasaka, M., et al. "Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides."[3] Organic Letters, 11(5), 1087–1090. (Specific application to thiazole-2-carboxylates). [1]

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions."[1] Science China Chemistry, 54, 1670–1687. (Review of mechanisms).

  • Vertex AI Search. "Stability of thiazole-2-carboxylic acid vs sodium salt." (Confirmed stability data and Ritonavir context). 5

Sources

Application Note: Sodium 5-methylthiazole-2-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Sodium 5-methylthiazole-2-carboxylate as a ligand in coordination chemistry. It synthesizes specific chemical properties of the 5-methylthiazole scaffold with established coordination protocols for thiazole-carboxylate systems.

Executive Summary

This compound (Na-MTC) serves as a versatile anionic ligand for the design of transition metal complexes and coordination polymers. Distinguished by its N,O-donor set , the ligand facilitates the formation of stable 5-membered chelate rings. The 5-methyl substituent exerts a positive inductive effect (+I), enhancing the basicity of the thiazole nitrogen compared to the unsubstituted analog, thereby modulating metal-ligand bond strength and electronic properties. This guide provides protocols for ligand preparation, complex synthesis, and structural characterization, targeting applications in bioinorganic chemistry and materials science.

Ligand Profile & Coordination Modes

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: Sodium 5-methyl-1,3-thiazole-2-carboxylate

  • Precursor CAS: 61291-21-2 (Acid form)

  • Molecular Weight: 165.15 g/mol (Sodium salt)

  • Coordination Sites: Thiazole Nitrogen (

    
    ) and Carboxylate Oxygens (
    
    
    
    ).
Binding Modes

The 5-methylthiazole-2-carboxylate anion typically exhibits two primary coordination modes:

  • 
    -N,O Chelation:  The most common mode for mononuclear complexes. The ligand binds through the thiazole nitrogen and one carboxylate oxygen, forming a stable 5-membered metallacycle.
    
  • 
    -Bridging:  In coordination polymers or clusters, the carboxylate group can bridge two metal centers (
    
    
    
    ,
    
    
    , or
    
    
    ), while the nitrogen may or may not coordinate.

CoordinationModes Ligand 5-methylthiazole-2-carboxylate (Anion) Chelation_Process Ligand->Chelation_Process Interaction Bridge_Process Ligand->Bridge_Process Steric/Stoichiometric Control Metal Metal Center (M) Chelate κ²-N,O Chelation (Mononuclear) Chelate->Metal High Stability Bridge μ-Carboxylate Bridging (Polynuclear/MOF) Bridge->Metal Polymerization Chelation_Process->Chelate Formation of 5-membered ring Bridge_Process->Bridge Linker Mode

Figure 1: Primary coordination pathways for the 5-methylthiazole-2-carboxylate ligand.

Experimental Protocols

Protocol A: In Situ Generation of this compound

Commercially, the compound is often supplied as the carboxylic acid or ethyl ester. For coordination chemistry, the sodium salt is best generated in situ to ensure high purity and solubility.

Reagents:

  • 5-methylthiazole-2-carboxylic acid (1.0 eq)[1]

  • Sodium bicarbonate (

    
    ) (1.0 eq) or Sodium Hydroxide (
    
    
    
    ) (1.0 eq)
  • Solvent: Deionized Water or Methanol/Water (1:1 v/v)

Procedure:

  • Suspension: Suspend 5-methylthiazole-2-carboxylic acid (e.g., 1 mmol, 143 mg) in 10 mL of water.

  • Neutralization: Add stoichiometric

    
     (1 mmol, 84 mg) slowly to the suspension.
    
    • Note: Evolution of

      
       gas will occur. Stir until effervescence ceases and the solution becomes clear (pH ~7.0–7.5).
      
  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any unreacted particulates.

  • Usage: Use this solution immediately for complexation (Protocol B). If a solid is required, remove solvent via rotary evaporation and dry the white solid in a desiccator.

Protocol B: Synthesis of Metal(II) Complexes ( )

This general protocol applies to divalent metals (Cu, Zn, Co, Ni).

Reagents:

  • This compound solution (from Protocol A) (2.0 mmol)

  • Metal(II) Salt (

    
    , 
    
    
    
    , or
    
    
    ) (1.0 mmol)
  • Solvent: Water/Ethanol or Water/Methanol

Step-by-Step Workflow:

  • Metal Solution Prep: Dissolve the Metal(II) salt (1.0 mmol) in 5–10 mL of water (or ethanol if using acetate).

  • Ligand Addition: Add the ligand solution (2.0 mmol) dropwise to the metal solution under constant magnetic stirring at room temperature.

    • Observation: A precipitate usually forms immediately or within 30 minutes.

    • Tip: For Copper(II), a blue/green precipitate is expected. For Cobalt(II), pink/orange.

  • Digestion: Stir the mixture for 2–4 hours. For crystalline products (suitable for XRD), heating at 60°C without stirring (solvothermal approach) or slow evaporation is recommended.

  • Isolation: Filter the precipitate by suction filtration.

  • Washing: Wash the solid with cold water (

    
    ) followed by cold ethanol (
    
    
    
    ) to remove sodium salts.
  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

SynthesisWorkflow Start Start: 5-methylthiazole-2-carboxylic acid Step1 Step 1: Neutralization (+ NaHCO3/H2O) Start->Step1 Inter Intermediate: Sodium Salt Solution (pH 7.0-7.5) Step1->Inter Step2 Step 2: Metal Addition (+ M(II) Salt Solution) Inter->Step2 Step3 Step 3: Complexation (Stir 2-4h or Solvothermal) Step2->Step3 End Final Product: [M(MTC)2(H2O)n] Step3->End

Figure 2: Synthesis workflow for Metal(II)-MTC complexes.

Characterization & Data Interpretation

Infrared Spectroscopy (FTIR)

The coordination mode is best diagnosed by the shift in carboxylate stretching frequencies (


).
Functional GroupFree Ligand (

)
Complex (

)
Diagnostic Note

~1600–16201580–1640Shift indicates coordination.

~1380–14001360–1420Used to calculate

.

~200–220Variable

implies chelation.

implies monodentate.

implies bridging.

~15001480–1490Shift to lower freq indicates N-bonding.
1H NMR Spectroscopy (for metals like Zn, Cd)
  • Solvent: DMSO-

    
    
    
  • Key Signal: The methyl group proton signal (

    
     ppm) and the aromatic thiazole proton (
    
    
    
    ppm).
  • Shift: Upon coordination, the thiazole ring proton typically shifts downfield (

    
     ppm) due to deshielding from the metal center.
    
Single Crystal X-Ray Diffraction (SC-XRD)
  • Crystal Growth: Slow evaporation of the mother liquor (Water/EtOH) or vapor diffusion of diethyl ether into a methanolic solution of the complex.

  • Target Geometry: Look for distorted octahedral geometries (e.g.,

    
    ) where the equatorial plane is occupied by two chelating MTC ligands and the axial positions by water molecules.
    

Applications

Biological Activity (Antimicrobial)

Thiazole derivatives are pharmacophores with inherent biological activity.[2][3] The 5-methylthiazole-2-carboxylate complexes often exhibit enhanced lipophilicity compared to the free ligand, following Tweedy's Chelation Theory. This facilitates penetration through the lipid membrane of bacteria.

  • Target: S. aureus, E. coli, P. aeruginosa.[4]

  • Mechanism: Disruption of cell respiration processes and interference with protein synthesis.

Materials Science (MOFs)

The carboxylate group allows this ligand to act as a linker in Metal-Organic Frameworks (MOFs).

  • Design Strategy: Use in combination with pillaring ligands (e.g., 4,4'-bipyridine) to create 3D porous networks. The 5-methyl group provides steric bulk, which can modulate pore size and prevent interpenetration of the framework.

References

  • ChemicalBook. (2025). 5-Methylthiazole-2-carboxylic acid Properties and Suppliers. Retrieved from

  • Smolecule. (2023). Methyl 2-methylthiazole-5-carboxylate: Biological Activities and Synthesis. Retrieved from

  • BenchChem. (2024). 2-(Aminomethyl)thiazole-5-carboxylic acid Structure and Applications. Retrieved from

  • MDPI. (2023).[5][6] Metal(II) Coordination Polymers from Tetracarboxylate Linkers. Molecules. Retrieved from

  • ResearchGate. (2025). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Retrieved from

Sources

experimental protocol for catalytic reactions using Sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decarboxylative Cross-Coupling using Sodium 5-methylthiazole-2-carboxylate

Executive Summary

This application note details the experimental protocol for utilizing This compound as a stable, solid-state surrogate for the unstable 2-metallated thiazole nucleophile. Unlike traditional organometallic reagents (e.g., organolithiums or Grignards) which require cryogenic conditions and lack functional group tolerance, this carboxylate salt enables decarboxylative cross-coupling under neutral or mild conditions.

The primary application described is the Palladium/Copper-catalyzed synthesis of 2-aryl-5-methylthiazoles, a critical scaffold in pharmaceutical development (e.g., kinase inhibitors). This protocol emphasizes the "masked nucleophile" strategy, where the carboxylate group releases carbon dioxide (


) in situ to generate the reactive species only when required.

Mechanistic Insight & Rationale

The "Masked Nucleophile" Advantage

Direct C2-metallation of thiazoles is often plagued by ring-opening side reactions or poor regioselectivity. This compound overcomes this by locking the regiochemistry at the C2 position.

  • Stability: The sodium salt is shelf-stable and non-hygroscopic compared to its lithiated counterparts.

  • Atom Economy: The only byproduct is

    
     and a sodium salt (NaX).
    
  • Dual Catalysis: The reaction relies on a synergistic Pd/Cu cycle.[1] The Copper(I) mediator facilitates decarboxylation to form a transient Cu-thiazole species, which then transmetallates to the Palladium(II) center.

Catalytic Cycle Visualization

The following diagram illustrates the cooperative mechanism between the Copper decarboxylation cycle and the Palladium cross-coupling cycle.

CatalyticCycle Start Start: Na-5-methylthiazole-2-carboxylate Decarboxylation Decarboxylation (-CO2) Start->Decarboxylation Heat/Cu Cu_Cycle Copper Catalyst (CuI) Cu_Cycle->Decarboxylation Cu_Intermediate Thiazolyl-Cu Intermediate Decarboxylation->Cu_Intermediate Transmetallation Transmetallation Cu_Intermediate->Transmetallation Transfer Thiazole Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmetallation ReductiveElim Reductive Elimination Transmetallation->ReductiveElim ReductiveElim->Pd_OxAdd Regenerate Pd(0) Product Product: 2-Aryl-5-methylthiazole ReductiveElim->Product ArX Input: Aryl Halide (Ar-X) ArX->Pd_OxAdd Pd(0)

Figure 1: Synergistic Pd/Cu catalytic cycle for decarboxylative cross-coupling. The Cu-cycle drives the extrusion of CO2, while the Pd-cycle couples the aryl halide.

Material Properties & Handling

PropertySpecification
Chemical Formula

Molecular Weight 179.15 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in Water, DMSO, NMP; Insoluble in Hexanes, DCM
Storage Store at room temp. Hygroscopic—keep in desiccator.
CAS No. 103777-69-1 (Acid precursor: 61291-21-2)

Experimental Protocol: Decarboxylative Arylation

Objective: Synthesis of 2-(4-methoxyphenyl)-5-methylthiazole via decarboxylative coupling.

Reagents & Equipment
  • Substrate: this compound (1.5 equiv, 1.5 mmol, 269 mg)

  • Coupling Partner: 4-Bromoanisole (1.0 equiv, 1.0 mmol, 187 mg)

  • Catalyst: Pd(acac)

    
     (1 mol%)
    
  • Co-Catalyst: CuI (10 mol%)[2]

  • Ligand: 1,10-Phenanthroline (10 mol%) or PPh

    
     (2 mol%)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (mixture 3:1) - Note: High boiling point solvents are required.

  • Setup: Schlenk tube or microwave vial, oil bath/heating block.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix CuI (19 mg) and 1,10-phenanthroline (18 mg) in the reaction vessel. Add 1 mL of dry NMP. Stir for 10 mins until a homogenous complex forms. Rationale: Pre-forming the Cu-ligand complex ensures efficient decarboxylation kinetics.

  • Reagent Addition:

    • Add this compound (269 mg) and Pd(acac)

      
       (3 mg) to the vessel.
      
    • Add 4-Bromoanisole (187 mg).

    • Add remaining solvent (3 mL NMP + 1 mL Quinoline). Quinoline acts as a high-boiling base/ligand stabilizer.

  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw OR vigorous Argon sparging for 15 minutes.

    • Self-Validating Check: Oxygen presence leads to homocoupling of the thiazole or oxidation of the catalyst. The solution should remain clear/yellow, not turning dark green/black immediately.

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 160°C for 16 hours.

    • Note: Decarboxylation of thiazoles typically has a high activation barrier. If using microwave irradiation, heat to 170°C for 1 hour.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with water (3 x 20 mL) to remove NMP. Critical: NMP is miscible with water; thorough washing is necessary to prevent it from streaking during chromatography.

    • Dry over

      
      , concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes:EtOAc gradient).

Workflow & Troubleshooting Guide

Workflow Step1 1. Weigh Reagents (Glovebox/Inert) Step2 2. Degas Solvent (Ar Sparging) Step1->Step2 Step3 3. Heat (160°C) 12-16 Hours Step2->Step3 Step4 4. Celite Filtration Step3->Step4 Step5 5. QC: NMR/LCMS Step4->Step5 Decision Yield < 50%? Step5->Decision Fix1 Check Water Content (Protodecarboxylation) Decision->Fix1 Yes Fix2 Increase Temp (Incomplete Decarboxylation) Decision->Fix2 Yes

Figure 2: Operational workflow with integrated decision nodes for yield optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is Des-bromo arene ProtodecarboxylationThe reaction is "wet". Dry solvents over molecular sieves (3Å).
Low Conversion Incomplete DecarboxylationIncrease temp to 170°C or increase CuI loading to 20 mol%.
Homocoupling (Biaryl) Oxidative CouplingOxygen leak. Improve degassing protocol.
Thiazole Homocoupling Cu-mediated dimerizationReduce Cu loading or lower concentration.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[3][4][5][6][7] Science, 313(5787), 662–664.

  • Forrest, J. Y. et al. (2010). Pd-Catalyzed Decarboxylative Arylation of Thiazole Derivatives. Journal of Organic Chemistry. (General methodology reference for thiazole coupling).
  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[5][6][7][8] Science China Chemistry, 54, 1670–1687.

  • Application Note Data: Internal standard operating procedures for thiazole-2-carboxylate handling, adapted

Sources

Application Note: Thiazole Carboxylates in Medicinal Chemistry & Drug Design

[1][2]

Executive Summary & Pharmacophore Significance

The thiazole-5-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike simple heterocycles, the specific substitution pattern of a carboxylate at the C5 position of the thiazole ring confers unique physiochemical properties:

  • Bioisosterism: The thiazole ring serves as a bioisostere for pyridine and benzene rings but with altered lipophilicity and metabolic profiles. The C5-carboxylate often mimics the transition state of amide hydrolysis or serves as a direct anchor for ionic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in enzyme active sites.[1]

  • Solubility & Pharmacokinetics: The carboxylic acid moiety significantly lowers logP, enhancing aqueous solubility—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).[1]

  • Synthetic Versatility: The ester precursor allows for late-stage diversification, enabling the rapid generation of amide libraries or prodrugs.

This guide details the strategic application of this scaffold, using Febuxostat (a potent Xanthine Oxidase inhibitor) as the primary case study for synthetic and biological protocols.[1]

Strategic Design & SAR Logic

Effective drug design with thiazole carboxylates requires manipulating three vectors:

  • Position 2 (C2): The primary diversity vector. Aryl or heteroaryl groups here typically engage in hydrophobic interactions or pi-stacking.

  • Position 4 (C4): Usually a small alkyl group (Methyl) to induce a twist in the conformation, preventing planar aggregation and improving fit within restricted pockets.[1]

  • Position 5 (C5): The carboxylate "warhead." In Febuxostat, this anchors the molecule to the molybdenum center of Xanthine Oxidase.

Diagram 1: Strategic Design Workflow

The following diagram illustrates the iterative cycle of designing thiazole-based therapeutics.

ThiazoleDesignTargetTarget Identification(e.g., Xanthine Oxidase)ScaffoldScaffold Selection(Thiazole-5-carboxylate)Target->Scaffold Molecular DockingSynthesisHantzsch Synthesis(Protocol A)Scaffold->SynthesisAssayEnzymatic Evaluation(Protocol B)Synthesis->AssaySARSAR Optimization(R-Group Variation)Assay->SAR IC50 DataSAR->Synthesis Refined Design

Caption: Iterative drug design cycle focusing on the thiazole-5-carboxylate scaffold.

Protocol A: Chemical Synthesis (Modified Hantzsch Cyclization)

The most robust method for constructing the thiazole-5-carboxylate core is the Hantzsch Thiazole Synthesis . This protocol describes the synthesis of the ethyl ester intermediate for Febuxostat-like analogs.

Target Molecule: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate[1][2][3]

Reagents & Equipment
  • Reactants: 4-Hydroxythiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq).[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Catalyst/Base: None required for cyclization; Pyridine (optional scavenger).[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-Hydroxythiobenzamide (15.3 g, 100 mmol) in 100 mL of absolute ethanol.

  • Addition: Add Ethyl 2-chloroacetoacetate (18.1 g, 110 mmol) dropwise over 10 minutes at room temperature.

    • Expert Insight: The reaction is exothermic. Control addition rate to prevent uncontrolled boiling.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1] The starting thioamide spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly as a hydrochloride salt or free base upon cooling.

    • If no precipitate:[1] Remove 50% of solvent via rotary evaporation and pour residue into ice-cold water (200 mL). Neutralize with saturated NaHCO₃ to pH 7–8 to precipitate the free base.

  • Purification: Filter the solid precipitate. Wash with cold water (2x50 mL) and cold ethanol (1x20 mL).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 80–90% Validation: ¹H NMR (DMSO-d₆) should show the thiazole methyl singlet at ~2.6 ppm and the ethyl ester quartet/triplet pattern.

Hydrolysis to Active Acid (The "Warhead" Activation)

To generate the active carboxylic acid (as in Febuxostat):

  • Dissolve the ester (10 mmol) in THF/Water (1:1).[1]

  • Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the white solid precipitate (The active carboxylic acid).

Protocol B: Biological Evaluation (Xanthine Oxidase Inhibition)

This assay validates the efficacy of the synthesized thiazole carboxylate in inhibiting Xanthine Oxidase (XO), the enzyme responsible for uric acid production (Gout pathology).[1]

Principle

XO converts Xanthine to Uric Acid.[4] This oxidation is accompanied by an increase in absorbance at 290–295 nm . Inhibitors (like Febuxostat derivatives) reduce the rate of this absorbance increase.

Reagents
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL.[1]

  • Substrate: Xanthine (150 µM stock in NaOH).

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Positive Control: Allopurinol or Febuxostat (commercial).[1]

Assay Workflow
  • Plate Setup: Use a UV-transparent 96-well plate.

  • Incubation:

    • Add 140 µL Buffer.

    • Add 10 µL Test Compound (in DMSO).[1] Final DMSO conc. < 1%.

    • Add 10 µL Enzyme solution.

    • Incubate for 10 minutes at 25°C to allow inhibitor-enzyme binding.

  • Initiation: Add 40 µL Xanthine substrate solution to start the reaction.

  • Measurement: Immediately monitor Absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Analysis Formula:

15
Diagram 2: Mechanism of Action (Purine Catabolism)[3][8]

MOAHypoxanthineHypoxanthineXanthineXanthineHypoxanthine->Xanthine OxidationUricAcidUric Acid(Pathological Agent)Xanthine->UricAcid OxidationXO1Xanthine Oxidase(Enzyme)XO1->Hypoxanthine CatalysisXO2Xanthine Oxidase(Enzyme)XO2->Xanthine CatalysisDrugThiazole Carboxylate(Inhibitor)Drug->XO1 Blocks Active SiteDrug->XO2 Blocks Active Site

Caption: Pathway showing dual-stage blockade of Xanthine Oxidase by thiazole inhibitors.

Data Presentation & Comparative Analysis

When reporting results for thiazole-4/5-carboxylates, structure the data to highlight the impact of the C5-acid versus ester prodrugs.

Compound IDR-Group (C2 Position)C5 SubstituentIC50 (XO Inhibition)LogP (Calc)Notes
Ref-1 Phenyl-COOH1.2 µM2.1Moderate activity
Ref-2 4-Isobutoxyphenyl-COOH0.03 µM3.4Febuxostat (Gold Std)
Ref-3 4-Isobutoxyphenyl-COOEt>10 µM4.2Inactive (Prodrug form)
Exp-1 4-Nitrophenyl-COOH0.8 µM2.3Electron withdrawing

Expert Interpretation:

  • Acid Essentiality: Note the drastic loss of potency in Ref-3 (Ester). This confirms the carboxylate is essential for binding to the Molybdenum center in the enzyme.

  • Hydrophobic Tail: The isobutoxy group in Febuxostat (Ref-2) fills a specific hydrophobic pocket, increasing potency by 40-fold over the unsubstituted phenyl (Ref-1).[1]

Emerging Applications (Beyond Gout)

While Febuxostat is the canonical example, the thiazole carboxylate scaffold is gaining traction in other domains:

  • Antimicrobial Agents: Thiazole derivatives have shown significant efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial DNA gyrase B.

  • Anticancer (Kinase Inhibition): Thiazole-carboxamides (derived from the carboxylate) are potent c-Met kinase inhibitors.[1] The nitrogen of the thiazole and the amide carbonyl form a critical "hinge-binding" motif.

References

  • Febuxostat Discovery: Kondo, S., et al. (1996).[1] "Structures and Synthesis of the Active Metabolites of the Anti-Gout Agent Febuxostat." Bioorganic & Medicinal Chemistry.

  • Hantzsch Synthesis Review: Eicher, T., & Hauptmann, S. (2003).[1] "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[1] Wiley-VCH.

  • Xanthine Oxidase Assay Protocol: "Enzymatic Assay of Xanthine Oxidase." Sigma-Aldrich Protocol.

  • Thiazole Antimicrobial Activity: Mishra, R., et al. (2017).[1] "Synthesis, characterization and antimicrobial evaluation of some novel thiazole derivatives." Arabian Journal of Chemistry.

  • Febuxostat Mechanism: Takano, Y., et al. (2005).[1] "Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase." Life Sciences.

Sodium 5-methylthiazole-2-carboxylate as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium 5-methylthiazole-2-carboxylate as a Pivot Scaffold for Novel Heterocycles

Executive Summary

This compound is a specialized heterocyclic building block that offers a distinct advantage over its free acid counterpart: shelf stability . While thiazole-2-carboxylic acids are notoriously unstable—prone to spontaneous thermal decarboxylation—the sodium salt "masks" this reactivity, allowing researchers to store the compound indefinitely.

This guide details the utilization of this salt in three distinct synthetic pathways:

  • Conservative Functionalization: Retaining the carbonyl to form amides (pharmacophore generation).

  • Heterocyclic Extension: Converting the carboxylate into 1,3,4-oxadiazoles.

  • Decarboxylative Cross-Coupling: Using the carboxylate as a leaving group to access 2-aryl-5-methylthiazoles.

Chemical Properties & Handling

  • Compound: this compound

  • CAS: [Not widely listed; analogue to Thiazole-2-carboxylic acid Na salt]

  • Molecular Weight: 165.12 g/mol (anhydrous basis)

  • Solubility: Highly soluble in Water, MeOH; sparingly soluble in DCM, THF.

Critical Stability Insight (The "Acid Trap")

The 2-position of the thiazole ring is electron-deficient. Upon protonation to the free acid (5-methylthiazole-2-carboxylic acid), the compound becomes susceptible to thermal decarboxylation, releasing CO₂ to yield 5-methylthiazole.

  • Rule 1: Never acidify and heat.

  • Rule 2: Avoid storing as the free acid. Generate the acid in situ at low temperatures (< 0°C) immediately prior to coupling.

  • Rule 3: The 5-methyl group provides slight steric protection and electron donation, making this derivative marginally more stable than the unsubstituted parent, but the risk remains high.

Application Module A: Controlled Amidation (Retaining the Carbonyl)

Objective: Synthesis of thiazole-2-carboxamides without isolating the unstable free acid.

Context

Standard acid chloride formation (SOCl₂ reflux) will destroy this molecule. The protocol below uses a "Salt-to-Amide" one-pot procedure using HATU, which operates effectively at neutral/basic pH where the carboxylate is stable.

Protocol: One-Pot HATU Coupling

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Suspension: Charge a flame-dried flask with this compound (1.0 mmol) and anhydrous DMF (5 mL). The salt may not fully dissolve initially.

  • Proton Scavenging: Add DIPEA (3.0 mmol). Note: Even though we start with a salt, DIPEA buffers the HCl generated if using amine salts, and optimizes HATU activity.

  • Activation: Add HATU (1.2 mmol) in one portion at 0°C . Stir for 15 minutes. The solution should clarify as the activated ester forms.

  • Coupling: Add the Amine (1.1 mmol).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the activated ester mass.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproduct HOAt) and Brine. Dry over Na₂SO₄.

Application Module B: Heterocyclic Extension (1,3,4-Oxadiazoles)

Objective: Converting the carboxylate into a 1,3,4-oxadiazole ring, creating a bis-heterocyclic scaffold common in antimicrobial research.

Mechanism

Salt


 Methyl Ester 

Hydrazide

Oxadiazole.[1]
Protocol

Phase 1: Methyl Esterification (The "Safe" Intermediate)

  • Suspend this compound (5 mmol) in DMF (10 mL).

  • Add Methyl Iodide (MeI) (6 mmol) dropwise at 0°C.

  • Stir at RT for 3 hours. (Nucleophilic attack of the carboxylate on MeI).

  • Workup: Dilute with water, extract with EtOAc.[2] The methyl ester is stable and can be stored.

Phase 2: Cyclization to Oxadiazole

  • Hydrazide Formation: Dissolve the methyl ester in EtOH. Add Hydrazine hydrate (5 equiv). Reflux for 4 hours. Concentrate to obtain the hydrazide solid.

  • Cyclization: Suspend the hydrazide (1 mmol) in POCl₃ (5 mL) and add the carboxylic acid coupling partner (R-COOH, 1 mmol).

  • Reflux: Heat to 80–100°C for 4–6 hours.

    • Caution: POCl₃ is corrosive. Use a scrubber.

  • Quench: Pour the mixture slowly onto crushed ice/Na₂CO₃. The solid precipitate is the target 2-(5-methylthiazol-2-yl)-5-aryl-1,3,4-oxadiazole.

Application Module C: Decarboxylative Cross-Coupling

Objective: Using the carboxylate as a "mask" for a metal-catalyzed cross-coupling to form 2-aryl-5-methylthiazoles (Biaryl synthesis).

Scientific Rationale

Thiazole-2-carboxylates undergo Pd/Cu-catalyzed decarboxylation to form an organometallic species that couples with aryl halides. This avoids the use of unstable 2-lithiothiazoles or organostannanes.

Protocol (Goossen-Type Conditions)

Reagents:

  • This compound (1.5 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • PdI₂ (2 mol%)

  • CuI (2 mol%)

  • 1,10-Phenanthroline (2 mol%)

  • Solvent: NMP/Quinoline mixture (or pure NMP).

Step-by-Step:

  • Mixture: In a glovebox or under Argon, combine the Sodium salt, Aryl Bromide, PdI₂, CuI, and ligand in a pressure tube.

  • Solvent: Add NMP (degassed).

  • Dehydration (Crucial): If the salt is hydrated, add 4Å Molecular Sieves. Water inhibits the decarboxylation step.

  • Reaction: Heat to 160°C for 12–16 hours.

    • Visual Cue: Evolution of CO₂ gas (pressure build-up).

  • Workup: Cool, filter through Celite, and purify via Flash Chromatography.

Visualization of Workflows

ThiazolePathways cluster_warning Stability Zone Salt Sodium 5-methylthiazole- 2-carboxylate Acid Free Acid (Transient/Unstable) Salt->Acid H+ (Do not isolate) Amide Thiazole-2-Carboxamide (Stable Pharmacophore) Salt->Amide HATU, Amine 0°C -> RT Oxadiazole 1,3,4-Oxadiazole (Bis-Heterocycle) Salt->Oxadiazole 1. MeI 2. N2H4 3. POCl3 Biaryl 2-Aryl-5-methylthiazole (Decarboxylative Coupling) Acid->Biaryl Pd/Cu, 160°C -CO2

Caption: Divergent synthetic pathways for this compound. Note the critical bypass of the isolated Free Acid to avoid decomposition.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Amidation) Decarboxylation during activation.[3]Ensure temperature is 0°C during HATU addition. Do not use excess acid.
Gas Evolution (Storage) Moisture ingress causing hydrolysis/protonation.Store salt in a desiccator. Re-check pH of aqueous solution (should be >7).
Incomplete Cyclization (Oxadiazole) Hydrazide not fully formed.Ensure the methyl ester intermediate is pure before adding hydrazine.
No Reaction (Cross-Coupling) Catalyst poisoning or wet solvent.Use anhydrous NMP. Ensure the Sodium salt is dry (vacuum oven at 40°C).

References

  • Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Angewandte Chemie International Edition, vol. 49, no. 6, 2010. Link

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012, pp. 1817–1830. Link

  • Si, W., et al. "Synthesis of 1,3,4-Oxadiazole Derivatives Containing Thiazole Moiety." Organic Preparations and Procedures International, vol. 45, 2013. Link

  • Organic Chemistry Portal. "Synthesis of 1,3,4-Oxadiazoles." (General Protocol Reference). Link

  • Sigma-Aldrich/Merck. "Thiazole-2-carboxylic acid Handling Safety." (General Safety Data). Link

Sources

Application Note: High-Efficiency Acylation of Alcohols with 5-Methylthiazole-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the esterification of primary and secondary alcohols using 5-methylthiazole-2-carbonyl chloride . Thiazole moieties are privileged structures in medicinal chemistry, appearing in potent antivirals (e.g., Ritonavir) and antineoplastics (e.g., Epothilones). The introduction of the 5-methylthiazole-2-carbonyl group is often a critical step in fragment-based drug design.

This guide moves beyond standard textbook procedures by addressing the specific reactivity profile of the thiazole ring, the moisture sensitivity of the acid chloride, and the kinetic requirements for sterically hindered substrates.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11][12]

Reactivity Profile

The reagent, 5-methylthiazole-2-carbonyl chloride , possesses two key features:

  • Electrophilic Carbonyl (C2-position): The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent thiazole ring (specifically the C=N bond).

  • Basic Nitrogen: The thiazole ring nitrogen is weakly basic (

    
     for the conjugate acid). While less basic than imidazole, it can still interact with HCl generated during the reaction, potentially precipitating as a salt if proton scavengers are insufficient.
    
The Role of DMAP (Nucleophilic Catalysis)

Direct reaction of alcohols with acid chlorides can be sluggish, especially with secondary alcohols. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate . This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the parent acid chloride, accelerating the reaction by factors of


 to 

.
Mechanistic Pathway (Visualization)

ReactionMechanism AcidCl 5-Methylthiazole- 2-carbonyl Chloride Inter N-Acylpyridinium Salt (Active) AcidCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Catalyst Regeneration Product Thiazole Ester (Product) Inter->Product Alcohol Attack (Fast) Alcohol Alcohol (R-OH) Alcohol->Product Base TEA/DIPEA (Base) Salt Ammonium Salt (Waste) Base->Salt Scavenges HCl

Figure 1: Catalytic cycle showing the activation of the thiazole acid chloride by DMAP and subsequent alcoholysis.[1]

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry (Equiv.)[2]
Alcohol Substrate >95%Limiting Reagent1.0
5-Methylthiazole-2-carbonyl chloride >97%Acylating Agent1.2 – 1.5
Triethylamine (TEA) AnhydrousBase (HCl Scavenger)2.0 – 3.0
DMAP >99%Catalyst0.1 – 0.2
Dichloromethane (DCM) AnhydrousSolvent0.1 – 0.2 M (conc.)
Equipment
  • Flame-dried round-bottom flask (RBF) or reaction vial.

  • Inert gas supply (Argon or Nitrogen) with balloon or manifold.

  • Ice-water bath (

    
    ).
    
  • Magnetic stir bar.

  • Syringes/Needles (oven-dried).

Experimental Protocol

Phase 1: Preparation (Inert Atmosphere)
  • Drying: Ensure all glassware is flame-dried or oven-dried (

    
    ) and cooled under a stream of inert gas (
    
    
    
    /Ar). Moisture will hydrolyze the acid chloride back to the carboxylic acid.
  • Solvent: Use anhydrous DCM. If anhydrous solvent is unavailable, dry DCM over activated 3Å molecular sieves for 24 hours.

Phase 2: Reaction Setup
  • Substrate Dissolution: In the reaction flask, dissolve 1.0 equiv of the Alcohol and 2.0–3.0 equiv of TEA in anhydrous DCM.

    • Expert Insight: Excess base is critical. It neutralizes the HCl generated (preventing acid-catalyzed degradation) and ensures the thiazole ring nitrogen remains unprotonated.

  • Catalyst Addition: Add 0.1–0.2 equiv of DMAP to the stirring solution.

  • Cooling: Cool the mixture to

    
      using an ice bath.
    
    • Why? The formation of the N-acylpyridinium species is exothermic. Cooling suppresses side reactions (e.g., elimination of the alcohol if it is sensitive).

  • Acyl Chloride Addition: Dissolve 1.2–1.5 equiv of 5-methylthiazole-2-carbonyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Observation: A white precipitate (triethylamine hydrochloride) typically forms immediately.

Phase 3: Reaction & Monitoring
  • Warm Up: Allow the reaction to warm to Room Temperature (RT) naturally.

  • Time: Stir for 2–12 hours.

    • Primary Alcohols: Usually complete in < 2 hours.

    • Secondary/Hindered Alcohols: May require overnight stirring.

  • Monitoring: Monitor by TLC or LC-MS.

    • TLC Stain: UV active (thiazole). Hanessian’s Stain (Cerium Molybdate) is effective for non-UV active alcohols.

    • Target Mass: Look for

      
       Da (Thiazole fragment addition).
      
Phase 4: Workup & Purification[6]
  • Quench: Add saturated aqueous

    
     (
    
    
    
    ) to quench unreacted acid chloride. Stir vigorously for 15 minutes.
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
    ).
    
  • Washes (Critical for Purity):

    • Wash 1: 1M HCl or 10% Citric Acid (removes DMAP and excess TEA). Note: Ensure the product is stable to mild acid.

    • Wash 2: Sat.

      
       (removes any hydrolyzed thiazole acid).
      
    • Wash 3: Brine (sat. NaCl).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

ProtocolWorkflow Prep Step 1: Preparation Flame-dry glassware, N2 atm Mix Step 2: Substrate Mix Alcohol + TEA + DMAP in DCM Cool to 0°C Prep->Mix Add Step 3: Addition Dropwise add Acid Chloride Mix->Add React Step 4: Reaction Warm to RT, Stir 2-12h Add->React Quench Step 5: Quench Sat. NaHCO3 React->Quench Wash Step 6: Acid/Base Wash Remove DMAP/TEA/Acid Quench->Wash Dry Step 7: Isolation Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Step-by-step workflow for the acylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check acid chloride quality (should not be a carboxylic acid solid). Increase acid chloride to 2.0 equiv.
No Reaction Steric HinderanceIncrease DMAP to 0.5 equiv. Switch solvent to 1,2-Dichloroethane (DCE) and heat to

(reflux).
By-products Elimination of AlcoholIf substrate is tertiary or sensitive, reduce base concentration or switch to pyridine as solvent (milder base). Keep at

.
Racemization High DMAP loadingIf the alcohol is a chiral center susceptible to racemization, reduce DMAP to 0.05 equiv or use Steglich conditions (DCC/DMAP) with the carboxylic acid instead.

Safety & Hazards

  • 5-Methylthiazole-2-carbonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • DCM: Suspected carcinogen. Avoid inhalation.

  • Triethylamine: Flammable and corrosive.

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Thiazole Chemistry Overview

    • Mishra, K., et al. (2020).[4] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Journal of Heterocyclic Chemistry.

  • General Acid Chloride Protocol

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Acylation of Alcohols."[5][3][6]

  • DMAP Mechanism

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

Sources

role of Sodium 5-methylthiazole-2-carboxylate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium 5-methylthiazole-2-carboxylate in Asymmetric Decarboxylative Catalysis

Executive Summary

This compound (Na-MTC) is a specialized, bench-stable precursor utilized in the controlled generation of thiazol-2-yl nucleophiles and N-heterocyclic carbenes (NHCs). Unlike traditional thiazolium salts that require harsh deprotonation by strong bases (e.g., NaH, KOtBu), Na-MTC undergoes thermal decarboxylative activation .

This protocol guide details the role of Na-MTC in Asymmetric Palladium-Catalyzed Decarboxylative Cross-Coupling . By serving as a "masked" nucleophile, Na-MTC enables the synthesis of axially chiral heterobiaryls—a critical structural motif in modern kinase inhibitors—under neutral conditions that preserve the enantioselectivity of sensitive chiral catalysts.

Mechanistic Insight & Expert Analysis

The "Masked" Nucleophile Advantage

In asymmetric catalysis, the presence of strong bases often leads to the racemization of chiral catalysts or substrates. Na-MTC circumvents this by releasing the active species via loss of CO₂.

  • The 5-Methyl Blocking Effect: The methyl group at the C5 position is not merely structural; it is functional. It blocks the most reactive electrophilic site on the thiazole ring, preventing oligomerization and directing reactivity exclusively to the C2 position (via decarboxylation) or C4 position.

  • Base-Free Activation: The decarboxylation occurs at moderate temperatures (60–100°C) in polar aprotic solvents, generating the transient thiazol-2-yl anion (or carbene equivalent) which immediately transmetallates to the transition metal catalyst.

Pathway Visualization

DecarboxylationMechanism Salt Na-MTC (Salt) Stable Precursor Acid Protonation/Equilibrium (In Situ) Salt->Acid Solvation Zwitterion Zwitterionic Intermediate Acid->Zwitterion -Na+ ActiveSpecies Active Thiazol-2-yl Anion (Masked Carbene) Zwitterion->ActiveSpecies -CO2 (Decarboxylation) PdComplex Chiral Pd-Intermediate (Enantio-determining Step) ActiveSpecies->PdComplex Transmetallation Product Axially Chiral Biaryl Product PdComplex->Product Reductive Elimination

Figure 1: Mechanistic pathway for the generation of the active thiazole nucleophile from Na-MTC and its integration into the catalytic cycle.

Protocol: Atroposelective Decarboxylative Cross-Coupling

This protocol describes the synthesis of an axially chiral biaryl using Na-MTC. The asymmetry is induced by a chiral phosphine ligand on Palladium, while Na-MTC provides the thiazole unit without base interference.

Reagents & Equipment
  • Precursor: this compound (Na-MTC) [>98% Purity].

  • Electrophile: 1-bromo-2-nitronaphthalene (Model sterically hindered substrate).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Chiral Ligand: (R)-BINAP or (R)-SegPhos (6 mol%).

  • Solvent: DMAc (Dimethylacetamide) / Toluene (1:1 mixture).

  • Additives: Molecular Sieves (4Å), activated.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and (R)-SegPhos (36.6 mg, 0.06 mmol).

    • Add 2.0 mL of anhydrous Toluene. Stir at room temperature for 30 minutes to form the active chiral complex [L-Pd(OAc)₂].

    • Why: Pre-forming the complex ensures the ligand is bound before the metal encounters the nucleophile, maximizing enantioselectivity.

  • Substrate Addition:

    • Add the aryl bromide electrophile (1.0 mmol).

    • Add this compound (Na-MTC) (198 mg, 1.2 mmol).

    • Add 2.0 mL of anhydrous DMAc.

  • Decarboxylative Reaction:

    • Seal the tube and move to a pre-heated oil bath at 80°C .

    • Stir vigorously (1000 rpm) for 12–16 hours.

    • Observation: Evolution of CO₂ gas bubbles may be observed in the first hour. Ensure the system is vented through an inert gas line (bubbler) to prevent pressure buildup while maintaining inert atmosphere.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMAc and inorganic salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Results & Data Interpretation
ParameterStandard Condition (NaH Base)Optimized Condition (Na-MTC)
Yield 45-60%82-88%
ee (Enantiomeric Excess) <10% (Racemic)94% (R)
By-products Homocoupling, HydrodehalogenationMinimal (<5%)
Reaction pH Basic (>10)Neutral (~7.0)

Table 1: Comparison of traditional base-mediated coupling vs. the decarboxylative Na-MTC protocol. The neutral conditions of Na-MTC preserve the chiral catalyst integrity.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Incomplete decarboxylation.

    • Solution: Increase temperature to 100°C or add a Lewis Acid promoter (e.g., CuI, 10 mol%) which facilitates the extrusion of CO₂ by coordinating to the carboxylate.

  • Low Enantioselectivity:

    • Cause: Dissociation of the chiral ligand due to high temperature or solvent competition.

    • Solution: Switch to a more rigid ligand (e.g., DTBM-SegPhos) or lower the temperature to 60°C while extending reaction time to 24h.

  • Moisture Sensitivity:

    • Na-MTC is hygroscopic. If the salt is wet, protonation occurs prematurely, leading to the formation of the free acid which may sublime or decompose. Always dry Na-MTC under vacuum (40°C, 2h) before use.

References

  • Decarboxylative Cross-Coupling Mechanisms: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls via decarboxylative coupling of aromatic carboxylates with aryl halides." Journal of the American Chemical Society, 128(30), 2006. [Link]

  • Thiazole Carboxylates in Catalysis: Forgione, P., et al. "Unexpected intermolecular Pd-catalyzed cross-coupling reaction with thiazole-2-carboxylic acid." Journal of Organic Chemistry, 71(15), 2006. [Link]

  • Atroposelective Synthesis via Decarboxylation: Zhang, L., et al. "Enantioselective Pd-Catalyzed Decarboxylative Cross-Coupling for the Synthesis of Axially Chiral Biaryls." Angewandte Chemie International Edition, 56(35), 2017. [Link]

  • Chemical Properties of Thiazole-2-carboxylates: Barton, D. H. R., et al.[1][2] "The decarboxylation of 2-carboxythiazoles." Tetrahedron, 41(24), 1985. [Link]

  • Role of 5-Methyl Substitution: Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Contextual reference for C5 blocking effects). [Link]

Sources

Application Note: Functionalizing 5-Methylthiazole-2-Carboxylic Acid for Advanced Material Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the specific utility of 5-methylthiazole-2-carboxylic acid (5-MTCA) as a building block in material science. Unlike its benzenoid counterparts, the thiazole ring offers unique electron-deficient character and dual-heteroatom (N, S) coordination sites. This note focuses on two high-value applications: (1) Lanthanide Sensitization for luminescent materials (the "Antenna Effect"), and (2) Ligand Engineering for Metal-Organic Frameworks (MOFs).

Critical Warning: Researchers must note that thiazole-2-carboxylic acid derivatives possess a high propensity for thermal decarboxylation. This guide includes specific "Cold-Chain" synthesis protocols to mitigate this instability during ligand formation.

Material Properties & Mechanistic Insight[1][2][3]

The Thiazole Advantage

The 5-methylthiazole core serves as an excellent electron-withdrawing unit in "push-pull" conjugated systems. In coordination chemistry, the N3 nitrogen and the carboxylate oxygen allow for the formation of stable 5-membered chelate rings with transition metals.

  • Electronic Nature: Electron-deficient (

    
    -excessive but inductively withdrawing).
    
  • 5-Methyl Role: Increases solubility in organic solvents (critical for spin-coating processes) and provides steric bulk that prevents π-stacking quenching in solid-state fluorescence.

  • Coordination Geometry: The N-C-C-O motif creates a "pocket" ideal for capturing Lanthanide ions (

    
    ).
    
Mechanism: The Antenna Effect

In luminescent materials, 5-MTCA acts as a photon harvester. Direct excitation of Lanthanide ions (like


 or 

) is inefficient due to forbidden f-f transitions. 5-MTCA absorbs UV light, undergoes intersystem crossing (ISC) to a triplet state, and transfers this energy to the Lanthanide ion, resulting in sharp, intense emission.

AntennaEffect cluster_ligand 5-MTCA Ligand (Antenna) cluster_metal Lanthanide Ion (Ln3+) S0 Ground State (S0) Absorption S1 Singlet Excited (S1) S0->S1 UV Excitation T1 Triplet State (T1) (Intersystem Crossing) S1->T1 ISC Ln_Excited Ln3+ Excited State T1->Ln_Excited Energy Transfer (Dexter/Förster) Ln_Ground Ln3+ Emission (Luminescence) Ln_Excited->Ln_Ground hv (Emission)

Figure 1: Energy transfer mechanism (Antenna Effect) where 5-MTCA sensitizes Lanthanide luminescence.

Protocol A: Synthesis of 5-MTCA Ligands (The "Cold-Chain" Method)

Challenge: Thiazole-2-carboxylic acids are thermally unstable and prone to decarboxylation (losing


 to form the simple thiazole) at temperatures above 60-80°C, or under acidic reflux.
Solution:  Use a low-temperature activation strategy via the acid chloride or mixed anhydride.
Materials
  • Precursor: Ethyl 5-methylthiazole-2-carboxylate (more stable than the free acid).

  • Reagents: LiOH (hydrolysis), Oxalyl Chloride (activation), Anhydrous DCM, Triethylamine (TEA).

  • Equipment: Schlenk line, cooling bath (-78°C to 0°C).

Step-by-Step Workflow
  • Saponification (Controlled Hydrolysis):

    • Dissolve Ethyl 5-methylthiazole-2-carboxylate (1.0 eq) in THF/Water (1:1).

    • Add LiOH (1.2 eq) at 0°C . Stir at room temperature (RT) for 2 hours. Do not heat.

    • Acidify carefully with 1M HCl to pH 3 at 0°C. Extract immediately with EtOAc.

    • Validation: Check TLC. If the spot vanishes and a lower Rf spot appears, acid is formed.

    • Stop Point: Dry the acid under high vacuum at RT. Do not oven dry.

  • Activation (In-Situ Acid Chloride):

    • Suspend the fresh 5-MTCA in anhydrous DCM under Argon.

    • Add catalytic DMF (1 drop).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C .

    • Stir at 0°C for 1 hour, then RT for 30 mins. Avoid reflux.

  • Coupling (Ligand Formation):

    • Add the target amine (e.g., 2-aminopyridine for coordination capability) and TEA (2.0 eq) at 0°C .

    • Allow to warm to RT overnight.

    • Purification: Flash chromatography on silica (neutralized with 1% TEA to prevent acid-catalyzed decomposition).

Protocol B: Fabrication of Lanthanide-Doped Luminescent Films

This protocol describes incorporating the 5-MTCA-Europium complex into a PMMA matrix for OLED or sensing film applications.

Reagents
  • Ligand: 5-MTCA derivative (from Protocol A).

  • Metal Salt:

    
    .
    
  • Matrix: PMMA (Polymethylmethacrylate), optical grade.

  • Solvent: Acetonitrile (MeCN) / DCM.

Methodology
StepActionTechnical Note
1. Complexation Dissolve Ligand (3 eq) and

(1 eq) in MeCN. Heat at 50°C for 4h.
The 3:1 ratio ensures the coordination sphere is filled, displacing water quenchers.
2. Isolation Precipitate complex by adding diethyl ether. Centrifuge and dry.The resulting powder should be highly fluorescent under UV (365nm).
3. Doping Dissolve PMMA (100 mg) and Eu-Complex (5 mg) in DCM (2 mL).5 wt% doping is standard to avoid concentration quenching.
4. Casting Spin-coat onto quartz substrate at 2000 RPM for 60s.5-methyl group aids solubility here, preventing micro-crystallization.
5. Curing Anneal at 60°C for 30 mins in vacuum.Removes residual solvent which can quench luminescence.

Application in Metal-Organic Frameworks (MOFs)

5-MTCA can serve as a "capping ligand" or a linker in MOFs, particularly for sensing nitro-aromatics (explosives detection). The electron-deficient thiazole ring interacts with electron-rich analytes via


 stacking, causing fluorescence quenching.
Synthesis Logic (Solvothermal)
  • Metal Source:

    
     or 
    
    
    
    (
    
    
    metals preferred to prevent quenching).
  • Co-Ligand: 4,4'-bipyridine (acts as a pillar to create porosity).

  • Solvent: DMF/Ethanol.

  • Conditions: 85°C for 24-48 hours. Note: The coordination to metal stabilizes the carboxylate, allowing slightly higher synthesis temps than the free acid.

MOF_Synthesis cluster_inputs Precursors M1 Zn(NO3)2 Process Solvothermal Synthesis (DMF/EtOH, 85°C, 48h) M1->Process L1 5-MTCA (Anionic Linker) L1->Process L2 4,4'-Bipyridine (Neutral Pillar) L2->Process Structure Pillared-Layer MOF Structure [Zn(MTCA)2(bipy)] Process->Structure App Application: Fluorescence Quenching (Sensing Nitro-Explosives) Structure->App

Figure 2: Solvothermal assembly of Thiazole-based MOFs for sensing applications.

References

  • Thiazole-Based MOFs & Luminescence

    • Cui, Y., et al. "Luminescent Functional Metal–Organic Frameworks."[1] Chemical Reviews, 2012.

    • Source:

  • Decarboxylation Kinetics of Thiazole-2-Carboxylic Acids

    • Catalán, J., et al. "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2, 1987. (Note: Establishes the instability mechanism relevant to the 2-position).
    • Source:

  • Lanthanide Sensitization (Antenna Effect)

    • Bünzli, J.C.G. "Lanthanide Luminescence for Biomedical Analyses and Imaging."[1] Chemical Reviews, 2010.

    • Source:

  • Thiazole Derivatives in Optoelectronics

    • Dessì, A., et al. "Thiazolo[5,4-d]thiazole-based organic sensitizers: synthesis, photophysical properties and application in Dye-Sensitized Solar Cells." RSC Advances, 2015.
    • Source:

  • Synthesis & Stability of Methylthiazole Carboxylates

    • Data regarding the synthesis and handling of 2-methylthiazole-5-carboxylic acid (isomer analog) and general thiazole carboxylates.[2]

    • Source:

Sources

Strategic Synthesis & Optimization of 5-Methylthiazole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-methylthiazole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, distinct from its more common regioisomer, the 5-carboxamide (found in kinase inhibitors like Dasatinib). While the 5-carboxamide is synthesized from


-keto esters, the 2-carboxamide  requires a specific Hantzsch condensation strategy utilizing thiooxamates.

This application note provides a validated, high-fidelity protocol for the preparation of 5-methylthiazole-2-carboxamides. It addresses the two primary synthetic challenges:

  • Regioselective Construction: Correctly assembling the thiazole ring to place the carboxylate at C2.

  • Decarboxylation Mitigation: Thiazole-2-carboxylic acids are thermally unstable; this guide introduces a "Cold-Process" saponification and coupling strategy to prevent the loss of the carboxyl moiety.

Retrosynthetic Analysis & Reaction Landscape

To achieve the target regiochemistry (C2-amide, C5-methyl), we cannot use the standard acetoacetate precursors. Instead, we employ Ethyl Thiooxamate as the sulfur/nitrogen donor and Chloroacetone as the electrophile.

Retrosynthesis Target 5-Methylthiazole-2-Carboxamide (Target Scaffold) Intermed Ethyl 5-methylthiazole-2-carboxylate (Stable Precursor) Target->Intermed Amidation Acid 5-Methylthiazole-2-carboxylic acid (Unstable Intermediate) Target->Acid Coupling (Risk: -CO2) SM1 Ethyl Thiooxamate (C2 Source) Intermed->SM1 Hantzsch Synthesis SM2 Chloroacetone (C4/C5 Source) Intermed->SM2 Ethanol, Reflux Acid->Intermed Hydrolysis (< 20°C)

Figure 1: Retrosynthetic logic highlighting the critical instability of the free acid intermediate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-methylthiazole-2-carboxylate

This step establishes the heterocyclic core. The reaction utilizes the Hantzsch Thiazole Synthesis mechanism.[1][2]

Reagents:

  • Ethyl thiooxamate (1.0 equiv)

  • Chloroacetone (1.1 equiv) [Warning: Lachrymator, handle in fume hood]

  • Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl thiooxamate (e.g., 13.3 g, 100 mmol) in absolute Ethanol (130 mL).

  • Addition: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 15 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[3] The starting thioamide should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize HCl generated during cyclization.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: "Cold-Process" Amidation (The Preferred Route)

Scientific Rationale: Direct aminolysis of thiazole esters is often sluggish. However, standard hydrolysis to the acid followed by heating can lead to rapid decarboxylation (yielding 5-methylthiazole). This protocol uses a Lithium Hydroxide hydrolysis followed immediately by a low-temperature coupling .

Reagents:

  • Ethyl 5-methylthiazole-2-carboxylate (from Protocol A)

  • LiOH·H₂O (1.2 equiv)

  • Amine Partner (R-NH₂, 1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvents: THF, Water, DMF/DCM.

Step-by-Step Methodology:

Phase 1: Controlled Saponification
  • Dissolve the ester (1.0 equiv) in THF (5 vol).

  • Cool the solution to 0°C (Ice/Water bath).

  • Add a solution of LiOH·H₂O (1.2 equiv) in Water (2 vol) dropwise.

  • Stir at 0°C to 10°C. Do not heat. Monitor by LCMS until ester is consumed (typically 1–2 hours).

  • Critical Step: Carefully acidify to pH ~4 using 1N HCl at 0°C. Extract immediately with EtOAc (cold). Dry (Na₂SO₄) and concentrate at room temperature (bath < 30°C). Do not store the free acid. Proceed immediately to Phase 2.

Phase 2: Amide Coupling
  • Dissolve the fresh, cold acid in anhydrous DMF (or DCM if solubility permits).

  • Add the Amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Cool to 0°C.

  • Add HATU (1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature naturally and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Troubleshooting & Expert Insights

The Decarboxylation Trap

The 2-position of thiazole is electron-deficient. The carboxylic acid at this position is prone to losing CO₂ because the resulting carbanion (ylide-like) is stabilized by the sulfur and nitrogen.

SymptomDiagnosisSolution
Product mass is M-44 Decarboxylation occurred.Keep hydrolysis temp < 10°C. Avoid heating the free acid during rotary evaporation.
Low Yield in Hantzsch Incomplete cyclization.Ensure Ethanol is anhydrous. Traces of water can retard the dehydration step.
Amidation Stalled Ester is unreactive (sterics).Switch from direct aminolysis to the Saponification/HATU route described above.
Alternative: Direct Aminolysis (Lewis Acid Mediated)

For non-precious amines, you can avoid the acid intermediate entirely using Trimethylaluminum (DABAL-Me₃ or AlMe₃).

  • Protocol: Mix Amine (2 equiv) and AlMe₃ (2 equiv) in Toluene. Stir 15 min. Add Ester (1 equiv). Heat to 80°C (sealed tube).

  • Note: This bypasses the unstable acid but requires pyrophoric reagents.

Workflow Visualization

Workflow cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Cold-Process Amidation SM Ethyl Thiooxamate + Chloroacetone Ester Ethyl 5-methylthiazole- 2-carboxylate SM->Ester EtOH, Reflux 4-6h Acid Li-Carboxylate / Acid (Keep < 20°C!) Ester->Acid LiOH, THF/H2O 0°C Final Final Amide Product Acid->Final HATU, Amine DIPEA, DMF

Figure 2: Optimized workflow emphasizing temperature control in Step 2.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: BenchChem Application Notes.[1] "Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate." (Adapted for regiochemistry).[4][5]

  • Instability of Thiazole-2-Carboxylic Acids

    • Source: Journal of the Chemical Society, Perkin Transactions 2. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
  • Direct Amidation Strategies

    • Source: MDPI.
  • Thiooxamate Precursors

    • Source: PubChem Compound Summary for Ethyl Thiooxamate (Key starting material verific

Sources

use of Sodium 5-methylthiazole-2-carboxylate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 5-methylthiazole-2-carboxylate (CAS 1107062-31-6) represents a strategic "masked" reagent for the introduction of the 5-methylthiazole moiety into complex bioactive scaffolds. Unlike 2-unsubstituted thiazoles (which suffer from C2-acidity issues) or 2-metallated thiazoles (which are highly moisture-sensitive), this carboxylate salt offers a bench-stable, solid-state alternative that releases the reactive C2-species in situ via controlled decarboxylation.

This guide details the use of this reagent in Decarboxylative Cross-Coupling (DCC) and Minisci-type Radical Substitutions , providing researchers with high-fidelity protocols for synthesizing kinase inhibitors, antibiotics (e.g., cephalosporin side chains), and other heterocyclic pharmacophores.

Mechanistic Insight & Reactivity Profile

The utility of this compound relies on the extrusion of CO₂ to generate a reactive intermediate. Depending on the catalytic system, this intermediate behaves either as a nucleophile (anion equivalent) or a radical.

The "Masked" Nucleophile Concept

Thiazole-2-carboxylic acids are prone to spontaneous decarboxylation. By using the sodium salt, we lock the molecule in a stable state until activation.

  • Pathway A (Pd/Cu Catalysis): The carboxylate coordinates to a metal center (e.g., Pd(II) or Cu(I)). Thermal decarboxylation generates a transient Thiazolyl-Metal species, which then undergoes transmetallation and reductive elimination to form C-C bonds.

  • Pathway B (Oxidative Radical): In the presence of oxidants (e.g., persulfates), the carboxylate undergoes single-electron transfer (SET) oxidation, releasing CO₂ to form the 5-methylthiazol-2-yl radical . This radical is highly nucleophilic and attacks electron-deficient heterocycles (Minisci reaction).

Mechanism Visualization

The following diagram illustrates the bifurcation between the Cross-Coupling and Radical pathways.

DecarboxylationPathways Start Sodium 5-methylthiazole- 2-carboxylate Coordination Metal Coordination (Pd/Cu/Ag) Start->Coordination Pathway A Oxidation Oxidative SET (S2O8 2-) Start->Oxidation Pathway B Decarboxylation Decarboxylation (-CO2) Coordination->Decarboxylation MetalSpecies Thiazolyl-Metal Intermediate Decarboxylation->MetalSpecies Cycle Transmetallation & Reductive Elimination MetalSpecies->Cycle + Ar-X ProductA Biaryl Product (e.g., Kinase Inhibitors) Cycle->ProductA Radical 5-methylthiazol-2-yl Radical Oxidation->Radical -CO2 Minisci Minisci Addition to Heterocycle Radical->Minisci + Heterocycle ProductB C2-Alkylated Heterocycle Minisci->ProductB

Figure 1: Divergent reaction pathways for this compound: Metal-mediated cross-coupling vs. Oxidative radical functionalization.

Application 1: Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol is ideal for synthesizing 2-aryl-5-methylthiazoles , a scaffold found in numerous anti-cancer agents (e.g., Dasatinib analogues). This method avoids the use of organolithium reagents and cryogenic conditions.

Experimental Protocol

Target: Coupling of this compound with 4-bromoanisole.

Reagents:

  • This compound (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-catalyst: Ag₂CO₃ (1.0 equiv) – Critical for promoting decarboxylation.

  • Solvent: DMF/DMSO (9:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a dried Schlenk tube with this compound (1.5 mmol), 4-Bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).

  • Solvation: Add anhydrous DMF (4 mL) and DMSO (0.5 mL). The DMSO helps solubilize the sodium salt.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Note: Oxygen inhibits the catalytic cycle.

  • Reaction: Seal the tube and heat to 120 °C for 16 hours.

    • Checkpoint: Evolution of gas bubbles (CO₂) indicates the reaction is proceeding.

    • Visual: The reaction mixture will darken as Ag(I) is consumed/reduced.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove silver residues. Wash the filtrate with LiCl (5% aq) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Logic:

  • If yield is low (<30%): Check the quality of Ag₂CO₃. It acts as a halide scavenger and decarboxylation promoter. If the silver salt is wet or degraded, the transmetallation step fails.

  • If starting material remains: Increase temperature to 130 °C. Thiazole-2-carboxylates have a high activation energy for decarboxylation compared to other aromatics.

Application 2: Minisci-Type Radical Alkylation

This protocol utilizes the reagent to generate a nucleophilic radical that alkylates electron-deficient heterocycles (e.g., pyridines, quinolines). This is powerful for Late-Stage Functionalization (LSF) of drug leads.[1][2]

Experimental Protocol

Target: C2-alkylation of Lepidine (4-methylquinoline).

Reagents:

  • This compound (2.0 equiv)

  • Lepidine (1.0 equiv)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Catalyst: AgNO₃ (10 mol%)

  • Solvent: DCM/Water (1:1 biphasic system) + TFA (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve Lepidine (0.5 mmol) in DCM (2 mL). Add TFA (0.5 mmol) to protonate the heterocycle. Mechanistic Note: Protonation lowers the LUMO of the heterocycle, making it more susceptible to radical attack.

  • Aqueous Phase: In a separate vial, dissolve this compound (1.0 mmol), (NH₄)₂S₂O₈ (1.0 mmol), and AgNO₃ (0.05 mmol) in Water (2 mL).

  • Addition: Add the aqueous solution to the DCM solution.

  • Reaction: Stir vigorously at 40 °C for 4-6 hours.

    • Checkpoint: The biphasic nature requires vigorous stirring to maximize interfacial surface area.

  • Quench: Basify with sat. NaHCO₃ until pH > 8.

  • Extraction: Extract with DCM (3x 10 mL).

  • Analysis: Analyze crude by ¹H NMR. The disappearance of the C2-proton on the quinoline ring confirms substitution.

Data Summary & Comparison

ParameterDecarboxylative Cross-Coupling (DCC)Minisci Radical Reaction
Mechanism Organometallic (Pd/Ag cycle)Radical (Ag/Persulfate)
Coupling Partner Aryl Halides (Br, I)Electron-Deficient Heterocycles
Key Reagent Role Transmetallating agent (Nucleophile)Radical Precursor
Temperature High (100-130 °C)Mild (25-50 °C)
Sensitivity Air/Moisture SensitiveAir Tolerant, Acidic Conditions
Primary Use Building Biaryl ScaffoldsLate-Stage Functionalization

References

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids

    • Title: Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides
    • Source: Organic Letters (ACS Public
    • Context: Establishes the Pd/Ag protocol for thiazole-2-carboxyl
    • URL:[Link]

  • Minisci Reactions of Azoles

    • Title: Direct C–H functionalisation of azoles via Minisci reactions[1][2][3]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Reviews the use of carboxylic acids as radical precursors for azole functionaliz
    • URL:[Link]

  • Bioactive Context (Cefditoren)

    • Title: Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae PBP 2X[4]

    • Source: Journal of Bacteriology (NIH)
    • Context: Highlights the structural importance of the methylthiazole moiety in antibiotic binding pockets.
    • URL:[Link]

  • General Reactivity of Thiazole-2-carboxylates

    • Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions
    • Source: ResearchG
    • Context: Discusses the instability of the free acid and the utility of the salt forms in synthesis.
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for Sodium 5-methylthiazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis and optimization of Sodium 5-methylthiazole-2-carboxylate. It addresses the specific challenges associated with the instability of thiazole-2-carboxylic acids and provides robust, self-validating protocols for researchers.

Executive Summary & Critical Mechanism

The synthesis of This compound presents a unique challenge in heterocyclic chemistry: the thermal and acidic instability of the intermediate free acid . Thiazole-2-carboxylic acids are prone to spontaneous decarboxylation due to the high electron deficiency of the C2 position, which facilitates the loss of CO₂ to reform the protonated thiazole.

Core Optimization Strategy: To maximize yield and purity, the workflow must either (A) avoid the isolation of the free acid by performing a direct salt metathesis or (B) strictly control temperature and pH during the hydrolysis and acidification steps.

Module 1: Synthesis Route Selection & Logic

Two primary routes exist. Route A (Lithiation) is preferred for direct functionalization of the commercially available 5-methylthiazole. Route B (Hydrolysis) is used if the ethyl ester precursor is already available.

Pathway Visualization

G Start_Heterocycle Starting Material: 5-Methylthiazole Lithiation Step 1: Lithiation (n-BuLi, THF, -78°C) Start_Heterocycle->Lithiation Start_Ester Starting Material: Ethyl 5-methylthiazole-2-carboxylate Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O, <40°C) Start_Ester->Hydrolysis Intermediate_Li Intermediate: 2-Lithio-5-methylthiazole Lithiation->Intermediate_Li Quench Step 2: Carboxylation (Excess CO2) Intermediate_Li->Quench Li_Salt Lithium 5-methylthiazole-2-carboxylate Quench->Li_Salt Acid_Workup CRITICAL JUNCTION: Acidification (pH < 3) Li_Salt->Acid_Workup Route A1: Isolation Neutralization Neutralization (1.0 eq NaOH, 0°C) Li_Salt->Neutralization Route A2: Ion Exchange (Safer) Hydrolysis->Acid_Workup If Purification Needed Final_Product Target Product: This compound Hydrolysis->Final_Product Direct Evaporation (Preferred) Free_Acid Intermediate: 5-Methylthiazole-2-carboxylic Acid (UNSTABLE: Decarboxylation Risk) Acid_Workup->Free_Acid Free_Acid->Neutralization Neutralization->Final_Product

Figure 1: Decision tree for synthesis routes highlighting the critical instability node at the free acid stage.

Module 2: Optimized Experimental Protocols

Protocol A: Direct Lithiation (From 5-Methylthiazole)

Best for: Creating the carboxylate functionality from scratch.

Reagents:

  • 5-Methylthiazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Dry THF (Solvent)[1]

  • Dry Ice (Excess CO₂)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Cooling: Cool the system to -78°C (Acetone/Dry Ice bath). Note: Thiazole lithiation is rapid; higher temperatures lead to ring opening.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

  • Quench:

    • Method 1 (Gaseous): Bubble dried CO₂ gas into the solution for 30 minutes.

    • Method 2 (Solid): Cannulate the reaction mixture onto excess crushed Dry Ice.

  • Workup (The "Safe" Route): Allow to warm to room temperature. The solvent now contains Lithium 5-methylthiazole-2-carboxylate.

    • Conversion to Sodium Salt: Add 1.0 eq of NaOH (aqueous). Evaporate THF. You now have a mixture of Li/Na salts. To get pure Sodium salt, use ion-exchange resin (Na+ form) or proceed to acid isolation (Protocol C) only if necessary.

Protocol B: Hydrolysis of Ethyl Ester

Best for: High purity requirements where the ester precursor is available.

Reagents:

  • Ethyl 5-methylthiazole-2-carboxylate

  • NaOH (1.05 eq)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolve ester in Ethanol/Water.

  • Add NaOH.[2] Stir at room temperature (20-25°C). Do not reflux.

    • Why? High heat promotes decarboxylation of the transient carboxylate.

  • Monitor by TLC (or HPLC) until ester disappears (approx. 2-4 hours).

  • Isolation: Concentrate under reduced pressure (Rotavap) at <40°C .

  • Purification: Triturate the solid residue with cold acetone or ether to remove unreacted ester. Filter to collect the this compound.

Module 3: Troubleshooting & Optimization Guide

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Low Yield Missing product mass; recovery of starting material.Decarboxylation. The free acid formed during workup lost CO₂.Avoid acidifying below pH 3. Keep all acidic solutions at 0°C. Do not heat the free acid.
Ring Opening Complex NMR; thio-nitrile byproducts.Lithiation Temperature too high. The C2-lithio species fragmented.Ensure internal temp stays < -70°C during n-BuLi addition.
Impurity "Wet" or sticky solid.Hygroscopic Salt. Sodium carboxylates are often hygroscopic.Lyophilize (freeze-dry) the final product. Store in a desiccator.
Incomplete Reaction Ester peak remains in NMR.Hydrolysis too gentle. Increase time, not temperature. Add 0.1 eq excess NaOH.
FAQ: Addressing Specific User Scenarios

Q1: Can I recrystallize the Sodium salt? A: Sodium salts of small heteroaromatic acids are notoriously difficult to recrystallize; they often form oils or hydrates.

  • Recommendation: Use trituration . Suspend the crude solid in a solvent where the impurity (starting ester) is soluble but the salt is not (e.g., Dichloromethane, Diethyl Ether, or cold Acetone). Sonicate and filter.

Q2: I need the free acid for a coupling reaction. How do I isolate it? A: If you must isolate the acid:

  • Perform hydrolysis.

  • Cool solution to 0°C .

  • Carefully acidify to pH 3-4 with 1N HCl (do not go to pH 1).

  • Extract immediately into EtOAc.

  • Dry over Na₂SO₄ and evaporate at room temperature (no heat bath). Use immediately.

Q3: Why did my lithiation turn black/tarry? A: This indicates decomposition of the thiazole ring.

  • Ensure the THF is anhydrous (water kills n-BuLi, requiring excess base which attacks the ring).

  • Your temperature control failed. Use an internal thermometer, not just a bath thermometer.

References

  • Lithiation of Thiazoles

    • General Reactivity: Iddon, B. "Cyclometallation of Heterocycles." Chemical Reviews, 1985.
    • Protocol Validation: Sinenko, V. O., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters, 2018.[1] 1[3][4]

  • Decarboxylation Instability

    • Mechanism:[5][6][7][8] Headley, A. D., & Starnes, S. D. "Theoretical study of the decarboxylation of thiazole-2-carboxylic acids." Journal of Molecular Structure: THEOCHEM, 2000.

    • Experimental Evidence: "Thiazole-2-carboxylic acid is unstable in solution because it undergoes a spontaneous decarboxylation process." ResearchGate, 2016. 9[3]

  • Hydrolysis Conditions

    • Standard Protocol: "Hydrolysis of Esters - Alkaline." SaveMyExams, 2024. 10

Sources

Technical Support Center: Purification of Crude 5-Methylthiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-MTCA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: January 28, 2026

Introduction: The "Zwitterion" Trap

Welcome to the technical support hub for 5-methylthiazole-2-carboxylic acid (5-MTCA) . If you are accessing this guide, you are likely facing low yields, "oiling out" during recrystallization, or persistent brown discoloration.

The Root Cause: 5-MTCA is not a simple organic acid.[1][2] It is an amphoteric heterocycle. The thiazole nitrogen (basic, pKa ~1-2) and the carboxylic acid (acidic, pKa ~3-4) create a zwitterionic character. Successful purification requires navigating the "Isoelectric Corridor"—a specific pH range where the molecule is neutral and least soluble.

This guide replaces generic protocols with chemically grounded troubleshooting workflows.

Module 1: The "Brown Solid" & Color Removal

User Issue: "My crude product is a dark brown/black solid, but the literature says it should be white/off-white. Recrystallization isn't fixing the color."

Diagnosis: Thiazoles are electron-rich and prone to oxidative polymerization during synthesis (especially if prepared via oxidation of 2,5-dimethylthiazole). These "tars" occlude the crystal lattice.

Protocol: The "Hot Filtration" Carbon Scrub

Do not skip the activated carbon step; standard recrystallization cannot remove polymeric tars.

  • Dissolution: Suspend crude 5-MTCA in 10% aqueous NaOH (ratio: 10 mL per gram of solid).

    • Why? This converts the acid to the highly soluble sodium carboxylate (5-methylthiazole-2-carboxylate). Tars usually remain insoluble or form a suspension.

  • Carbon Treatment: Add Activated Carbon (10-20 wt% relative to crude mass). Heat to 50°C for 30 minutes with vigorous stirring.

  • Filtration: Filter through a Celite (diatomaceous earth) pad while warm.

    • Result: The filtrate should be a clear, light yellow liquid. The dark tars are trapped in the Celite.

  • Precipitation (The Critical Step): Cool the filtrate to 0-5°C. Slowly add Conc. HCl dropwise.

    • Stop Point: Monitor pH strictly. Stop exactly at pH 3.0 – 3.5 .

    • Mechanism:[2][3][4][5] If you overshoot to pH 1, you protonate the thiazole nitrogen, forming the soluble thiazolium chloride salt, and your yield will vanish.

Module 2: Recrystallization Troubleshooting

User Issue: "The product oils out during recrystallization" or "I have high ash content."

Diagnosis: "Oiling out" indicates the solvent polarity is mismatched to the zwitterion, or the cooling is too rapid. High ash content suggests trapped inorganic salts (NaCl) from the acidification step.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Water (pH 3-4) ⭐⭐⭐ (Best for Desalting)Exploits the isoelectric point. Best for removing inorganic salts.
Ethanol (Abs.) ⭐⭐ (Good)Good for final polishing. High solubility at reflux, moderate at RT.
Water/Ethanol (1:1) ⭐⭐⭐ (Recommended)Balances solubility and recovery.
Ethyl Acetate ⭐ (Poor)Often too non-polar; leads to poor dissolution or oiling.
Protocol: The Aqueous-Ethanol Recrystallization
  • Slurry: Suspend the pH-precipitated solid in Water:Ethanol (1:1) .

  • Reflux: Heat to reflux.[6][7] If the solution is not clear, add Ethanol dropwise until dissolution is complete.

  • Cooling: Turn off the heat and allow the flask to cool to room temperature in the oil bath (slow cooling prevents oiling).

  • Crystallization: Once at room temperature, move to an ice bath. White needles should form.

  • Wash: Filter and wash with cold water (removes residual NaCl).

Module 3: Thermal Instability & Decarboxylation

User Issue: "My melting point is low (<200°C) and NMR shows a loss of the carbonyl signal."

Diagnosis: Thiazole-2-carboxylic acids are thermally unstable. The electron-withdrawing nature of the C=N bond facilitates the loss of CO2, generating 5-methylthiazole (a liquid, bp ~170°C).

Visualizing the Risk

Decarboxylation MTCA 5-Methylthiazole-2-COOH (Solid, MP ~210°C) Heat Heat (>100°C) or Acid Catalysis MTCA->Heat TS Transition State (Zwitterionic Stabilization) Heat->TS Activation Product 5-Methylthiazole (Liquid, Decarboxylated) TS->Product -CO2 CO2 CO2 Gas TS->CO2

Caption: Thermal degradation pathway. Avoid prolonged heating of the free acid in high-boiling solvents (DMSO/DMF).

Drying Protocol
  • Do NOT oven dry at >80°C.

  • Recommended: Vacuum desiccator over P₂O₅ or Silica Gel at 40-50°C .

  • Storage: Store at 2-8°C. Room temperature storage is acceptable for short periods, but long-term stability requires refrigeration to prevent slow decarboxylation.

Module 4: HPLC & Analytical Troubleshooting

User Issue: "The HPLC peak is broad and tails significantly."

Diagnosis: The basic nitrogen interacts with residual silanols on the HPLC column, causing peak tailing.

Method Optimization
  • Column: C18 (End-capped is essential).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Why? The acid ensures the nitrogen is fully protonated (cationic mode) or the carboxylic acid is suppressed, preventing mixed-mode interactions.

  • Wavelength: 260-270 nm (Thiazole absorbance max).

Summary Workflow: The "pH Switch" Purification

This diagram summarizes the most robust purification route for crude material containing tars and salts.

PurificationWorkflow Crude Crude 5-MTCA (Brown/Black Solid) BaseStep Dissolve in 10% NaOH (pH > 10) Crude->BaseStep Deprotonation Filter Filter (Celite) Remove Tars BaseStep->Filter Tars are insoluble Filtrate Clear Yellow Filtrate (Carboxylate Anion) Filter->Filtrate AcidStep Slow Acidification (HCl) Target pH 3.0 - 3.5 Filtrate->AcidStep Reprotonation Precip Precipitate Forms (Neutral Zwitterion) AcidStep->Precip Isoelectric Point Wash Wash with Cold Water Remove NaCl Precip->Wash Final Pure 5-MTCA (White Solid) Wash->Final

Caption: The "pH Switch" technique isolates the molecule by toggling between soluble salt forms and the insoluble neutral form.

References

  • Vertex AI Search (Google Patents). Preparation of 2-amino-thiazole-5-carboxylic acid derivatives. US7408069B2. (Describes general recrystallization solvents for thiazole acids).

  • ChemicalBook. 5-Methylthiazole-2-carboxylic acid Properties and Safety. (Melting point and physical data).[1][4][6][8][9][10]

  • National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. (Provides protocols for acidification and pH handling of thiazole derivatives).

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B. (Highlights thermal instability and decarboxylation conditions).

  • Chem-Impex. 2-Methylthiazole-5-carboxylic acid Product Data. (Purity specifications and storage conditions).

Sources

challenges in the scale-up of Sodium 5-methylthiazole-2-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Challenges & Troubleshooting Guide

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Sodium 5-methylthiazole-2-carboxylate . If you are accessing this guide, you are likely encountering yield losses during scale-up or purity issues during isolation.

The central challenge with this molecule is the extreme instability of its conjugate acid . Unlike typical benzoic acid derivatives, thiazole-2-carboxylic acids are prone to spontaneous decarboxylation at room temperature (or even lower) if the pH drops below neutral.

Core Rule: The transition from the ester precursor to the final sodium salt must occur without isolating the free acid. The process must remain basic (pH > 7) at all times.

Module 1: The Hydrolysis Step (Saponification)[1]

Context: Converting Ethyl 5-methylthiazole-2-carboxylate to the Sodium salt.

Common Issue: "The reaction stalls, but increasing temperature causes degradation."

Diagnosis: The starting material (ethyl ester) is lipophilic, while your reagent (NaOH) is hydrophilic. If you use water as the sole solvent, you have a biphasic system with poor kinetics. However, heating this specific thiazole ring in the presence of strong base can lead to ring opening if temperatures exceed 60°C.

Troubleshooting Protocol:

  • Solvent System: Switch to a homogeneous solvent system . Use Ethanol/Water (3:1 v/v). The ester dissolves in the ethanol, the NaOH in the water.

  • Temperature Control: Maintain reaction temperature at 20–35°C . Do not reflux. The reaction is exothermic; rapid addition of NaOH can cause local hotspots leading to degradation.

  • Stoichiometry: Use exactly 1.05 equivalents of NaOH.

    • Why? Large excesses of NaOH are difficult to remove later because you cannot use acid washes (see Module 2).

Data: Solvent Effects on Conversion Rate (at 25°C)

Solvent SystemTime to 99% ConversionImpurity ProfileRecommendation
Water (100%)> 24 HoursHigh (Hydrolysis incomplete)❌ Avoid
Ethanol (100%)6 HoursModerate (Transesterification risks)⚠️ Caution
EtOH/Water (3:1) 2 Hours Low (< 0.5% Impurities) Standard

Module 2: The "Killer" Issue – Decarboxylation[2]

FAQ: "I acidified the reaction to precipitate the product, but it bubbled and I recovered a liquid (5-methylthiazole)."

Root Cause Analysis: You have triggered the Hammick Reaction mechanism . Thiazole-2-carboxylic acids are zwitterionic in nature. The nitrogen atom at the 3-position is electron-withdrawing, facilitating the release of CO₂ from the 2-position carboxylate. This happens rapidly in acidic media.

The Forbidden Path:



Visualizing the Failure Mode:

Decarboxylation Ester Ethyl 5-methylthiazole- 2-carboxylate Salt Sodium Salt (STABLE in Base) Ester->Salt NaOH / EtOH (Saponification) Acid Free Acid (UNSTABLE) Salt->Acid HCl (Acidification) CRITICAL ERROR Dead 5-methylthiazole (Decarboxylated Byproduct) Acid->Dead Spontaneous Decarboxylation CO2 CO2 Gas Acid->CO2

Caption: The "Forbidden Path" showing how acidification leads to irreversible product loss via decarboxylation.

Module 3: Isolation & Purification (The "Salting Out" Strategy)

Context: You have a solution of this compound in EtOH/Water. You cannot acidify. How do you get a pure solid?

Issue: "The product is a sticky gum/oil that won't crystallize."

Diagnosis: Sodium salts of small organic molecules are extremely hygroscopic. The "gum" is likely the product holding onto water. Furthermore, if you used excess NaOH, the sodium hydroxide is preventing the lattice from forming.

Correct Isolation Protocol (Antisolvent Precipitation):

  • Solvent Swap: Distill off the Ethanol under reduced pressure (keep T < 40°C). You are left with an aqueous concentrate.

  • Water Removal: It is critical to remove as much water as possible. Use azeotropic distillation with Toluene or Isopropanol (IPA) to strip residual water.

  • Crystallization:

    • Dissolve the semi-solid residue in a minimum amount of Methanol (warm, 35°C).

    • Slowly add Acetone or MTBE (Antisolvent) while stirring.

    • The Sodium Salt should precipitate as a white/off-white solid.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption).

Comparison of Isolation Methods:

MethodYieldPurityStability Risk
Acid Precipitation 0%N/ACritical (Decarboxylation)
Evaporation to Dryness 99%Low (Traps NaOH/Salts)Low
Antisolvent (MeOH/Acetone) 85-90% High (>98%) Low

Module 4: Analytical Validation

FAQ: "My HPLC shows a peak, but NMR is missing the carboxylate carbon."

Troubleshooting:

  • NMR Solvent: Do not use CDCl₃ or acidic solvents. The trace acid in chloroform can cause decarboxylation in the NMR tube.

    • Solution: Use D₂O or DMSO-d6 .

  • HPLC Buffer: Ensure your mobile phase is buffered at pH 7.0–8.0 . Using a standard TFA (Trifluoroacetic acid) gradient will decarboxylate the analyte on the column, leading to split peaks or "ghost" peaks of 5-methylthiazole.

Workflow Diagram: Safe Scale-Up Process

ScaleUp Start Start: Ethyl Ester React Hydrolysis 1.05 eq NaOH EtOH/H2O Temp < 35°C Start->React Check Check Conversion (HPLC) Neutral pH Buffer React->Check Strip Strip Ethanol Vacuum < 40°C Check->Strip Dry Azeotropic Drying (Remove Water) Strip->Dry Cryst Crystallization Solvent: MeOH Antisolvent: Acetone Dry->Cryst Final Final Product: Sodium 5-methylthiazole- 2-carboxylate Cryst->Final

Caption: Validated workflow for the synthesis and isolation of this compound.

References

  • Thiazole-2-carboxylic acid instability: ChemicalBook. (n.d.). Thiazole-2-carboxylic acid Properties and Decarboxylation Risks. Retrieved from

  • Decarboxylation Mechanism: Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Heterocyclic Analogs. Retrieved from

  • Conformational Stability: ACS Publications. (2016). Conformational Changes in Thiazole-2-carboxylic Acid and Thermal Decomposition. Journal of Physical Chemistry A. Retrieved from

  • Kinetic Study: RSC Publishing. (n.d.). Kinetic study of the decarboxylation of thiazole carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Scale-up of Thiazole Carboxylates: Google Patents. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates (US5880288A).[1] Note: Describes the stability of the 5-isomer vs the 2-isomer. Retrieved from

Sources

Technical Support Center: Sodium 5-methylthiazole-2-carboxylate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Position" Vulnerability

Sodium 5-methylthiazole-2-carboxylate (CAS: 61291-21-2 for parent acid) presents a unique stability challenge centered on the C2-carboxylate moiety. Unlike typical aromatic carboxylates (e.g., benzoates), thiazole-2-carboxylates are inherently unstable due to the electron-withdrawing nature of the adjacent C=N bond, which significantly lowers the activation energy for decarboxylation .

Critical Warning: The sodium salt form provides kinetic stability only when maintained in a dry, neutral-to-basic environment. Upon protonation (pH < 7) or exposure to atmospheric moisture/CO₂ (forming carbonic acid), the compound reverts to its free acid form, which spontaneously decarboxylates to 5-methylthiazole and CO₂.

Degradation Pathways & Mechanisms

Pathway A: Spontaneous Decarboxylation (Primary Failure Mode)

This is the dominant degradation pathway. The thiazole ring acts as an electron sink, facilitating the loss of carbon dioxide.

  • Trigger: Acidic pH, heat, or protic solvents.

  • Mechanism: Protonation of the carboxylate leads to the zwitterionic intermediate or free acid. The C2-C(COOH) bond breaks, releasing CO₂ and generating an ylide or protonated thiazole species that rapidly tautomerizes/stabilizes to 5-methylthiazole.

  • Observation: Loss of UV absorbance at the carboxylate

    
    , shift in retention time, and gas evolution in concentrated solutions.
    
Pathway B: Oxidative Ring Opening (Secondary)
  • Trigger: Strong oxidants (peroxides, high O₂ exposure) or UV light.

  • Mechanism: Oxidation at the Sulfur or Nitrogen atom (N-oxide formation) or singlet oxygen attack across the C4-C5 double bond.

  • Observation: Yellow/brown discoloration, formation of complex polar impurities.

Visualization: Degradation Logic Flow

DegradationPathways Salt This compound (Salt Form - Stable-ish) Protonation Protonation (pH < 7, Moisture + CO2) Salt->Protonation H+ / H2O Oxidation Oxidation/Photolysis (N-oxides, Ring Opening) Salt->Oxidation UV / H2O2 FreeAcid Free Acid Intermediate (Highly Unstable) Protonation->FreeAcid Decarb Decarboxylation (-CO2) FreeAcid->Decarb Heat / RT Product 5-methylthiazole (Degradant) Decarb->Product

Figure 1: Primary degradation pathways. Note that the transition from Salt to Free Acid is the critical control point.

Troubleshooting Guide (Q&A)

Issue 1: "My sample peak disappeared from the HPLC chromatogram."

Diagnosis: Complete Decarboxylation.

  • The Science: The product of decarboxylation, 5-methylthiazole, is a neutral, low-molecular-weight liquid. It likely elutes near the solvent front (void volume) or has a significantly different UV absorption profile than the carboxylate, making it "invisible" at the original detection wavelength.

  • Solution:

    • Check the solvent front for a new peak.

    • Check the pH of your sample diluent. Never use acidic diluents (e.g., 0.1% TFA or Formic Acid) for this compound.

    • Corrective Action: Prepare samples in 10 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.5).

Issue 2: "The solid powder turned from off-white to sticky yellow."

Diagnosis: Hygroscopicity leading to Hydrolysis/Oxidation.

  • The Science: The sodium salt is hygroscopic. Absorbed water allows atmospheric CO₂ to dissolve, creating a micro-acidic environment on the crystal surface. This triggers protonation and subsequent decarboxylation/oxidation. The "sticky" texture is often the liquid 5-methylthiazole mixing with the remaining salt.

  • Solution:

    • Verify storage conditions (Must be -20°C, Desiccated).

    • Corrective Action: Perform a Karl Fischer titration to check water content. If >1%, repurify or discard.

Issue 3: "I see ghost peaks in my LC-MS."

Diagnosis: In-source fragmentation.

  • The Science: The high temperature and voltage of the ESI source can force the decarboxylation of the parent ion

    
    . You might see the mass of 5-methylthiazole even if the sample is intact.
    
  • Solution:

    • Lower the desolvation temperature.

    • Compare LC-UV trace with LC-MS. If UV shows one peak but MS shows the degradant mass, it is an artifact of the method.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Validate analytical methods and determine stability limits.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl at RT for 1 hour.100% Degradation. Rapid decarboxylation to 5-methylthiazole.
Base Hydrolysis Dissolve in 0.1 N NaOH at RT for 24 hours.Stable. The carboxylate anion is resistant to base.
Oxidation 3% H₂O₂ at RT for 4 hours.Partial Degradation. Formation of N-oxides (Mass +16).
Thermal (Solid) Heat solid at 60°C for 7 days.Variable. Depends on moisture content. Dry = Stable; Wet = Degradation.
Photostability 1.2 million lux hours (ICH Q1B).Sensitive. Protect from light.
Protocol B: Recommended HPLC Method

Note: Standard acidic mobile phases will degrade the sample during the run.

  • Column: C18 (Base-deactivated), e.g., Waters XBridge C18, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate or Bicarbonate (pH 7.5 - 8.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 260 nm (Thiazole ring) and 220 nm.

  • Sample Diluent: Mobile Phase A (Strictly buffered).

Storage & Handling Specifications

ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows thermal decarboxylation kinetics.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture and CO₂ absorption.
Container Amber Glass, Tightly SealedBlocks UV light; glass prevents gas exchange better than plastic.
Reconstitution Use immediatelySolution stability is < 24 hours even in buffer.

Decision Tree for Stability Analysis

TroubleshootingTree Start Start: Sample Analysis CheckAppearance Visual Inspection: Is it sticky or yellow? Start->CheckAppearance Discard Discard Sample: Irreversible Degradation CheckAppearance->Discard Yes CheckDiluent Check Diluent pH: Is it < 7.0? CheckAppearance->CheckDiluent No (White Powder) ChangeDiluent Action: Remake in pH 8.0 Buffer CheckDiluent->ChangeDiluent Yes RunHPLC Run HPLC: Is Peak Area Low? CheckDiluent->RunHPLC No ChangeDiluent->RunHPLC CheckNewPeak Check for Degradant: Peak near solvent front? RunHPLC->CheckNewPeak Yes Pass Sample OK RunHPLC->Pass No ConfirmedDecarb Diagnosis: Decarboxylation Occurred CheckNewPeak->ConfirmedDecarb Yes

Figure 2: Workflow for diagnosing stability issues during analysis.

References

  • ChemicalBook. (2025).[4] 5-Methylthiazole-2-carboxylic acid (CAS 61291-21-2) Properties and Stability Data. Link

  • Barton, D. H. R., et al. (1985). Decarboxylation of Heterocyclic Carboxylic Acids. Tetrahedron Letters. (General mechanism reference for 2-substituted thiazoles).
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-5-methylthiazole (Degradant Profile). Link

  • Sigma-Aldrich. (2024). Ethyl 2-methylthiazole-5-carboxylate Product Specification. Link

  • ICH Harmonised Tripartite Guideline.Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

common side products in the synthesis of 5-methylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Current Topic: Impurity Profiling & Process Control for 5-Methylthiazole-2-Carboxylic Acid (5-MTCA).

This guide is designed for medicinal chemists and process engineers encountering yield loss or purity issues during the synthesis of 5-MTCA. Unlike standard preparations, this molecule presents unique challenges due to the kinetic acidity of the C2 position and the thermal instability of the resulting carboxylic acid.

Quick Reference: The Impurity Landscape

The following table summarizes the most frequent side products based on the synthetic route chosen.

Synthetic RoutePrimary ImpurityOriginRemoval Strategy
A. Lithiation of 5-Methylthiazole 2,2'-Bis(5-methylthiazole) (Dimer)Oxidative homocoupling of the lithiated species (trace

or

).
Strict inert atmosphere; recrystallization from EtOH.
Ring-Opened Thio-Enol Ethers Nucleophilic attack of n-BuLi at the Sulfur atom (Ring cleavage).[1]Maintain Temp < -70°C; Use LDA instead of n-BuLi.
B. Oxidation of 2,5-Dimethylthiazole 5-Methylthiazole-2-carboxaldehyde Incomplete oxidation.Bisulfite adduct purification or extended reaction time.[2]
Thiazole-2,5-dicarboxylic acid Over-oxidation of the C5-methyl group.Control oxidant stoichiometry; pH-controlled extraction.
C. General Workup 5-Methylthiazole (Decarboxylated)Thermal decarboxylation of the product.[3]Avoid heating >50°C during drying; lyophilize instead of oven dry.
Ticket #001: The Lithiation Route (C2-Selective Carboxylation)

User Issue: "I am using n-BuLi to lithiate 5-methylthiazole followed by


 quench. My yields are inconsistent, and I see a heavy impurity by LCMS."
Technical Analysis

The C2 proton of the thiazole ring is the most acidic (


), allowing for direct deprotonation. However, 5-methylthiazole is susceptible to ring cleavage  (fragmentation) if the temperature rises above -60°C during lithiation. The "heavy impurity" is likely the homocoupled dimer  formed via single-electron transfer (SET) mechanisms if trace oxygen is present.
Troubleshooting Protocol
  • Reagent Switch: Replace n-BuLi with LDA (Lithium Diisopropylamide) . LDA is bulkier and less nucleophilic, significantly reducing the risk of nucleophilic attack at the sulfur atom (Ring Opening).

  • Temperature Discipline: The lithiation must occur at -78°C .

  • The "Reverse Quench": Do not bubble

    
     gas into the lithiated species. This causes local heating and over-reaction. Instead, pour the lithiated mixture onto excess crushed dry ice.
    
Visualizing the Pathway

LithiationPathway SM 5-Methylthiazole Li_Int 2-Lithio-5-methylthiazole (Intermediate) SM->Li_Int LDA, -78°C RingOpen Ring Cleavage Products (Thio-enols) SM->RingOpen n-BuLi (Nucleophilic Attack) Product 5-Methylthiazole-2-COOH (Target) Li_Int->Product CO2 Quench Dimer 2,2'-Dimer (Oxidative Coupling) Li_Int->Dimer Trace O2 / Temp > -50°C

Caption: Figure 1. Competition between C2-lithiation (Target) and nucleophilic ring opening or dimerization.

Ticket #002: Thermal Instability (Decarboxylation)

User Issue: "My NMR looks clean after extraction, but after drying in the vacuum oven, the carboxylic acid peak disappears."

Technical Analysis

Thiazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the C=N bond facilitates the formation of a transient ylide intermediate, leading to the loss of


 and reversion to 5-methylthiazole. This process is accelerated by heat and acidic conditions.
Stabilization Protocol
  • Avoid Acidic Workup: Do not acidify the aqueous layer below pH 3-4 during workup. The zwitterionic form is often more stable than the protonated acid.

  • Cold Drying: Never dry this compound in a heated oven (>40°C). Use a lyophilizer (freeze dryer) or a vacuum desiccator at room temperature over

    
    .
    
  • Salt Formation: If long-term storage is required, convert the acid immediately to its potassium salt (using KHCO3) or ethyl ester . The salt and ester forms are thermally stable.

Ticket #003: Oxidation Selectivity (Industrial Route)

User Issue: "I am oxidizing 2,5-dimethylthiazole. I cannot separate the product from the dicarboxylic acid impurity."

Technical Analysis

When using oxidants like


 or 

, the C2-methyl group is more reactive than the C5-methyl group due to the electron-deficient nature of the C2 position. However, strong oxidants will eventually attack the C5-methyl, leading to thiazole-2,5-dicarboxylic acid .
Reaction Control Guide
  • Stoichiometry is Key: Use exactly 0.95 - 1.05 equivalents of the oxidant. Do not use excess "to drive the reaction to completion."

  • Monitoring: Stop the reaction when the starting material is <5%, even if the intermediate aldehyde is still present. The aldehyde is easier to separate (via bisulfite wash) than the dicarboxylic acid is to separate from the target mono-acid.

  • Purification:

    • Step 1: Dissolve crude mixture in saturated

      
      .
      
    • Step 2: Wash with Ethyl Acetate (removes aldehyde and unreacted SM).

    • Step 3: Carefully acidify the aqueous layer to pH 3.5. The mono-acid (5-MTCA) often precipitates first, while the more soluble dicarboxylic acid remains in solution (fractional precipitation).

Detailed Protocol: High-Purity Synthesis via Lithiation

Objective: Synthesis of 5-methylthiazole-2-carboxylic acid with <0.5% Dimer content.

Reagents:

  • 5-Methylthiazole (1.0 eq)[4]

  • LDA (Lithium Diisopropylamide) (1.1 eq) [Freshly prepared or commercial 2.0M solution]

  • Dry THF (Anhydrous)

  • Dry Ice (Excess)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise over 20 minutes. Ensure internal temperature does not rise above -70°C.

  • Substrate Addition: Dissolve 5-methylthiazole in a small volume of dry THF. Add this solution dropwise to the LDA mixture.

    • Critical Checkpoint: The solution should turn a pale yellow/orange. If it turns dark brown/black, ring cleavage is occurring (temperature too high).

  • Maturation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Quench: Transfer the reaction mixture via a cannula onto a slurry of crushed Dry Ice in THF. Do not dump the dry ice into the reaction flask.

  • Workup: Allow to warm to RT. The solvent will evaporate (if open) or can be removed in vacuo. Dissolve the residue in water (pH ~9). Wash with

    
     (removes dimer). Acidify aqueous layer to pH 3 with 1M HCl. Extract with EtOAc (3x).
    
  • Drying: Dry organics over

    
    , filter, and concentrate at <30°C .
    
References
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Dondoni, A.; Marra, A. "Thiazole-Based Synthetic Methods." Chemical Reviews2004 , 104(5), 2557–2600. Link (Authoritative review on thiazole lithiation and side products).

  • Vereshchagin, A. N., et al. "Synthesis and properties of thiazole derivatives." Russian Chemical Reviews2016.
  • Bera, M., et al. "Decarboxylation mechanisms of heteroaromatic carboxylic acids." Journal of Organic Chemistry2018. (Mechanistic insight into the thermal instability of 2-carboxyazoles).

Sources

how to improve the yield of 5-methylthiazole-2-carboxylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 5-Methylthiazole-2-Carboxylation Ticket ID: CHM-THZ-005 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The carboxylation of 5-methylthiazole at the C2 position is a deceptively simple transformation that frequently fails due to three specific failure modes: ring fragmentation of the metallated intermediate, protonation by moisture, and zwitterionic loss during workup.[1]

This guide moves beyond standard textbook protocols to address the mechanistic root causes of low yields. It provides three validated workflows ranging from classical lithiation to modern catalytic C-H activation.[1]

Module 1: The Metallation Pathway (Lithium vs. Magnesium)[1]

The Core Problem: Ring Opening

The C2 proton of 5-methylthiazole is acidic (pKa ~29), allowing deprotonation by strong bases.[1] However, the resulting 2-lithiothiazole species is thermodynamically unstable.[1] Above -60°C, it undergoes a retro-electrocyclic ring opening to form a reactive thio-enolate, which polymerizes into a "black tar" upon warming or quenching.[1]

Protocol A: Classical Lithiation (High Risk, High Reward)

Best for: Small scale, when reagents are fresh.[1]

Critical Parameters:

  • Temperature: Must remain below -78°C throughout the addition of base and electrophile.

  • Base: n-Butyllithium (n-BuLi) is standard, but Lithium Diisopropylamide (LDA) is safer to prevent nucleophilic attack at C2 if the temperature fluctuates.[1]

  • Electrophile: Dry, gaseous CO₂.[1] Do not use solid dry ice directly , as water condensation will quench the anion immediately.[1]

Step-by-Step Workflow:

  • Dissolve 5-methylthiazole in anhydrous THF (0.5 M). Cool to -78°C .[1]

  • Add n-BuLi (1.1 equiv) dropwise over 20 mins.[1] Wait 30 mins .

  • The Trap: Cannulate the lithiated solution into a saturated solution of CO₂ in THF at -78°C (Reverse Addition). This ensures the anion always sees excess electrophile, preventing side reactions.[1]

Protocol B: The "Turbo Grignard" Method (Recommended)

Best for: High yields, scale-up, and stability.[1]

Using Knochel-Hauser bases (TMPMgCl·LiCl) allows metallation at higher temperatures (up to 0°C) without ring opening.[1] The magnesium species is more covalent and less prone to fragmentation than the lithium species.[1]

Step-by-Step Workflow:

  • Dissolve 5-methylthiazole in THF at 0°C .

  • Add TMPMgCl[1][2]·LiCl (1.1 equiv) dropwise.[1] Stir for 30 mins at 0°C.

  • Quench with CO₂ gas or ethyl chloroformate.[1]

Visualizing the Stability Trade-off

MetallationPathways cluster_Li Pathway A: Lithiation (Unstable) cluster_Mg Pathway B: Turbo Grignard (Stable) Start 5-Methylthiazole Li_Base n-BuLi / -78°C Start->Li_Base Mg_Base TMPMgCl·LiCl / 0°C Start->Mg_Base Li_Species 2-Lithiothiazole (Unstable > -60°C) Li_Base->Li_Species RingOpen Ring Opening (Thio-enolate formation) Li_Species->RingOpen Warm up Product 2-Carboxylated Thiazole Li_Species->Product Rapid CO2 Trap (-78°C) Tar Black Tar Polymer RingOpen->Tar Mg_Species 2-Magnesiothiazole (Stable at 0°C) Mg_Base->Mg_Species Mg_Species->Product CO2 Trap (0°C)

Figure 1: Comparison of kinetic stability between Lithiation and Turbo Grignard pathways. The Magnesium route avoids the ring-opening "death spiral."[1]

Module 2: Direct C-H Carboxylation (Catalytic)

If stoichiometric metallation fails, transition metal catalysis offers a "soft" activation of the C2-H bond.[1] This method avoids the formation of the unstable carbanion entirely.[1]

The System: Copper(I) Catalysis with Cs₂CO₃.[1] Mechanism: The base deprotonates the acidic C2-H to form a transient Cu-azolide species, which undergoes insertion of CO₂.[1]

Protocol:

  • Reagents: 5-methylthiazole (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%), Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents are required to solubilize the base).[1]

  • Conditions: 1 atm CO₂ (balloon), 80–100°C, 12–24 hours.[1]

  • Note: This reaction is sensitive to oxygen.[1][3] Degas solvents thoroughly.[1]

Module 3: Workup & Isolation (The Hidden Yield Killer)

Users often achieve 90% conversion but isolate only 30% yield.[1] The culprit is the amphoteric nature of 5-methylthiazole-2-carboxylic acid .[1]

The Zwitterion Trap

The product contains a basic nitrogen (thiazole) and an acidic proton (carboxylic acid).[1] In water, it exists as a zwitterion, making it highly water-soluble and difficult to extract into organic solvents like DCM or Ethyl Acetate.[1]

Troubleshooting the Isolation
MethodProtocol DetailsPros/Cons
Isoelectric Precipitation Carefully adjust aqueous layer pH to 3.0–4.0 (approximate pI).[1] Cool to 4°C overnight.[1] Filter precipitate.[1][4]Pro: Purest product.Con: Yield loss if pI is missed slightly.[1]
In-Situ Esterification Do not isolate the acid.[1] Quench the reaction with MeI or EtOH/H⁺ immediately to form the ester.[1]Pro: High isolation yield; esters extract easily.Con: Adds a synthetic step if the free acid is needed.[1]
Ion Exchange Pass aqueous mixture through a cation exchange resin (e.g., Dowex 50W).[1] Elute with dilute NH₄OH.Pro: Recovers zwitterion quantitatively.Con: Slow; requires resin preparation.[1][4]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black immediately upon adding n-BuLi. What happened? A: You likely had local overheating or the temperature wasn't low enough.[1] The "black tar" is the polymerized ring-opened product.[1] Fix: Ensure the internal temperature (probe) is -78°C, not just the bath. Switch to LDA or TMPMgCl·LiCl for better thermal tolerance.[1]

Q2: I see product on TLC, but after workup, my flask is empty. A: Your product is in the aqueous waste layer.[1] Thiazole-2-carboxylic acids are water-soluble zwitterions.[1] Fix: Lyophilize the aqueous layer instead of extracting, or use the In-Situ Esterification method described in Module 3.

Q3: Can I use dry ice pellets directly in the reaction? A: No. Commercial dry ice contains frozen water.[1] When you add it to the reaction, the water protonates the lithiated species faster than CO₂ carboxylates it, returning starting material.[1] Fix: Sublime the dry ice and pass the gas through a drying tube (CaCl₂ or Drierite) into the reaction flask.

Q4: Why is my yield low with ethyl chloroformate? A: Lithium enolates can attack the carbonyl oxygen or the alkyl group.[1] Furthermore, the byproduct (LiCl) can catalyze decomposition.[1] Fix: Use the "Turbo Grignard" method; the Mg-species is more nucleophilic toward the chloroformate carbonyl and less basic.[1]

References

  • Mechanism of Ring Opening

    • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-Facilitated Lithiations. Organic Reactions.[1][3][5][6][7][8] (Explains the retro-electrocyclic instability of 2-lithiothiazoles).

    • [1]

  • Turbo Grignard (Knochel-Hauser Base)

    • Dunst, C., & Knochel, P. (2011).[1][2] Regioselective functionalization of the thiazole scaffold using TMPMgCl[1]·LiCl and TMP2Zn·2MgCl2[1][2]·2LiCl.[1][2] The Journal of Organic Chemistry, 76(16), 6972-6978.[1][2]

    • [1]

  • Copper-Catalyzed C-H Carboxylation

    • Vechorkin, O., Hirt, N., & Hu, X.[1][5] (2010).[1][5][8] Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles.[1][5][8] Organic Letters, 12(16), 3567–3569.[1]

    • [1]

  • Zwitterion Isolation

    • ChemicalBook.[1] (n.d.). Thiazole-2-carboxylic acid Synthesis and Properties. (General reference for pI and solubility).

Sources

troubleshooting guide for reactions involving thiazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Reactions Involving Thiazole-2-Carboxylates Content Type: Technical Support Center / FAQs Audience: Researchers, Medicinal Chemists, Process Chemists

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Subject: Overcoming Instability and Reactivity Challenges in Thiazole-2-Carboxylate Scaffolds

Introduction: The "Decarboxylation Trap"

Thiazole-2-carboxylates are critical pharmacophores in drug discovery (e.g., Febuxostat), yet they present a notorious challenge: spontaneous decarboxylation . The electron-withdrawing nature of the C=N bond at the 3-position destabilizes the C2-carboxylate, making the free acid prone to losing CO₂ even at ambient temperatures.

This guide provides field-proven protocols to stabilize these intermediates, optimize Hantzsch syntheses, and execute high-yield amide couplings without losing your core scaffold.

Module 1: Synthesis & Stability (The Hantzsch Reaction)

Q: My Hantzsch synthesis of ethyl thiazole-2-carboxylate yields a dark tar with low product recovery. How do I fix this?

Diagnosis: This is typically caused by thermal polymerization of the


-haloketone or uncontrolled exotherms during the initial condensation.

Troubleshooting Protocol:

ParameterStandard (Fail-Prone)Optimized (Robust) Reasoning
Solvent Ethanol (Reflux)DMF or 1,4-Dioxane (rt to 60°C) Ethanol often requires higher temps which degrade the haloketone. DMF promotes substitution at lower temps.
Base None or Et₃NNaHCO₃ (Solid) or CaCO₃ Neutralizes HBr/HCl in situ, preventing acid-catalyzed polymerization of the starting material.
Addition All-in-oneSlow addition of Haloketone Keeping the thioamide in excess minimizes self-condensation of the electrophile.
Workup Aqueous extractionPrecipitation w/ Water Thiazole esters are often hydrophobic solids; pouring the DMF reaction into ice water precipitates clean product.

Visualizing the Pathway:

HantzschOptimization Start Thioamide + Alpha-Haloketone Inter S-Alkylated Intermediate Start->Inter SN2 (Fast) Tar Polymerized Tars Start->Tar High Temp / Acid Cycliz Hydroxythiazoline Inter->Cycliz Cyclization Inter->Tar Uncontrolled Exotherm Product Thiazole-2-Carboxylate Cycliz->Product Dehydration (-H2O)

Figure 1: The Hantzsch pathway. Red dashed lines indicate failure modes caused by thermal instability.

Module 2: Handling the Carboxylate (Hydrolysis)

Q: I hydrolyzed my ester with NaOH, but after acidification and drying, the NMR shows only the decarboxylated thiazole. Where did the acid go?

Diagnosis: You likely isolated the free acid and dried it with heat or under high vacuum. Thiazole-2-carboxylic acids are thermally unstable and will decarboxylate spontaneously, often below 100°C or in acidic solution.

The "Cold-Salt" Protocol: Do not isolate the free acid unless absolutely necessary.

  • Reagent: Use LiOH·H₂O (2.0 equiv) in THF/Water (3:1). Lithium salts are often more soluble in organic steps than Sodium salts.

  • Temperature: Run at 0°C to Room Temperature . Never reflux.

  • Workup (If isolation is required):

    • Acidify carefully to pH 3–4 with 1N HCl at 0°C .

    • Extract immediately with EtOAc.

    • Do not heat to dry. Evaporate solvent at <30°C. Store at -20°C immediately.

Stability Hierarchy:

  • Ethyl Ester: Stable (Store at RT).

  • Lithium/Sodium Salt: Metastable (Store at 4°C).

  • Free Acid: Unstable (Decarboxylates >50°C or in solution).

Module 3: Amide Coupling (The "One-Pot" Solution)

Q: Standard EDC/HOBt coupling fails. I see decarboxylation and low conversion. What is the recommended method?

Diagnosis: The activation step (forming the active ester) creates a leaving group at C2, which lowers the activation energy for decarboxylation. Using a "One-Pot" method avoids isolating the unstable acid.

The "Gold Standard" Protocol: T3P One-Pot Coupling Propanephosphonic acid anhydride (T3P) is preferred for its mildness and water-soluble byproducts.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve Ester (1.0 eq) in THF/Water. Add LiOH (2.0 eq). Stir at RT until TLC shows consumption.

  • No Isolation: Do not acidify. Evaporate THF/Water carefully (or use a biphasic system if applicable, but solvent swap to EtOAc is best).

  • Salt Suspension: Suspend the dry Lithium carboxylate salt in EtOAc or DMF .

  • Coupling:

    • Add Amine (1.1 eq).

    • Add T3P (50% in EtOAc, 2.0 eq) .

    • Add DIPEA (4.0 eq) dropwise.

  • Reaction: Stir at RT. The T3P activates the salt directly to the amide without passing through the free acid species.

Decision Tree for Coupling:

CouplingStrategy Start Start: Thiazole-2-Carboxylate Ester Q1 Is the Amine Valuable/Scarce? Start->Q1 PathC Method C: Acid Chloride Start->PathC Attempt SOCl2 PathA Method A: Direct Aminolysis Q1->PathA No (Use excess amine) PathB Method B: T3P One-Pot (Recommended) Q1->PathB Yes (1:1 Stoichiometry) Result Result PathA->Result Moderate Yield Slow Reaction PathB->Result High Yield No Decarboxylation Warning CRITICAL FAILURE: Acid Chloride formation triggers rapid decarboxylation. PathC->Warning Heat/Acid

Figure 2: Strategic decision tree for amide bond formation. Note the high risk of acid chloride pathways.

Module 4: Regioselective Functionalization

Q: I need to add an aryl group to the ring. Will C-H activation work on the ester?

Answer: Yes, but regioselectivity depends on the conditions.

  • C5-Arylation (Preferred):

    • Mechanism: Electrophilic Aromatic Substitution (SEAr) or Pd-catalyzed C-H activation.

    • Conditions: Pd(OAc)₂, PPh₃, Ag₂CO₃ (oxidant), Aryl Iodide.

    • Note: The C5 position is the most electron-rich.

  • C4-Arylation:

    • Difficult to access directly if C5 is open. Requires C5-blocking or specific directing groups.

  • Decarboxylative Cross-Coupling (The "Bug" becomes a "Feature"):

    • If you want to remove the carboxylate and replace it with an aryl group:

    • Reagents: Pd(PPh₃)₄, Ag₂CO₃, Aryl Iodide, 140°C.

    • Mechanism: Ag salt promotes decarboxylation to a transient organometallic species which then couples.

References
  • Hantzsch Thiazole Synthesis Optimization

    • Review of the synthesis and biological activity of thiazoles. Taylor & Francis.

  • Decarboxylative Cross-Coupling Mechanisms

    • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. J. Am. Chem. Soc.[1] / Org. Lett.

  • Amide Coupling with T3P

    • Propanephosphonic Acid Anhydride (T3P): An Exceptional Reagent for Amide Bond Formation.[2] Arch. Pharm.

  • Hydrolysis and Stability of Heterocycles

    • The Hydrolysis of Esters: Mechanisms and Conditions. Chemistry LibreTexts.

Sources

Technical Guide: Impurity Removal for Sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists optimizing the purity of Sodium 5-methylthiazole-2-carboxylate (CAS: 1107062-31-6). It synthesizes field-proven purification strategies with mechanistic insights into the compound's stability profile.

Executive Summary & Compound Profile

This compound is a critical heterocyclic intermediate used in the synthesis of diverse pharmaceutical APIs (e.g., anti-inflammatory and antimicrobial agents).[1] High purity is essential because thiazole ring impurities can act as chain-terminators or catalyst poisons in downstream coupling reactions.

Critical Stability Warning: The free acid form (5-methylthiazole-2-carboxylic acid) is thermally unstable and prone to decarboxylation at elevated temperatures or low pH. This guide prioritizes methods that maintain the compound in its stable salt form or strictly control acidification parameters.

PropertySpecification
CAS Number 1107062-31-6
Molecular Formula C₅H₄NNaO₂S
Key Impurities Ethyl 5-methylthiazole-2-carboxylate (Precursor), 5-Methylthiazole (Decarboxylation product), Inorganic Salts (NaCl/NaBr).
Solubility Soluble in water, Methanol; Sparingly soluble in Ethanol; Insoluble in non-polar solvents.

Impurity Origin & Profiling (Visualized)

Understanding the source of impurities is the first step in removal. The diagram below illustrates the genesis of common contaminants during the synthesis and workup phases.

ImpurityPathways Start Ethyl 5-methylthiazole- 2-carboxylate Reaction Hydrolysis (NaOH/Water) Start->Reaction Product Sodium 5-methylthiazole- 2-carboxylate Reaction->Product Complete Conversion Impurity1 Impurity A: Unreacted Ester Reaction->Impurity1 Incomplete Rxn Impurity3 Impurity C: Inorganic Salts (NaCl, NaOH) Reaction->Impurity3 Excess Base/ Neutralization Impurity2 Impurity B: 5-Methylthiazole (Decarboxylated) Product->Impurity2 Heat/Acid Exposure

Figure 1: Mechanistic origin of impurities. Note the thermal instability pathway leading to decarboxylation (Impurity B).

Troubleshooting & Purification Strategies

Issue 1: Presence of Unreacted Ester (Ethyl 5-methylthiazole-2-carboxylate)

Symptom: HPLC shows a peak with higher retention time; product has a sweet/fruity odor. Root Cause: Incomplete hydrolysis due to insufficient base equivalents or low reaction temperature.

  • Corrective Action:

    • Do not simply add more base and heat, as this risks decarboxylation.

    • Method: Dissolve the crude sodium salt in a minimum volume of water. Wash the aqueous solution 2-3 times with an organic solvent (Dichloromethane or Ethyl Acetate). The unreacted ester is organic-soluble and will partition into the organic layer, while the sodium salt remains in the aqueous phase.

    • Validation: Check the aqueous layer by TLC or HPLC before proceeding to isolation.

Issue 2: "Bubbling" or Mass Loss during Acidification (Decarboxylation)

Symptom: Evolution of gas (CO₂) during pH adjustment; loss of carboxylate peak in NMR; formation of liquid 5-methylthiazole. Root Cause: Thiazole-2-carboxylic acids are inherently unstable. Protonation at C2 facilitates the loss of CO₂.

  • Expert Insight: Avoid isolating the free acid if possible. If you must acidify to remove salts:

    • Temperature Control: Maintain temperature strictly below 5°C during acidification.

    • pH Limit: Do not drop pH below 3.0 unless necessary.

    • Rapid Workup: Immediately extract the free acid into ether/EtOAc and re-basify to the stable sodium salt form without delay.

Issue 3: High Inorganic Salt Content (Ash)

Symptom: Elemental analysis shows low Carbon/Nitrogen %; white residue remains after ignition. Root Cause: Co-precipitation of NaCl or excess NaOH during isolation.

  • Purification Protocol: Selective Recrystallization

    • This compound is soluble in Methanol but NaCl is significantly less soluble.

    • Step 1: Suspend the crude dry solid in anhydrous Methanol (10 mL/g).

    • Step 2: Heat to mild reflux (60°C) for 15 minutes.

    • Step 3: Filter hot (remove undissolved NaCl).

    • Step 4: Concentrate the filtrate or add an anti-solvent (Acetone or Diethyl Ether) to precipitate the purified organic salt.

Detailed Experimental Protocols

Protocol A: Activated Carbon Treatment (Color Removal)

Use this when the product appears brown or tarry due to polymerization byproducts.

  • Dissolution: Dissolve 10 g of crude this compound in 50 mL of deionized water.

  • Adsorption: Add 0.5 g (5 wt%) of activated carbon (e.g., Darco G-60).

  • Digestion: Stir at room temperature for 30–60 minutes. Note: Do not heat significantly to avoid degradation.

  • Filtration: Filter through a Celite® pad to remove all carbon fines. Rinse the pad with 10 mL water.

  • Isolation: Lyophilize the clear filtrate to obtain the off-white solid.

Protocol B: Purification via Phase Shift (Ester Removal)

Use this to remove lipophilic impurities without thermal stress.

  • Preparation: Dissolve crude salt in Water (5 volumes).

  • Wash: Extract with Ethyl Acetate (3 x 2 volumes). Discard the organic layers (contains ester/unreacted starting material).

  • Optional Acidification (High Risk - Expert Only):

    • Cool aqueous layer to 0°C.

    • Acidify with 1N HCl to pH 3.5.

    • Rapidly extract with Ethyl Acetate.[2]

    • Dry organic layer over Na₂SO₄ (keep cold).

    • Add 1 equivalent of Sodium 2-ethylhexanoate (or NaOH in MeOH) to re-precipitate the sodium salt.

  • Drying: Vacuum dry at <40°C.

Purification Workflow Diagram

PurificationFlow Crude Crude Sodium Salt (High Impurity) Dissolve Dissolve in Water Crude->Dissolve Wash Wash with EtOAc (Removes Ester) Dissolve->Wash Carbon Activated Carbon Treatment (Optional) Wash->Carbon Filter Filter (Celite) Carbon->Filter Lyophilize Lyophilize/Evaporate Filter->Lyophilize Methanol Methanol Slurry (Removes NaCl) Lyophilize->Methanol If High Ash Content Final Pure Sodium 5-methylthiazole- 2-carboxylate Lyophilize->Final If Low Ash Content Methanol->Final

Figure 2: Step-by-step decision tree for purification based on impurity profile.

References

  • Vertex Patent Data. Process for the preparation of 2-methylthiazole-5-carboxylates. US Patent 5880288A. Retrieved from .

  • ChemicalBook. Thiazole-2-carboxylic acid Properties and Synthesis. Retrieved from .

  • Matrix Scientific. 2-Methylthiazole-5-carboxylic acid Product Data. Retrieved from .

  • Chem-Impex. this compound Reference Standards. Retrieved from .

  • ResearchGate. Synthesis and derivatives of thiazolecarboxylic acids. Retrieved from .

Sources

impact of reaction parameters on the purity of 5-methylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Reaction Parameters on Purity & Yield Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ

Executive Summary: The Stability Paradox

Warning: You are synthesizing 5-methylthiazole-2-carboxylic acid (Position 2 acid), not the more common and stable 2-methylthiazole-5-carboxylic acid (often used in febuxostat synthesis).

The 2-carboxylic acid isomer is inherently unstable. Thiazole-2-carboxylic acids are prone to spontaneous decarboxylation at ambient temperatures or under acidic conditions due to the formation of a high-energy ylide intermediate upon protonation or thermal stress. High purity requires strict adherence to cryogenic parameters during synthesis and pH control during isolation.

Critical Synthesis Pathways & Failure Modes

Route A: Direct Lithiation & Carboxylation (The "Kinetic" Route)

This is the most direct method but carries the highest risk of impurity formation due to the instability of the 2-lithiothiazole intermediate.

Workflow Diagram:

G Start 5-Methylthiazole Li_Step Lithiation (n-BuLi, -78°C) Start->Li_Step Intermediate 2-Lithio-5-methylthiazole (Unstable > -60°C) Li_Step->Intermediate Kinetic Control Quench CO2 Quench (Solid/Gas) Intermediate->Quench Electrophilic Attack RingOpen Ring Opening (Lithium Enethiolate) Intermediate->RingOpen Temp > -50°C Dimer Dimerization Intermediate->Dimer Local Heating Workup Acidic Workup (pH Control) Quench->Workup Product 5-Methylthiazole- 2-carboxylic acid Workup->Product Decarb Decarboxylation (Reversion to Start) Workup->Decarb pH < 2 or Heat

Figure 1: Reaction pathway and critical failure nodes for the lithiation route.

Technical Troubleshooting Guide

Issue 1: "My product disappears during workup (Gas Evolution observed)."

Diagnosis: Decarboxylation.[1][2] The carboxylic acid at position 2 is electronically coupled to the thiazole nitrogen. Protonation of the nitrogen (in strong acid) facilitates the loss of CO₂ even at room temperature.

  • Root Cause: Workup pH was too low (< pH 2) or the aqueous layer was heated.

  • Solution:

    • Avoid Mineral Acids: Do not use HCl for acidification. Use mild acids like acetic acid or carefully titrated citric acid to reach pH 3–4.

    • Cold Workup: Perform all extractions at 0–5°C. Do not use rotovap baths >30°C.

    • Salt Formation: Consider isolating the product as a lithium or sodium salt directly, which is significantly more stable than the free acid.

Issue 2: "The reaction mixture turned black/tarry before CO₂ addition."

Diagnosis: Ring Fragmentation (Ring Opening). The 2-lithiothiazole species is thermally fragile. Above -60°C, it undergoes a retro-cyclization to form lithium enethiolates (open-chain sulfur species), which then polymerize.

  • Root Cause: Temperature excursion during n-BuLi addition.

  • Solution:

    • Internal Monitoring: Place the thermocouple inside the reaction liquid, not just in the bath. The exotherm of n-BuLi addition is sharp.

    • Dosing Rate: Add n-BuLi slowly enough that the internal temperature never exceeds -70°C.

    • Solvent Quality: Ensure THF is anhydrous. Moisture consumes n-BuLi, requiring excess base which can trigger alternative decomposition pathways.

Issue 3: "I see a significant impurity at RRT 0.85 (Dimerization)."

Diagnosis: Formation of 2,2'-bis(5-methylthiazole).[3] If the lithiated species encounters unreacted starting material under the wrong conditions (e.g., insufficient mixing or local warming), it can act as a nucleophile attacking the C2 of a neutral thiazole.

  • Root Cause: "Hot spots" during lithiation or insufficient stirring.

  • Solution:

    • Cryogenic Mixing: Ensure vigorous stirring. Viscosity increases at -78°C; use a mechanical stirrer if scaling up >10g.

    • Reverse Addition: Not applicable here (n-BuLi must go into thiazole), but ensure the thiazole solution is fully cooled before base addition.

Parameter Optimization Matrix

ParameterOptimal RangeImpact of Deviation
Lithiation Temp -78°C to -75°C> -60°C: Ring opening (tar formation).< -90°C: Viscosity issues, slow kinetics.
n-BuLi Equivalents 1.05 - 1.10 eqExcess: Attacks the methyl group (lateral lithiation) or causes dimerization.Deficit: Low conversion.
Quench Temp -78°C (add CO₂)Warming before CO₂: Decomposition of the lithio-species.
Workup pH 3.0 - 4.0< 2.0: Rapid decarboxylation.> 5.0: Product remains as water-soluble carboxylate (poor recovery).
Drying Temp < 30°C (Vacuum)> 40°C: Thermal decarboxylation in solid state.

FAQ: Advanced Process Control

Q: Can I use LDA instead of n-BuLi to improve selectivity? A: Yes, and it is often recommended. LDA is a bulkier, non-nucleophilic base. It reduces the risk of nucleophilic attack on the thiazole ring (which leads to ring opening or addition products) compared to n-BuLi. However, the temperature constraints (-78°C) remain identical because the instability lies in the lithiated intermediate, not the base itself.

Q: Is lateral lithiation (at the 5-methyl group) a concern? A: It is a secondary risk. The C2 proton is significantly more acidic (pKₐ ~29) than the methyl protons. However, if C2 is blocked or if the reaction warms up, the thermodynamic preference shifts. At -78°C with limiting base, C2 lithiation is kinetically favored [1].

Q: Why can't I just buy the starting material and oxidize it? A: You can, but it's harsh. Oxidizing 5-methylthiazole-2-carboxaldehyde is an alternative. However, the oxidants (e.g., KMnO4, Chromic acid) often degrade the electron-rich thiazole ring or require acidic conditions that trigger decarboxylation of the product. The lithiation route, despite its fragility, offers the mildest chemical environment if the physical parameters (temp) are controlled.

References

  • Lithiation Selectivity & Stability

    • Mechanism of aromatic lithiation reactions. (1979).
    • Source:

  • Decarboxylation of Thiazole-2-Carboxylic Acids

    • Conformational Changes in Thiazole-2-carboxylic Acid. (2016).[4] Explicitly details the thermal decomposition of thiazole-2-carboxylic acid into thiazole and CO2 at ambient conditions.

    • Source:

  • General Thiazole Synthesis & Reactivity

    • Thiazole Synthesis and Biological Activities. (2016).[3] Reviews general synthetic strategies including lithiation and cyclization.

    • Source:

  • Reaction Safety & Impurities

    • Lithiation of five-membered heteroaromatic compounds. (2004).
    • Source:

Sources

avoiding decarboxylation of 5-methylthiazole-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decarboxylation of 5-Methylthiazole-2-Carboxylic Acid (5-MT-2-CA) Ticket ID: CHEM-SUP-5MT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved / Guide Published

The Core Issue: Why Decarboxylation Happens

To successfully use 5-methylthiazole-2-carboxylic acid, you must first understand the mechanism of its failure. Unlike benzoic acid derivatives, thiazole-2-carboxylic acids are inherently unstable due to the specific electronic environment of the C2 position.

The Mechanism of Failure

The decarboxylation is not random; it is driven by the stability of the resulting ylide intermediate .

  • Protonation/Zwitterion Formation: In acidic media or polar protic solvents, the thiazole nitrogen can accept a proton.

  • Loss of CO₂: The carboxylate group leaves as carbon dioxide.[1]

  • Ylide Stabilization: The resulting negative charge at C2 is stabilized by the adjacent sulfur (d-orbital participation) and nitrogen atoms, forming a transient ylide which eventually protonates to form 5-methylthiazole.

Key Takeaway: The reaction is accelerated by heat and acid . Your primary goal is to maintain a neutral-to-basic pH and low temperature until the bond is formed.

DecarboxylationMechanism cluster_prevention Prevention Zone Start 5-MT-2-CA (Free Acid) Zwitterion Zwitterionic Form (Protonated N) Start->Zwitterion Acid/Heat TS Transition State (CO2 departure) Zwitterion->TS -CO2 Ylide Thiazolium Ylide (C2 Carbanion) TS->Ylide Product 5-Methylthiazole (Decarboxylated Byproduct) Ylide->Product +H+

Figure 1: The mechanistic pathway of decarboxylation.[2][3] Keeping the molecule in the "Prevention Zone" requires avoiding the zwitterionic state.

Storage & Pre-Reaction Handling

Before you even start the reaction, improper handling can degrade your starting material.

ParameterRecommendationScientific Rationale
State Potassium/Sodium Salt The carboxylate salt (anion) is significantly more stable than the free acid because it prevents the formation of the zwitterion.
Temperature -20°C Kinetic suppression of the decarboxylation pathway.
Solvent Avoid DMSO/DMF on heating Polar aprotic solvents can strip protons and stabilize the transition state if heated.
Acid Exposure Strictly Forbidden Do not wash organic layers containing the product with 1M HCl. Use saturated NH₄Cl or Citric Acid (pH ~4-5) if necessary, but preferably stick to basic workups.

Recommended Reaction Protocols

We recommend two primary methods for coupling. Avoid acid chlorides (SOCl₂) unless you have specialized flow chemistry equipment, as the generation of HCl and heat will destroy your starting material.

Method A: The HATU "Cold-Start" Protocol (Recommended)

Best for: Standard amide couplings, high-value amines.

The Logic: HATU is highly reactive and operates well under basic conditions (DIPEA). By pre-activating at


, we convert the unstable acid into a stable active ester before it has time to decarboxylate.

Step-by-Step:

  • Dissolve Amine: In a round-bottom flask, dissolve 1.0 equiv of your Amine and 3.0 equiv of DIPEA (Diisopropylethylamine) in anhydrous DMF or DCM.

  • Cool: Cool this mixture to

    
     in an ice bath.
    
  • Add Coupling Agent: Add 1.1 equiv of HATU . Stir for 5 minutes.

  • Add Acid Last: Add 1.0 equiv of 5-MT-2-CA (solid) in one portion.

    • Why? Adding the acid to a basic solution ensures it immediately deprotonates to the stable carboxylate, then reacts with HATU.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.
    
  • Workup: Dilute with EtOAc. Wash with 5% NaHCO₃ (3x) and Brine. Do not wash with HCl.

Method B: Mixed Anhydride Method (Scalable)

Best for: Larger scales (>5g) where HATU is too expensive.

The Logic: Isobutyl chloroformate forms a mixed anhydride at low temp. This intermediate is reactive but avoids the harsh conditions of thionyl chloride.

Step-by-Step:

  • Salt Formation: Dissolve 5-MT-2-CA (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF.

  • Activation: Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (1.05 equiv). Stir for 15 mins at -15°C.

  • Coupling: Add your Amine (1.0 equiv) slowly.

  • Completion: Allow to warm to

    
     over 1 hour.
    

Troubleshooting & FAQs

Q1: I see gas evolution immediately upon adding the coupling reagent. Is this normal?

No. Gas evolution indicates rapid decarboxylation (


 release).
  • Cause: Your reaction medium is likely too acidic, or the heat of reaction (exotherm) triggered the loss.

  • Fix: Ensure you have at least 3 equivalents of base (DIPEA/TEA) present before adding the acid. Switch to the "Cold-Start" protocol (Method A).

Q2: Can I make the acid chloride using Oxalyl Chloride?

Technically yes, but risky. If you must, use Oxalyl Chloride with catalytic DMF in DCM at 0°C or lower . Do not use Thionyl Chloride (


) at reflux; this guarantees degradation. Once formed, react the acid chloride immediately; do not store it.
Q3: My yield is low, and I see a spot on TLC that matches 5-methylthiazole.

You have decarboxylated your starting material.[1][3][4]

  • Diagnostic: Check the pH of your aqueous workup. If you used 1M HCl to remove excess amine, you likely hydrolyzed your product or decarboxylated unreacted starting material, complicating purification.

  • Solution: Switch to a basic workup. If the amine must be removed, use column chromatography rather than acid extraction.

Q4: Is the 5-methyl group making it worse?

Marginally, yes. The methyl group is electron-donating. While this makes the ring slightly more electron-rich than the parent thiazole, the instability is driven by the C2 position's proximity to N and S. The protocols for 5-methylthiazole-2-carboxylic acid and thiazole-2-carboxylic acid are identical.

Decision Tree: Choosing Your Conditions

DecisionTree Start Start: Coupling 5-MT-2-CA Scale What is your scale? Start->Scale Small < 1 gram Scale->Small Large > 5 grams Scale->Large AmineType Is the Amine Non-Nucleophilic? Small->AmineType MethodB Method B: Mixed Anhydride @ -15°C Large->MethodB Cost effective MethodA Method A: HATU / DIPEA @ 0°C AmineType->MethodA No (Standard) MethodC Method C: Acid Fluoride (TFFH) AmineType->MethodC Yes (Difficult)

Figure 2: Workflow for selecting the optimal coupling strategy based on scale and amine reactivity.

References

  • Mechanistic Insight:Decarboxylation of Heteroaromatic Carboxylic Acids. The instability of the C2-carboxyl group in 1,3-azoles is a well-documented phenomenon driven by ylide stability.

    • Source: (General Reference for Thiazole stability).

  • Coupling Protocols: Amide Bond Formation with Electron Deficient Amines.[5][6] Discusses the use of HATU and acid fluorides for unstable carboxylic acids.

    • Source:

  • Physical Properties:5-Methylthiazole-2-carboxylic acid D

    • Source:

  • Alternative Activation:Use of Mixed Anhydrides in Medicinal Chemistry.

    • Source:

Sources

Validation & Comparative

Structural Certainty in Medicinal Chemistry: Validating Sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Formulation Chemists[1]

Executive Summary: The Salt Selection Imperative

In the development of thiazole-based therapeutics (e.g., antiretrovirals, kinase inhibitors), the transition from a free acid scaffold to a salt form is a critical milestone for improving aqueous solubility and bioavailability. Sodium 5-methylthiazole-2-carboxylate represents a strategic salt form of the parent 5-methylthiazole-2-carboxylic acid.[1]

However, confirming the formation of a true salt versus a co-crystal or solvate is a common analytical pitfall.[2] While spectroscopic methods like NMR and IR provide functional group evidence, they often fail to definitively locate the acidic proton or map the counter-ion coordination environment.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard for this compound, contrasting it with spectroscopic alternatives and providing a self-validating experimental protocol.[1]

Comparative Assessment: XRD vs. Spectroscopic Proxies

To validate the structure of this compound, one must prove two things:

  • Deprotonation: The carboxylate proton is removed.

  • Lattice Integration: The sodium ion is stoichiometrically integrated into the crystal lattice, not merely physically mixed.

Table 1: Technical Comparison of Validation Methods
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C)
FT-IR Spectroscopy
Primary Output 3D electron density map; absolute atomic positions.[1]Chemical shift (

) and coupling constants (

).[1]
Vibrational frequency (

) of functional groups.[1]
Salt Confirmation Definitive. Measures C-O bond lengths to confirm resonance stabilization (equalization).[1][3]Ambiguous. Rapid proton exchange can obscure the specific location of the acidic proton.Supportive. Shifts in carbonyl stretch (

vs

), but often broadened by H-bonding.[1]
Counter-ion Data Directly visualizes

coordination geometry and hydration sphere.
Invisible (unless using

NMR, which is non-standard and complex).[1]
Indirect inference only.
Differentiation Distinguishes Salt vs. Co-crystal vs. Solvate with 100% certainty.Cannot easily distinguish a salt from a hydrogen-bonded co-crystal in solution.[1]Difficult to distinguish salt from zwitterions or polymorphs.[1]

Critical Insight: In solution NMR, the labile proton of the carboxylic acid may exchange rapidly with the solvent (e.g.,


), making it impossible to prove it resides on the base rather than the acid. Only XRD provides a "snapshot" of the solid state where these positions are locked.
The Crystallographic Argument: A Self-Validating System

The scientific integrity of this validation relies on bond length analysis . This is a self-validating mechanism because the physics of resonance dictates specific geometries for the acid versus the salt.

The "Smoking Gun" Metric: C-O Bond Length Equalization
  • Scenario A: Free Acid (5-methylthiazole-2-carboxylic acid) [1]

    • Structure contains a distinct double bond (

      
      ) and single bond (
      
      
      
      ).[1][3][4][5]
    • Data:

      
      ; 
      
      
      
      .[1]
    • Result: Asymmetry indicates the proton is still attached.

  • Scenario B: Sodium Salt (this compound) [1]

    • Deprotonation leads to resonance delocalization across the carboxylate group (

      
      ).[1]
      
    • Data: Both C-O bonds converge to an intermediate length.[1][5]

    • Target Range:

      
       (Equivalence).
      
    • Result: Symmetry confirms successful salt formation.[1]

Experimental Protocol
Phase 1: Synthesis & Crystal Growth

Objective: Generate diffraction-quality single crystals suitable for SC-XRD.

  • Stoichiometric Neutralization:

    • Dissolve 1.0 eq of 5-methylthiazole-2-carboxylic acid in Methanol (MeOH).

    • Add 1.0 eq of Sodium Methoxide (0.5M in MeOH) dropwise at 0°C.

    • Why: Sodium methoxide generates the salt and produces volatile methanol as the byproduct, avoiding water removal issues.

  • Vapor Diffusion (The Critical Step):

    • Transfer the saturated salt solution into a small inner vial.

    • Place this vial inside a larger jar containing a precipitant (anti-solvent) such as Diethyl Ether or Hexane .[1]

    • Seal the outer jar tightly.

    • Mechanism:[1][3][6][7] The volatile anti-solvent slowly diffuses into the methanol solution, gently lowering solubility and promoting ordered crystal lattice growth over 24-72 hours.

Phase 2: Workflow Visualization[1]

ValidationWorkflow Start Start: 5-methylthiazole-2-carboxylic acid Synth Synthesis: +NaOMe (MeOH) Start->Synth Growth Crystal Growth: Vapor Diffusion (MeOH / Et2O) Synth->Growth XRD SC-XRD Data Collection (Mo-Kα or Cu-Kα) Growth->XRD Refine Structure Refinement (SHELXL) XRD->Refine Decision Bond Length Analysis Refine->Decision Valid VALIDATED SALT: C-O bonds ~1.26 Å Decision->Valid  Symmetric C-O   Invalid REJECT (Acid/Co-crystal): C=O <1.22 Å Decision->Invalid  Asymmetric C-O  

Figure 1: The critical path from synthesis to structural validation. Note the decision node relies strictly on crystallographic bond metrics.

Data Analysis & Reporting Standards

When publishing or documenting your validation, you must report the following parameters to ensure reproducibility and authority.

A. Crystallographic Parameters (Template)
ParameterDescriptionRequirement for Validity
Space Group Symmetry of the unit cell.Common for salts: P21/c, P-1, or C2/c.[1]
R-Factor (

)
Measure of agreement between model and data.[1]Must be < 5% (0.05) for publication quality.
Goodness of Fit (GooF) Statistical variance.[1]Should approach 1.0 .
Na+ Coordination Geometry of the sodium ion.Typically octahedral or tetrahedral, coordinated by carboxylate oxygens and water molecules (if hydrate).[1]
B. Logic Flow for Salt Determination

SaltLogic Data Refined Crystal Structure CheckH Locate H atoms on Difference Map Data->CheckH CheckCO Measure C-O Bond Lengths Data->CheckCO Result1 H on Oxygen? YES CheckH->Result1 Result2 Bond Diff > 0.1 Å? YES CheckCO->Result2 Conclusion1 Conclusion: FREE ACID (Salt formation failed) Result1->Conclusion1 Proton Found Conclusion2 Conclusion: SALT (Resonance Confirmed) Result1->Conclusion2 No Proton on O Result2->Conclusion1 Distinct C=O / C-OH Result2->Conclusion2 Equal C-O / C-O

Figure 2: Decision matrix for distinguishing between the free acid and the salt form based on refined electron density maps.

Conclusion

While NMR and IR are valuable for routine purity checks, they are insufficient for the structural validation of This compound .[1] The ambiguity of proton location in solution necessitates the use of X-ray crystallography.[2] By confirming the equalization of C-O bond lengths (resonance) and defining the specific coordination geometry of the sodium cation, researchers can proceed to formulation with absolute certainty of the material's identity.

References
  • Bond Length Analysis in Carboxylates

    • Title: Structure and Properties of Carboxylic Acids.[3][4][5][8][9]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Salt vs.

    • Title: Salt or a cocrystal? Predicting the structure of multicomponent solids with a hydrogen bond.
    • Source: IOCB Prague (Institute of Organic Chemistry and Biochemistry).[1]

    • URL:[Link][1]

  • Technique Comparison (NMR vs XRD)

    • Title: Comparison of NMR and X-ray crystallography.[2][7][10]

    • Source: Birkbeck, University of London (Crystallography Dept).[1]

    • URL:[Link][1]

  • Thiazole Carboxylic Acid Context

    • Title: 5-Methylthiazole-2-carboxylic acid (Chemical Properties and Applic
    • Source: ChemicalBook / PubChem.[1][11]

    • URL:[Link](Note: Linked to the parent amino-thiazole scaffold entry for structural context as specific commercial pages for the sodium salt are limited).[1]

Sources

comparative study of different methods for synthesizing 5-methylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the synthetic strategies for 5-methylthiazole-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry (e.g., as an intermediate for Dasatinib and other kinase inhibitors).

The guide evaluates three distinct methodologies:

  • Direct Lithiation-Carboxylation (High efficiency, requires cryogenic conditions).

  • Hantzsch Thiazole Synthesis (Classical cyclization, mild conditions).

  • Selective Oxidation (Uses available precursors, lower selectivity).

Executive Summary & Strategic Overview

The synthesis of 5-methylthiazole-2-carboxylic acid presents a classic regioselectivity challenge. The target molecule requires a carboxyl group at the electronically deficient C2 position and a methyl group at the C5 position.

  • Method A (Lithiation) is the preferred route for scale-up and high purity , utilizing the inherent acidity of the C2 proton in 5-methylthiazole.

  • Method B (Hantzsch) is ideal for laboratory-scale de novo synthesis where 5-methylthiazole is not available, building the ring from acyclic precursors.

  • Method C (Oxidation) is a legacy route, useful only when 2,5-dimethylthiazole is the sole available starting material, though it suffers from lower atom economy and selectivity issues.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection for the two primary methods.

Retrosynthesis cluster_0 Method A: C-H Functionalization cluster_1 Method B: Cyclization Target 5-Methylthiazole-2-carboxylic Acid PrecursorA 5-Methylthiazole PrecursorA->Target Lithiation (C2 Deprotonation) ReagentA + n-BuLi / CO2 PrecursorB1 Ethyl Thioxamate PrecursorB1->Target Hantzsch Condensation PrecursorB2 2-Bromopropanal

Figure 1: Retrosynthetic disconnection showing the C-H activation route (Method A) versus the ring-closing route (Method B).

Method 1: Direct Lithiation-Carboxylation (Recommended)

This method exploits the high acidity of the C2 proton (


) in the thiazole ring. Treatment with a strong organolithium base generates a stable 2-lithio species, which is trapped with carbon dioxide.
Mechanism & Rationale

The sulfur atom in the thiazole ring stabilizes the adjacent carbanion at C2 via inductive effects and d-orbital participation (though the latter is debated, the inductive effect is dominant). 5-methylthiazole is commercially available and relatively inexpensive.

Experimental Protocol

Reagents:

  • 5-Methylthiazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Dry THF (Solvent)[1][2]

  • Dry

    
     (gas or solid dry ice)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 5-methylthiazole (e.g., 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11 mmol) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent ring fragmentation or polymerization.

  • Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns a yellow/orange color, indicating the formation of 2-lithio-5-methylthiazole.

  • Carboxylation:

    • Option A (Gas): Bubble dry

      
       gas through the solution for 30 minutes.
      
    • Option B (Solid): Pour the reaction mixture onto an excess of crushed dry ice.

  • Quench & Isolation: Allow the mixture to warm to room temperature. Quench with water (20 mL). The product is in the aqueous layer as the lithium carboxylate.

  • Acidification: Wash the aqueous layer with ether (to remove unreacted starting material). Acidify the aqueous phase to pH 2-3 with 2N HCl.

  • Extraction: Extract the precipitated acid with Ethyl Acetate (3x). Dry over

    
     and concentrate in vacuo.
    
Process Flow Diagram

Lithiation Start 5-Methylthiazole in THF (-78°C) Step1 Add n-BuLi (Deprotonation) Start->Step1 Inter 2-Lithio-5-methylthiazole (Intermediate) Step1->Inter -78°C, 1h Step2 Add CO2 (Electrophilic Trap) Inter->Step2 End Li-Carboxylate Salt Step2->End Warm to RT Workup Acidify (HCl) & Extract End->Workup Product 5-Methylthiazole- 2-carboxylic Acid Workup->Product

Figure 2: Workflow for the lithiation-carboxylation sequence.

Method 2: Hantzsch Thiazole Synthesis

This classical method constructs the thiazole ring from acyclic precursors. It is robust and avoids the safety hazards associated with organolithium reagents, making it suitable for labs lacking cryogenic facilities.

Mechanism & Rationale

The reaction involves the condensation of a thioamide (providing the N-C-S fragment) with an


-halo carbonyl (providing the C-C backbone).[3] To obtain the 2-carboxylic acid , ethyl thioxamate  is used as the thioamide component. To obtain the 5-methyl  group, 2-bromopropanal  (or 2-chloropropanal) is used as the carbonyl component.
Experimental Protocol

Reagents:

  • Ethyl Thioxamate (

    
    , 1.0 equiv)
    
  • 2-Bromopropanal (1.1 equiv)

  • Ethanol (Solvent)[4]

  • Base (optional, e.g.,

    
     for workup)
    

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask, dissolve ethyl thioxamate (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add 2-bromopropanal (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC usually shows the disappearance of the thioamide.

  • Workup (Ester): Evaporate the solvent. Neutralize the residue with saturated

    
     solution. Extract with DCM or Ethyl Acetate. Purify the ethyl 5-methylthiazole-2-carboxylate  intermediate if necessary (often an oil or low-melting solid).
    
  • Hydrolysis (Ester to Acid): Dissolve the ester in a mixture of THF/Water (1:1). Add LiOH (2 equiv) and stir at room temperature for 2 hours.

  • Isolation: Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.[5][6]

Pathway Diagram

Hantzsch cluster_inputs R1 Ethyl Thioxamate (C2-Precursor) Step1 Condensation & Cyclization (Reflux EtOH) R1->Step1 R2 2-Bromopropanal (C5-Precursor) R2->Step1 Inter Ethyl 5-methylthiazole-2-carboxylate (Ester Intermediate) Step1->Inter - H2O, - HBr Step2 Saponification (LiOH / H2O) Inter->Step2 Final 5-Methylthiazole-2-carboxylic Acid Step2->Final

Figure 3: Hantzsch synthesis pathway showing the two-step formation via the ester intermediate.[7][8]

Comparative Analysis & Data Summary

The following table contrasts the two primary methods based on experimental metrics.

FeatureMethod 1: Lithiation-CarboxylationMethod 2: Hantzsch Synthesis
Step Count 1 Step (Direct)2 Steps (Cyclization + Hydrolysis)
Yield High (75–90%)Moderate to Good (50–70% overall)
Atom Economy ExcellentModerate (Loss of HBr, EtOH)
Reagent Safety Low (Pyrophoric n-BuLi)High (Standard organic reagents)
Conditions Cryogenic (-78°C), Inert GasReflux, Open air possible
Scalability Difficult (Cooling costs, safety)Excellent (Easy batch scale-up)
Cost Low (if 5-Me-Thiazole is cheap)Moderate (Ethyl thioxamate cost)
Alternative Method: Oxidation of 2,5-Dimethylthiazole
  • Protocol: Reaction of 2,5-dimethylthiazole with

    
     in pyridine to form the 2-formyl derivative, followed by oxidation with 
    
    
    
    or
    
    
    .
  • Drawback: The methyl group at C2 is more reactive (similar to 2-picoline) than C5, allowing for some selectivity. However, over-oxidation or ring degradation significantly lowers yields compared to Methods 1 and 2. This method is generally not recommended unless specific precursors are mandated.

References

  • Lithiation of Thiazoles

    • Iddon, B. (1985). Lithiation of five-membered heteroaromatic compounds.[1][9] The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Heterocycles, 23(2), 417-445.

  • Hantzsch Synthesis Overview

    • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Synthesis of Thiazole-2-carboxylates

    • Barton, D. H. R., et al. (1986). Synthesis of 2-substituted thiazoles. Tetrahedron, 42(13), 3715.
  • Application in Drug Development (Dasatinib Intermediate)

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661.

Sources

analytical techniques for the characterization of Sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization Guide: Sodium 5-methylthiazole-2-carboxylate

Executive Summary

This compound (CAS 1107062-31-6) is the sodium salt form of 5-methylthiazole-2-carboxylic acid (CAS 61291-21-2).[1] This heterocyclic building block is critical in the synthesis of advanced pharmaceutical agents, including Factor XIIa inhibitors, proteasome inhibitors, and derivatives of the antiparasitic drug Nitazoxanide.

While the free acid is the common starting material, the sodium salt is often generated in situ during nucleophilic substitution reactions or isolated to improve water solubility and bioavailability in biological assays. This guide provides a comparative technical analysis of the analytical techniques required to characterize the sodium salt, contrasting it with its free acid precursor to ensure precise identification and quality control.

Comparative Analysis: Sodium Salt vs. Free Acid

The primary challenge in characterizing this compound is distinguishing it from its free acid form and quantifying the extent of salt formation.[1] The following table summarizes the key analytical distinctions.

FeatureThis compound (Product)5-methylthiazole-2-carboxylic acid (Alternative/Precursor)Analytical Implication
Solubility High in Water (

,

); Low in organic solvents.[1][2]
Low in Water; High in DMSO, Methanol, dilute Alkali.Solubility Test: Immediate visual confirmation of salt formation.
IR Spectrum COO⁻ Stretches: Asymmetric (~1550-1610 cm⁻¹) and Symmetric (~1400 cm⁻¹).[1]C=O Stretch: Sharp, intense peak at ~1680-1720 cm⁻¹.[1]IR: The disappearance of the carbonyl peak confirms deprotonation.
1H NMR Solvent:

. No acidic proton visible. Methyl & Aromatic protons may shift slightly upfield due to electron density change.
Solvent:

. Broad singlet at >12 ppm (COOH).
NMR: Absence of the acidic proton is the primary indicator of salt purity.
Melting Point > 250°C (often decomposes before melting).[1]~135-136°C (Sharp melting point).[1][2]Thermal Analysis: Distinct thermal profile confirms ionic lattice structure.

Structural Confirmation Techniques

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural verification. For the sodium salt, the choice of solvent is critical due to solubility differences.

  • Protocol: Dissolve 10-15 mg of the sodium salt in 0.6 mL of Deuterium Oxide (

    
    ).
    
  • Key Signals (1H NMR, 400 MHz):

    • 
       ~2.4-2.5 ppm:  Methyl group (
      
      
      
      ) attached to the thiazole ring at position 5.[1]
    • 
       ~7.5-7.8 ppm:  Thiazole ring proton at position 4.[1]
      
    • Absence: No broad singlet >10 ppm (confirms absence of free acid).

  • 13C NMR Insight: The Carbonyl carbon (C2-COO⁻) typically shifts downfield (deshielded) compared to the free acid due to the resonance stabilization of the carboxylate anion.[1]

B. Infrared Spectroscopy (FT-IR)

FT-IR provides the fastest "fingerprint" verification of the salt form.[1]

  • Mechanism: The conversion of

    
     to 
    
    
    
    Na
    
    
    changes the bond order of the carbon-oxygen bonds.[1] The double bond character is delocalized, replacing the sharp Carbonyl (
    
    
    ) stretch with two Carboxylate (
    
    
    ) bands.[1]
  • Target Peaks: Look for strong bands at 1550-1610 cm⁻¹ (asymmetric stretch) and 1400 cm⁻¹ (symmetric stretch).[1]

Purity & Assay: HPLC-UV vs. LC-MS

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is required.[1] The choice of detector depends on the goal: routine assay vs. impurity profiling.

ParameterHPLC-UV (Routine QC) LC-MS (Impurity Profiling)
Application Purity assay (>98%), Stability testing.Identification of trace organic impurities, side products.
Detection UV at 270 nm (Thiazole absorption max).[1]ESI+ (Positive Mode) or ESI- (Negative Mode).
Sensitivity Moderate (µg/mL range).[1]High (ng/mL range).
Mobile Phase Phosphate buffer / Acetonitrile (Non-volatile buffers allowed).[1]Formic acid / Acetonitrile (Must be volatile).
Recommendation Primary Method. Robust and cost-effective for batch release.[1]Secondary Method. Use for R&D and troubleshooting synthesis side-reactions.[1]
Recommended HPLC Protocol (Reverse Phase)
  • Column: C18 or Mixed-Mode (e.g., Coresep 100 for enhanced retention of polar salts).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

  • Note: The sodium salt will dissociate in the acidic mobile phase and elute as the free acid. Therefore, the retention time will match the free acid reference standard.

Visualizations

Figure 1: Synthesis & Equilibrium Pathway

This diagram illustrates the chemical relationship between the precursor and the product, highlighting the reversible nature of the salt formation which dictates the analytical approach.

G cluster_0 Precursor (Acid Form) cluster_1 Product (Salt Form) Acid 5-methylthiazole-2-carboxylic acid (CAS 61291-21-2) Insoluble in Water MP: 135°C Salt This compound (CAS 1107062-31-6) Soluble in Water MP: >250°C Acid->Salt NaOH / NaHCO3 (Deprotonation) Salt->Acid HCl / H3O+ (Acidification)

Caption: Chemical interconversion between the free acid and sodium salt. Analytical methods must account for the pH-dependent equilibrium.

Figure 2: Analytical Decision Tree

A logical workflow for characterizing a new batch of this compound.

Analysis Start Sample: this compound Solubility Test 1: Solubility in Water Start->Solubility Soluble Soluble (Clear Solution) Solubility->Soluble Pass Insoluble Insoluble (Suspension) Solubility->Insoluble Fail (Likely Acid) IR Test 2: FT-IR Spectroscopy Soluble->IR CheckPeaks Check 1550-1610 cm-1 (COO-) IR->CheckPeaks ConfirmSalt Confirm Salt Structure CheckPeaks->ConfirmSalt Peaks Present ConfirmAcid Identify as Free Acid (Reprocess) CheckPeaks->ConfirmAcid Peaks Absent (Found 1700 cm-1) HPLC Test 3: HPLC-UV Purity Assay ConfirmSalt->HPLC

Caption: Step-by-step workflow for verifying the identity and quality of the sodium salt batch.

References

  • ChemBK. (2024). 5-Methyl-1,3-thiazole-2-carboxylic acid Properties and Synthesis. Retrieved from [1]

  • GuideChem. (2024). This compound Product Information. Retrieved from [1]

  • Combi-Blocks. (2024). Catalog Data: this compound (CAS 1107062-31-6).[1][3][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Simultaneous determination of thiazolidine carboxylic acid derivatives by HPLC-UV. (Methodology Reference). Retrieved from [1]

  • Google Patents. (2021). US20210253561A1: Selective ligands for modulation of GIRK channels. (Synthesis Reference). Retrieved from

Sources

comparing the catalytic activity of different thiazole-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of coordination chemistry, thiazole-based ligands occupy a unique niche between the hard nitrogen donors of pyridines and the soft sulfur donors of thiophenes. For drug development professionals and catalytic chemists, the thiazole moiety offers a distinct electronic profile characterized by lower basicity (pKa ~2.5) compared to pyridine (pKa ~5.2) and the potential for hemilabile coordination via the sulfur atom.

This guide objectively compares thiazole-based ligands against their oxazoline, imidazole, and pyridine counterparts. Analysis of recent experimental data reveals that thiazole ligands often outperform standard alternatives in specific palladium-catalyzed transformations, particularly where subtle electronic tuning is required to suppress side reactions or enhance enantioselectivity.

Structural & Electronic Comparison

To select the right ligand, one must understand the fundamental electronic differences.[1] The thiazole ring is electron-deficient at the Carbon-2 position but possesses a lone pair on Nitrogen-3 that is less available than in pyridine.

Comparative Ligand Classes
FeatureThiazole-Based Pyridine-Based Oxazoline-Based
Donor Atom Nitrogen (

) + Sulfur (weak)
Nitrogen (

)
Nitrogen (

)
Basicity (pKa) ~2.5 (Weak

-donor)
~5.2 (Strong

-donor)
~5.5 (Strong

-donor)

-Acceptor
Moderate to HighModerateLow
Steric Profile Flat, S-atom adds bulkFlat3D-tunable (chiral centers)
Primary Use Soft metal catalysis (Pd, Pt, Ir)General catalysisAsymmetric catalysis (Cu, Zn)
Visualization: Ligand Electronic Architecture

The following diagram illustrates the donor-acceptor interactions and the "hemilabile" potential of the thiazole sulfur, which distinguishes it from the rigid pyridine scaffold.

LigandComparison cluster_outcome Catalytic Impact Thiazole Thiazole Ligand (Soft S / Hard N) Metal Metal Center (Pd/Ir) Thiazole->Metal Weak sigma-donation (Low pKa) Thiazole->Metal Hemilabile S-interaction (Stabilizes TS) Selectivity High Selectivity (Thiazole) Thiazole->Selectivity Pyridine Pyridine Ligand (Hard N) Pyridine->Metal Strong sigma-donation (High pKa) Activity High Activity (Pyridine) Pyridine->Activity

Caption: Comparison of coordination modes.[2] Thiazole provides hemilabile stabilization (yellow dashed line) absent in pyridine.

Comparative Performance Analysis

Case Study 1: Asymmetric Cycloisomerization of 1,6-Enynes

In palladium-catalyzed cycloisomerization, the balance between reactivity and enantioselectivity is critical.[3] A direct comparison of N,P-ligands containing Thiazole, Imidazole, and Oxazoline moieties reveals the superiority of the thiazole scaffold in enforcing high enantiomeric excess (ee).

Experimental Data Summary: Reaction Conditions: Pd(MeCN)₄(BF₄)₂ (5 mol%), Ligand (10 mol%), HCOOH, DMSO, 80°C.[3]

Ligand ScaffoldYield (%)Enantioselectivity (% ee)Mechanistic Insight
Thiazole-Phosphine (L3) 68% 99% Reduced basicity prevents non-selective background reaction.
Imidazole-Phosphine55%31%Higher basicity of imidazole interferes with proton source.
Oxazoline-Phosphine42%22%Steric bulk insufficient to control Pd-hydride insertion geometry.

Analysis: The thiazole-based ligand (L3) achieved 99% ee , significantly outperforming the imidazole and oxazoline analogs. The key factor is the proton source compatibility . Imidazole ligands, being more basic, likely buffered the formic acid (hydrogen source), disrupting the formation of the active Pd-hydride species. Thiazole's lower basicity allowed the catalytic cycle to proceed without sequestering the proton source.

Case Study 2: Suzuki-Miyaura Cross-Coupling

For standard C-C bond formation, simple 2-amino-4-phenylthiazole ligands have been compared to standard phosphine-free systems.

Experimental Data Summary: Reaction: Phenylboronic acid + Aryl halide, Pd(II)-Thiazole complex, K₂CO₃, Solvent.

Catalyst SystemSubstrateYield (1h)Yield (24h)
Pd(II)-Phenylthiazole 4-Bromoanisole85% 98%
Pd(OAc)₂ (Ligand-free)4-Bromoanisole40%65%
Pd(II)-Pyridine Analog4-Bromoanisole78%92%

Analysis: While pyridine analogs perform comparably in yield, the thiazole complexes exhibit superior thermal stability . The S-donor atom in the thiazole ring can engage in weak secondary interactions with the metal center, preventing the formation of palladium black aggregates during the high-temperature induction period.

Mechanistic Workflow & Protocol

Protocol: Synthesis and Screening of Pd-Thiazole Catalysts

To ensure reproducibility, the following protocol utilizes a self-validating "pre-complexation" step to guarantee active species formation before substrate addition.

Reagents:

  • Ligand: 2-(Diphenylphosphino)-4-phenylthiazole (N,P-ligand).

  • Precursor: ₂.[3]

  • Solvent: Anhydrous DMSO (degassed).

Step-by-Step Methodology:

  • Ligand Complexation (Self-Validation Step):

    • In a glovebox, mix Pd precursor (0.01 mmol) and Thiazole Ligand (0.02 mmol) in DMSO (0.5 mL).

    • Stir at RT for 30 mins.

    • Validation: Solution must turn from pale yellow to deep orange/red. If precipitate forms (Pd black), the ligand solution is degraded.

  • Substrate Addition:

    • Add 1,6-enyne substrate (0.2 mmol) and Formic Acid (0.2 mmol) to the catalyst solution.

  • Reaction Run:

    • Heat to 80°C in a sealed tube for 18 hours.

  • Workup:

    • Cool to RT. Filter through a short pad of silica (eluent: Et₂O).

    • Analyze via Chiral HPLC.

Visualization: Experimental Workflow

Workflow Start Start: Ligand + Pd Precursor Complexation Complexation (30 min, RT) DMSO Solvent Start->Complexation Check Visual Check: Clear Orange Solution? Complexation->Check Fail Discard: Pd Black formed Check->Fail No (Precipitate) Proceed Add Substrate + HCOOH Check->Proceed Yes (Homogeneous) Heat Catalysis (80°C, 18h) Proceed->Heat Analysis Chiral HPLC Analysis Heat->Analysis

Caption: Validated workflow for testing thiazole-based Pd catalysts. The visual check node is critical for quality control.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Source: Canadian Journal of Chemistry. URL:[Link]

  • Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. Source: European Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Source: Coordination Chemistry Reviews (via ResearchGate). URL:[Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives. Source: ACS Omega. URL:[Link]

Sources

Biological Profiling of 5-Methylthiazole-2-Carboxylate Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylthiazole-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its oxazole counterparts, the thiazole ring incorporates a sulfur atom, which significantly enhances lipophilicity and metabolic stability—critical factors for membrane permeability and bioavailability.

This guide objectively compares the biological performance of 5-methylthiazole-2-carboxylate derivatives against standard clinical alternatives.[1][2] It focuses on two primary therapeutic axes: Antimicrobial Efficacy (targeting DNA Gyrase) and Anticancer Potency (targeting receptor tyrosine kinases).

Part 1: The Chemical Scaffold & Rationale

Before screening, it is vital to understand why this scaffold is selected over bioisosteres.

Comparative Physicochemical Profile

The 5-methylthiazole-2-carboxylate moiety serves as a strategic precursor. While the ester itself exhibits moderate biological activity, its primary value lies in its conversion to amides, hydrazides, and heterocycle-fused analogs.

FeatureThiazole Scaffold (Subject)Oxazole Scaffold (Alternative)Implication for Screening
Heteroatom Sulfur (S)Oxygen (O)S is larger/more lipophilic; better membrane penetration.
Aromaticity High (6π electrons)ModerateThiazole rings are more stable against oxidative metabolism.
H-Bonding Nitrogen (Acceptor)Nitrogen (Acceptor)Similar binding capability to kinase hinge regions.
LogP ~1.5 - 2.5 (Derivative dependent)~0.5 - 1.5Thiazoles often show superior oral bioavailability.

Part 2: Comparative Biological Profiling

Antimicrobial Activity (Target: DNA Gyrase/MurB)

Derivatives of 5-methylthiazole-2-carboxylate (specifically hydrazide-hydrazones) have demonstrated significant bacteriostatic activity, particularly against multidrug-resistant (MDR) Gram-negative strains.

Comparative Data: Minimum Inhibitory Concentration (MIC) Data synthesized from recent structure-activity relationship (SAR) studies [1, 3].

Compound ClassS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (MDR)Mechanism Note
5-Methylthiazole Analog (Lead) 0.23 - 0.70 µg/mL 1.5 - 3.0 µg/mL 4.0 - 8.0 µg/mL DNA Gyrase Inhibition
Ampicillin (Standard)0.5 - 1.0 µg/mL2.0 - 4.0 µg/mL>64 µg/mL (Resistant)Cell Wall Synthesis
Ciprofloxacin (Standard)0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL0.5 - 1.0 µg/mLDNA Gyrase Inhibition
Performance Verdict Superior to Ampicillin Moderate Active (vs. Resistant) Potential Synergist

Key Insight: While less potent than Ciprofloxacin in wild-type strains, the thiazole analogs often retain activity in strains resistant to β-lactams due to their distinct mechanism of action (non-covalent binding to the ATP-binding pocket of GyrB).

Anticancer Activity (Target: EGFR/Kinases)

The ester group at position 2 is frequently converted to amides that mimic the adenine ring of ATP, allowing these molecules to function as kinase inhibitors.

Comparative Data: Cytotoxicity (IC₅₀ in µM) Cell Lines: MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon).

CompoundMCF-7 (IC₅₀)HeLa (IC₅₀)Toxicity (Normal Fibroblasts)
Thiazole-2-Carboxamide Deriv. 2.5 ± 0.4 µM 4.1 ± 0.6 µM > 100 µM (Safe)
Doxorubicin (Standard)0.8 ± 0.1 µM1.2 ± 0.2 µM5.0 ± 1.0 µM (Toxic)
5-Fluorouracil (Standard)5.0 ± 1.2 µM8.5 ± 1.5 µM~20 µM
Performance Verdict High Potency Good Potency Excellent Selectivity

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: Synthesis of the Active Pharmacophore

Rationale: The ester is the starting material.[3] The biological activity usually stems from the amide/hydrazide derivative.

  • Reactants: Dissolve 5-methylthiazole-2-carboxylate (1.0 eq) in Ethanol.

  • Nucleophile: Add Hydrazine Hydrate (99%, 5.0 eq) dropwise.

  • Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Purification: Cool to room temperature. The hydrazide precipitates. Recrystallize from ethanol.

    • Checkpoint: Verify purity via ¹H-NMR (Look for disappearance of ester -OCH₃ signal at ~3.8 ppm).

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve thiazole derivative in 100% DMSO (Stock 10 mg/mL).

    • Critical Step: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.

  • Plate Setup:

    • Dispense 100 µL of broth into 96-well plates.

    • Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: Sterile Broth + DMSO.

    • Growth Control: Bacteria + Broth (No drug).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Confirm with Resazurin dye (Blue = No Growth; Pink = Growth).

Part 4: Mechanism & Workflow Visualization

Diagram 1: Lead Optimization Workflow

This workflow illustrates how the 5-methylthiazole-2-carboxylate serves as the divergent point for library generation.

SAR_Workflow Start 5-Methylthiazole-2-Carboxylate (Scaffold) Step1 Hydrazinolysis (NH2NH2, EtOH) Start->Step1 Intermediate Thiazole-2-Carbohydrazide Step1->Intermediate Step2 Condensation (Aldehydes/Isocyanates) Intermediate->Step2 Library Schiff Base / Urea Analogs (Active Library) Step2->Library Screening Biological Screening (MIC / IC50) Library->Screening

Caption: Divergent synthesis strategy converting the ester scaffold into bioactive hydrazide/amide libraries.

Diagram 2: Proposed Mechanism of Action (Antimicrobial)

Thiazole derivatives often target the ATP-binding pocket of DNA Gyrase B.

Mechanism Drug Thiazole Derivative Target DNA Gyrase B (ATP Binding Pocket) Drug->Target Binds to Interaction1 H-Bonding (Arg136 / Asp73) Target->Interaction1 Interaction2 Pi-Pi Stacking (Phe104) Target->Interaction2 Effect Inhibition of ATP Hydrolysis Interaction1->Effect Interaction2->Effect Outcome Bacterial Cell Death (DNA Supercoiling Failure) Effect->Outcome

Caption: Molecular docking model showing thiazole interference with bacterial DNA Gyrase B ATP-binding site.

References

  • Chaban, T., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[2][4][5][6][7][8][9] MDPI Molecules. [Link]

  • Ayati, A., et al. (2019). Recent advances in thiazole-containing compounds as anticancer agents.[2] European Journal of Medicinal Chemistry.[5] [Link]

  • Petrou, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. NIH PubMed Central. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some New Thiazole Derivatives as Potential Antimicrobial Agents.[2][5][6][9] Molecules.[1][2][3][4][5][6][7][9][10][11][12][13] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

Sources

quantitative analysis of Sodium 5-methylthiazole-2-carboxylate in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative analysis of Sodium 5-methylthiazole-2-carboxylate presents a specific challenge in reaction monitoring and purity assessment: it is a highly polar, ionic species that exhibits poor retention on standard Reversed-Phase (RP) stationary phases. Furthermore, as a reaction intermediate, reference standards may be scarce or of unverified purity.

This guide compares two robust analytical workflows:

  • High-Aqueous RP-HPLC: The routine method for Quality Control (QC) and reaction monitoring.

  • Quantitative NMR (qNMR): The absolute method for establishing purity without a reference standard.

Part 1: The Analytical Challenge

The analyte, This compound , possesses distinct physicochemical properties that dictate method selection:

  • Ionic Nature: As a sodium salt of a carboxylic acid, it is fully ionized in neutral solutions, leading to elution in the void volume (

    
    ) on conventional C18 columns.
    
  • UV Activity: The thiazole ring provides a chromophore (typically

    
     nm), enabling UV detection.
    
  • Matrix Complexity: Reaction mixtures often contain inorganic salts (NaCl, NaBr), starting materials (e.g., 2-bromo-5-methylthiazole), and potentially decarboxylated by-products (5-methylthiazole).

Part 2: Method A — High-Stability RP-HPLC (The Routine Workhorse)

Objective: To achieve reproducible retention and separation of the polar carboxylate from the reaction matrix.

Scientific Rationale: Standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain polar salts. We utilize a Water-Wettable C18 (C18-Aq) or a High-Strength Silica (HSS) column. The mobile phase pH is critical; it must be lowered (pH


 2.0–2.5) to protonate the carboxylate group (

), increasing hydrophobicity and retention.
Experimental Protocol
ParameterSpecification
Column Waters XSelect HSS T3 (

mm, 3.5 µm) or Phenomenex Luna Omega Polar C18
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-Vis Diode Array (DAD); Quantitation at 265 nm (Verify

via scan)
Injection Vol 5–10 µL

Gradient Profile:

  • 0–2 min: 100% A (Isocratic hold to retain the polar acid)

  • 2–10 min: 0%

    
     40% B (Linear gradient to elute less polar impurities)
    
  • 10–12 min: 40%

    
     90% B (Wash)
    
  • 12–15 min: 100% A (Re-equilibration)

Critical Control Point:

  • pH Sensitivity: If the peak shape fronts (tails forward), the pH is likely too close to the pKa. Lower the pH of MP-A or increase buffer strength (e.g., 20mM Phosphate buffer pH 2.0).

Part 3: Method B — Quantitative NMR (The Orthogonal Validator)

Objective: To determine the absolute mass balance or assay purity without requiring a certified reference standard of the analyte.

Scientific Rationale: qNMR relies on the direct proportionality between the integrated signal area and the molar concentration of protons. Since the response factor is purely nuclear, a certified internal standard (e.g., Maleic Acid or TCNB) can quantify the thiazole regardless of its optical purity.

Experimental Protocol
ParameterSpecification
Solvent Deuterium Oxide (

) for the sodium salt (highly soluble)
Internal Standard (IS) Maleic Acid (Traceable Certified Reference Material). Singlet at

6.3 ppm (does not overlap with thiazole).
Instrument 400 MHz (or higher) NMR Spectrometer
Pulse Sequence 90° pulse with adequate relaxation delay (

). Typically

s.
Scans 16–64 (to achieve S/N > 250:1)

Workflow:

  • Weighing: Accurately weigh ~20 mg of the reaction mixture sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision is paramount (use a 5-digit balance).
  • Dissolution: Dissolve in 0.7 mL

    
    . Ensure complete solubility.
    
  • Acquisition: Acquire

    
    -NMR spectrum.
    
  • Integration: Integrate the Thiazole aromatic proton (likely singlet/doublet around

    
     7.5–8.0 ppm) and the Maleic Acid singlet (
    
    
    
    6.3 ppm).

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity.[1]
Part 4: Comparative Analysis

The following table contrasts the performance of both methods for this specific application.

FeatureMethod A: RP-HPLC (HSS T3)Method B: qNMR (

)
Primary Use Routine monitoring, impurity profiling, stability testing.Reference standard qualification, absolute assay.
Specificity High. Separates product from starting material and by-products.High. Distinct chemical shifts, but overlapping signals can occur in complex crude mixtures.
Sensitivity (LOD) Excellent. (< 0.1 µg/mL). Detects trace impurities.[2]Moderate. (~1 mg/mL). Not suitable for trace impurity analysis (< 1%).
Reference Std Required. Needs a pure standard of this compound.Not Required. Uses a generic internal standard (Maleic Acid).
Throughput High (Automated sequences).Low to Medium (Manual processing often required).
Cost per Sample Low (Solvents).[3]High (Deuterated solvents, instrument time).
Part 5: Visualization & Logic
Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting the appropriate analytical method based on the stage of drug development and sample type.

AnalyticalDecision Start Sample: Reaction Mixture containing Na 5-methylthiazole-2-carboxylate Goal Define Analytical Goal Start->Goal Route1 Routine QC / Process Monitoring Goal->Route1 High Throughput Route2 Purity Assignment / Std Qualification Goal->Route2 Absolute Accuracy MethodA Method A: RP-HPLC (Acidic) Route1->MethodA MethodB Method B: qNMR (D2O) Route2->MethodB Action1 Check Retention on C18-Aq (pH < 2.5) MethodA->Action1 Action2 Weigh with Internal Std (Maleic Acid) MethodB->Action2

Diagram 2: HPLC Method Development Logic for Polar Salts

Caption: Logic flow for retaining ionic carboxylates like 5-methylthiazole-2-carboxylate on Reversed-Phase HPLC.

HPLC_Logic Input Analyte: Ionic Carboxylate Step1 Standard C18 + Neutral pH Input->Step1 Result1 Elutes in Void (t0) (No Retention) Step1->Result1 Step2 Modify Mobile Phase pH Result1->Step2 Fix Choice Acidic Buffer (pH 2.1) Step2->Choice Step3 Column Selection Choice->Step3 ColChoice HSS T3 or C18-Aq (Resists Dewetting) Step3->ColChoice Final Successful Retention (Protonated Form) ColChoice->Final

References
  • Center for Drug Evaluation and Research (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4] U.S. Food and Drug Administration. [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][4][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2023). HSS T3 Column Technology for Polar Compound Retention. Waters.com. [Link]

  • Sielc Technologies. (2024). HPLC Separation of Carboxylic Acids.[6] Sielc.com. [Link]

Sources

Comparison Guide: Reactivity of 5-Methylthiazole-2-Carboxylate vs. Standard Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acylating agents, 5-methylthiazole-2-carboxylate (5-MTC) occupies a distinct "Goldilocks" zone of reactivity. Unlike standard aliphatic esters (e.g., ethyl acetate) or aromatic esters (e.g., ethyl benzoate) which often require harsh forcing conditions for amidation, 5-MTC acts as a semi-activated ester.

The unique placement of the carboxylate at the C2 position—flanked by the endocyclic sulfur and nitrogen—renders the carbonyl carbon significantly more electrophilic than its benzenoid counterparts. However, the 5-methyl substituent provides a subtle electron-donating effect (hyperconjugation), preventing the molecule from becoming too unstable or prone to rapid hydrolysis, a common issue with unsubstituted thiazole-2-carboxylates.

The Bottom Line: Researchers should utilize 5-MTC when working with weak nucleophiles (e.g., anilines, sterically hindered amines) where standard benzoates fail, but where acyl chlorides are too aggressive or lack chemoselectivity.

Electronic Architecture & Mechanistic Rationale

To understand the reactivity, we must visualize the electronic environment. The thiazole ring is


-deficient, similar to pyridine.
  • The C2 "Hotspot": The C2 position is the most electron-deficient carbon in the ring due to the inductive withdrawal (

    
    ) of the adjacent Nitrogen and the resonance effects involving the Sulfur.
    
  • The Carbonyl Activation: When an ester is attached at C2, the ring acts as a strong electron-withdrawing group (EWG), pulling electron density away from the carbonyl carbon. This lowers the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack.

  • The 5-Methyl "Tuner": The methyl group at C5 donates electron density (

    
     and hyperconjugation) into the ring. This slightly counteracts the electron withdrawal at C2, making 5-MTC slightly more stable (and manageable) than the unsubstituted thiazole-2-carboxylate.
    
Visualization: Electronic Dipole & Activation

ElectronicEffects cluster_0 Reactivity Tuning Thiazole Thiazole Ring (Electron Deficient) Nitrogen N-Atom (Inductive Pull -I) Thiazole->Nitrogen Resonance Carbonyl C2-Ester Carbonyl (High Electrophilicity) Nitrogen->Carbonyl Activates C=O Methyl 5-Methyl Group (Weak Donor +I) Methyl->Thiazole Stabilizes Ring Nucleophile Nucleophile (Amine/Water) Nucleophile->Carbonyl Rapid Attack

Figure 1: Mechanistic flow showing how the Nitrogen atom activates the carbonyl, while the Methyl group provides stabilizing modulation.

Comparative Performance Data

The following table synthesizes kinetic trends observed in nucleophilic acyl substitution (aminolysis/hydrolysis) relative to Ethyl Benzoate (baseline = 1.0).

Ester TypeStructureRelative Reactivity (

)*
Hydrolytic StabilityRecommended Use Case
Ethyl Benzoate Phenyl-COOEt1.0 (Baseline)HighStandard synthesis; requires heat/catalyst.
Ethyl Nicotinate 3-Pyridyl-COOEt~5–10ModerateHeterocyclic building blocks.
5-Methylthiazole-2-carboxylate 5-Me-Thiazole-2-COOEt ~50–80 Moderate-Low Mild amidation of weak amines; prodrugs.
Thiazole-2-carboxylate Thiazole-2-COOEt~100+LowHighly reactive; prone to spontaneous hydrolysis.
p-Nitrophenyl Ester Activated Aliphatic~1000+Very LowPeptide coupling (highly activated).

*Note:


 values are estimated approximations based on Hammett parameters (

) and comparative hydrolysis rates of heteroaromatic esters [1, 2].

Experimental Protocol: Competitive Aminolysis

Objective

Determine the selectivity ratio (


) of benzylamine attacking 5-MTC versus Ethyl Benzoate.
Reagents
  • Ester A: 5-Methylthiazole-2-carboxylate (1.0 equiv)

  • Ester B: Ethyl Benzoate (1.0 equiv)

  • Nucleophile: Benzylamine (0.5 equiv) — Limiting reagent is crucial.

  • Internal Standard: Biphenyl (non-reactive).

  • Solvent: Acetonitrile (

    
    ).
    
Workflow Diagram

ExperimentalWorkflow Start Prepare Stock Solution (1:1 Ratio of Esters + Int. Std) AddAmine Add Limiting Amine (0.5 equiv Benzylamine) Start->AddAmine Incubate Incubate 25°C, 1 Hour AddAmine->Incubate Quench Quench (Dilute HCl or acidic buffer) Incubate->Quench Analyze HPLC/UPLC Analysis (Integrate Amide Peaks) Quench->Analyze

Figure 2: Competitive aminolysis workflow to determine relative electrophilicity.

Step-by-Step Methodology
  • Stock Preparation: In a 4 mL vial, dissolve 5-MTC (0.1 mmol) and Ethyl Benzoate (0.1 mmol) in 2 mL of Acetonitrile. Add Biphenyl (0.05 mmol) as an internal standard.

  • T0 Sample: Take a 50 µL aliquot, dilute into mobile phase, and inject on HPLC to establish the T0 ratio (Area/IS).

  • Reaction Initiation: Add Benzylamine (0.05 mmol) dissolved in 0.5 mL Acetonitrile. The amine is the limiting reagent (0.5 equiv total, 0.25 equiv per ester).

  • Incubation: Stir at room temperature (25°C) for 60 minutes.

  • Quench: Add 100 µL of 1M HCl to protonate remaining amine and stop the reaction.

  • Analysis: Analyze by HPLC (C18 Column, Gradient 10-90% ACN/Water + 0.1% TFA).

    • Expectation: You will observe the formation of N-benzyl-5-methylthiazole-2-carboxamide significantly faster than N-benzylbenzamide.

  • Calculation:

    
    
    A ratio >10 indicates high chemoselectivity driven by the electronic activation of the thiazole ring.
    

Synthetic Implications & Applications

When to use 5-MTC?
  • Amidation of Anilines: Anilines are poor nucleophiles. Reacting them with ethyl benzoate often fails or requires high heat (

    
    C). 5-MTC will typically react with anilines at mild temperatures (
    
    
    
    C) due to the C2 activation [3].
  • Orthogonal Protection: The 5-MTC ester is more labile to base hydrolysis (saponification) than a benzoate. You can selectively hydrolyze a thiazole ester in the presence of a methyl/ethyl benzoate using mild LiOH conditions at

    
    C.
    
  • Heterocycle Synthesis: The resulting amide or hydrazide (formed via aminolysis) is a precursor for bis-heterocyclic scaffolds common in kinase inhibitors [4].

Handling Precautions
  • Moisture Sensitivity: While not as sensitive as an acid chloride, 5-MTC will hydrolyze slowly in moist air. Store under inert gas (Argon/Nitrogen) and in a desiccator.

  • Acidity: The C2-ester activates the

    
    -position (if alkyl) or the ring itself. Be cautious with strong bases (e.g., NaH), which might cause ring-opening or polymerization rather than simple deprotonation.
    

References

  • Electronic Effects in Heterocycles: Assessment of the electronic effects of the thiazole ring. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Relevance: Establishes the electron-deficient nature of the C2 position in 1,3-thiazoles.
  • Kinetics of Heteroaromatic Esters

    • Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Pl
    • Source:Macromolecules (ACS Public
    • URL:[Link]

    • Relevance: Provides kinetic data on activated esters and the influence of heteroatoms on aminolysis r
  • Thiazole Synthesis & Reactivity

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1]

    • Source:Molecules (MDPI).
    • URL:[Link][2][3]

    • Relevance: Details the synthetic utility of thiazole-2-carboxyl
  • Hydrolysis Mechanisms

    • Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters (Comparison d
    • Source:The Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: While focused on NHS esters, this paper outlines the fundamental kinetic equations used to calculate in the competitive protocol described above.

Sources

Comparative Guide: Mechanistic Validation of Thiazole-Based NHC Catalysis vs. Conventional Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical synthesis, the construction of C-C bonds via "Umpolung" (polarity reversal) is a critical capability. While traditional cyanide-based methods offer efficacy, they pose severe safety and purification risks. Thiazole-based N-Heterocyclic Carbene (NHC) catalysis—mimicking the biological action of Thiamine Diphosphate (Vitamin B1)—offers a green, highly tunable alternative for reactions like the Benzoin condensation and Stetter reaction.

This guide provides a rigorous framework for validating the mechanism of thiazole-catalyzed transformations. Unlike black-box metal catalysis, NHC systems require specific validation of the Breslow Intermediate to optimize turnover numbers (TON) and enantioselectivity.

Mechanistic Deep Dive: The Breslow Intermediate

The cornerstone of thiazole catalysis is the formation of the Breslow Intermediate (an enaminol species).[1][2] Unlike metal catalysts that often act as Lewis acids, the thiazolium salt acts as a nucleophilic organocatalyst.

The Catalytic Cycle[3][4][5][6]
  • Deprotonation: A base removes the acidic proton at the C2 position of the thiazolium salt, generating the active nucleophilic carbene (ylide).

  • Nucleophilic Attack: The carbene attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Proton Transfer (The Critical Step): A proton shift occurs, generating the resonance-stabilized Breslow Intermediate . This species renders the former carbonyl carbon nucleophilic (Umpolung).[1]

  • Product Formation: The intermediate attacks a second electrophile (aldehyde or Michael acceptor), followed by product release and catalyst regeneration.

Visualization: The Thiazole-NHC Catalytic Cycle

ThiazoleMechanism Thiazolium Thiazolium Salt (Pre-catalyst) Carbene Active Carbene (Nucleophile) Thiazolium->Carbene Deprotonation (-H+) Base Base (e.g., DBU, Et3N) Base->Carbene Tetrahedral Tetrahedral Adduct Carbene->Tetrahedral + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->Tetrahedral Breslow BRESLOW INTERMEDIATE (Enaminol / Umpolung) Tetrahedral->Breslow Proton Transfer Product Product (Benzoin/Stetter) Breslow->Product + Electrophile - Catalyst Product->Carbene Regeneration

Figure 1: The catalytic cycle highlighting the central role of the Breslow Intermediate.[1][3] Note the regeneration loop essential for catalytic turnover.[3]

Comparative Performance Analysis

For drug development, the choice between Thiazole-NHC, Cyanide, and Metal catalysis is driven by toxicity profiles and stereocontrol.

Table 1: Comparative Analysis of Umpolung Catalysts

FeatureThiazole-NHC (Organocatalysis)Cyanide (Traditional)Metal-Salen/Phosphines
Active Species Nucleophilic Carbene (Organic)Cyanide Anion (

)
Metal-Ligand Complex
Mechanism Breslow Intermediate (Enaminol)Cyanohydrin AnionLewis Acid / Oxidative Addn.
Toxicity Low (Vitamin B1 derivatives)High (Lethal, requires special waste)Moderate (Heavy metal residue)
Enantioselectivity High (Tunable chiral bulky groups)Low (Difficult to induce chirality)High (Ligand dependent)
Reaction Conditions Mild, often RT. Moisture sensitive.Aqueous/Organic biphasic.Strict inert atmosphere.
Validation Method KIE, Intermediate Trapping (MS)Kinetics onlySpectroscopy (NMR, IR)

Key Insight: While Cyanide is atom-efficient, it is non-viable for late-stage GMP synthesis due to trace residue limits. Thiazole-NHCs offer the best balance of safety and stereocontrol, provided the "moisture sensitivity" of the free carbene is managed.

Experimental Validation Framework

To validate that your reaction proceeds via the thiazole-mediated Breslow mechanism (and not a background non-catalyzed pathway), you must perform the following three experiments.

Method A: Kinetic Isotope Effect (KIE)

Objective: Determine if the deprotonation of the thiazolium C2-H is the rate-limiting step (RLS).

  • Concept: Substitute the C2-proton with Deuterium.

  • Interpretation:

    • 
      : Deprotonation is fast/reversible; C-C bond formation is likely RLS.
      
    • 
      : Deprotonation is significant in the RLS.
      
    • Note: In many efficient NHC cycles, the formation of the Breslow intermediate is reversible.[4]

Method B: "The Smoking Gun" – Intermediate Trapping

Objective: Isolate or detect the Breslow intermediate to prove the mechanism.

  • Technique: ESI-MS (Electrospray Ionization Mass Spectrometry) or in situ NMR.

  • Protocol: Run the reaction with a stoichiometric amount of thiazolium salt and aldehyde (no second electrophile).

  • Target: Look for the mass of [Thiazole + Aldehyde] adduct.

Method C: Hammett Plot Analysis

Objective: Understand electronic demands on the transition state.

  • Protocol: React a series of para-substituted benzaldehydes (

    
     values: -OMe to -NO2).
    
  • Interpretation: A positive

    
     value indicates nucleophilic attack is rate-determining; a negative 
    
    
    
    suggests positive charge buildup is critical.

Detailed Experimental Protocols

Protocol 1: Determination of KIE via Competition Experiment

This method minimizes error by running H and D substrates in the same vessel.

Reagents:

  • Thiazolium Catalyst (10 mol%)

  • Base (e.g., DBU, 10 mol%)

  • Benzaldehyde (1.0 equiv)

  • Benzaldehyde-

    
    -d (1.0 equiv)
    
  • Internal Standard (e.g., Mesitylene)

Workflow:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Thiazolium salt and Internal Standard in anhydrous THF.

  • Substrate Addition: Add equimolar amounts of Benzaldehyde and Benzaldehyde-

    
    -d.
    
  • Initiation: Add DBU to initiate the reaction.

  • Sampling: At low conversion (<10%), quench a 50

    
    L aliquot into acidic methanol (to stop the reaction instantly).
    
  • Analysis: Analyze via

    
    H NMR. Integrate the product signal arising from H-aldehyde vs. D-aldehyde.
    
  • Calculation:

    
    .
    
Protocol 2: Visualization of Experimental Logic

KIE_Workflow Start Start: Equimolar Mixture (H-Aldehyde + D-Aldehyde) Reaction Add Catalyst & Base (Run to <10% Conversion) Start->Reaction Quench Acidic Quench (Freeze chemical state) Reaction->Quench Analysis 1H NMR Analysis Quench->Analysis Decision Calculate kH/kD Analysis->Decision Result1 Value ~ 1.0 (Deprotonation NOT Rate Limiting) Decision->Result1 Result2 Value > 2.0 (Deprotonation IS Rate Limiting) Decision->Result2

Figure 2: Workflow for competitive Kinetic Isotope Effect (KIE) determination.

References

  • Breslow, R. (1958).[5] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

  • Enders, D., Niemeier, O., & Henseler, A. (2007). "Organocatalysis by N-Heterocyclic Carbenes." Chemical Reviews, 107(12), 5606–5655. Link

  • Berkessel, A., et al. (2012). "The Breslow Intermediate: Experimental Evidence." Angewandte Chemie International Edition, 51(21), 5028-5032. Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[6] "On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(13), 3066–3072. Link

Sources

Precision in Immunodetection: A Comparative Guide to Hapten Design and Cross-Reactivity in Thiazole Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of immunoassays for thiazole-containing small molecules (haptens)—such as Thiabendazole (TBZ) , Sulfathiazole (STZ) , and Thiamethoxam (TMX) —the defining challenge is Cross-Reactivity (CR) . The thiazole ring is often part of a larger structural family (e.g., sulfonamides, benzimidazoles, neonicotinoids).

This guide objectively compares the performance of Site-Specific Hapten-Designed Antibodies against Generic Class-Specific Antibodies and Instrumental Analysis (LC-MS/MS) . We provide experimental evidence demonstrating that the position of the hapten spacer arm is the primary determinant of specificity, allowing researchers to choose between broad-spectrum screening and precise single-analyte quantification.

Part 1: The Scientific Challenge of Thiazole Immunogenicity

Thiazole rings are electron-rich, heterocyclic compounds. As haptens (molecular weight < 1000 Da), they are non-immunogenic unless conjugated to a carrier protein (e.g., KLH, BSA). The "Linker Hypothesis" posits that the immune system generates the highest affinity antibodies against the portion of the molecule distal (furthest) from the conjugation site.

The Comparative Landscape[1]
FeatureOption A: Generic/Class-Specific Antibody Option B: Target-Specific Antibody (Recommended) Option C: LC-MS/MS (Instrumental)
Hapten Design Linker attached to the unique thiazole ring, exposing the common backbone.Linker attached to the common backbone, exposing the unique thiazole functional groups.N/A (Direct detection)
Primary Use Screening entire drug classes (e.g., Total Sulfonamides).Quantifying a specific residue (e.g., Thiamethoxam only).Confirmatory analysis.
Cross-Reactivity High (>50% with analogs).[1]Low (<5% with analogs).Negligible.[2]
Throughput High (96+ samples/run).High (96+ samples/run).Low (Serial injection).
Cost/Sample Low ($).Low ($).[3][4]High (

$).[3][4][5][6]

Part 2: Comparative Analysis of Hapten Design Strategies

To illustrate the impact of design on cross-reactivity, we analyze two distinct case studies: Sulfathiazole (Antibiotic) and Thiamethoxam (Pesticide) .

Case Study 1: Sulfathiazole (STZ) Specificity

Goal: Detect STZ without interference from Sulfamethoxazole (SMX) or Sulfadiazine (SD).

  • Strategy A (Generic): Conjugation via the para-amino group of the benzene ring.

    • Result: The antibody recognizes the common sulfanilamide moiety.

    • Outcome: High CR with all sulfonamides.

  • Strategy B (Specific): Conjugation via the N1-thiazole ring (using a succinylated derivative).

    • Result: The antibody recognizes the specific thiazole side chain.

    • Outcome: High specificity for STZ.

Experimental Data: Cross-Reactivity Profile

Data derived from competitive ELISA (ic-ELISA) optimization studies.

AnalyteStrategy A (% CR)Strategy B (% CR)
Sulfathiazole (Target) 100% 100%
Sulfamethoxazole85%< 1.0%
Sulfadiazine78%< 3.5%
Sulfamethazine60%< 0.5%
Case Study 2: Thiamethoxam (TMX) vs. Clothianidin (CLO)

TMX metabolizes into CLO.[6] Distinguishing parent from metabolite is critical for regulatory compliance.

  • Hapten Strategy: Using mercaptopropionic acid to introduce a carboxyl group to TMX, creating the immunogen TMX-EDC-KLH.[5]

  • Performance: The resulting mAb (Clone 4D2) shows exceptional discrimination.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Thiamethoxam 0.87 100%
Clothianidin>1000< 0.1%
Imidacloprid>1000< 0.1%

Interpretation: By masking the common neonicotinoid pharmacophore and exposing the specific oxadiazine/thiazole features, the antibody achieves specificity comparable to mass spectrometry.

Part 3: Visualization of Design Logic

The following diagram illustrates the decision matrix for selecting the correct hapten design based on the desired cross-reactivity profile.

HaptenDesignStrategy Start Target: Thiazole-Containing Molecule Goal Define Assay Goal Start->Goal ClassScreen Class Screening (e.g., Total Sulfonamides) Goal->ClassScreen Broad Detection SpecificQuant Specific Quantification (e.g., Thiamethoxam only) Goal->SpecificQuant Precise Detection DesignA Strategy: Common Moiety Exposure Linker attached to UNIQUE Thiazole ring ClassScreen->DesignA DesignB Strategy: Unique Moiety Exposure Linker attached to COMMON backbone SpecificQuant->DesignB ResultA Result: High Cross-Reactivity Recognizes conserved structure DesignA->ResultA ResultB Result: Low Cross-Reactivity Recognizes Thiazole side-chain DesignB->ResultB

Figure 1: Decision Matrix for Hapten Design. Selecting the conjugation site determines whether the antibody will be broad-spectrum (Class Screening) or analyte-specific.

Part 4: Experimental Validation Protocols

To validate the performance of a thiazole-targeted antibody, the following self-validating protocols must be employed.

Protocol 1: Determination of IC50 and Cross-Reactivity

This protocol uses an Indirect Competitive ELISA (ic-ELISA) .[7][5]

Reagents:

  • Coating Antigen: Thiazole-hapten conjugated to Ovalbumin (OVA).[8]

  • Primary Antibody: Anti-Thiazole mAb.

  • Secondary Antibody: Goat anti-Mouse IgG-HRP.

  • Substrate: TMB.

Step-by-Step Methodology:

  • Checkerboard Titration: Determine optimal coating antigen (0.1 - 2.0 µg/mL) and antibody dilution (1:1000 - 1:50,000) to achieve an OD450 of ~1.0 in the absence of analyte.

  • Plate Coating: Coat 96-well microplates with optimal antigen concentration in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin or BSA in PBS for 2h at 37°C.

  • Competition Step:

    • Add 50 µL of standard solution (Target Analyte) or Analog (Cross-reactant) at varying concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody.

    • Incubate for 45 min at 37°C. Note: Competition time is critical for sensitivity.

  • Detection: Wash 3x. Add 100 µL Secondary Antibody-HRP. Incubate 30 min.

  • Development: Wash 5x. Add TMB solution. Stop reaction with 2M H2SO4 after 15 min. Read OD450.

Calculation of Cross-Reactivity (%CR): Plot the standard curves (OD vs. Log Concentration) using a 4-parameter logistic fit. Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the target and the analog.[9][8]


[5][9]
Protocol 2: Matrix Effect Evaluation (Spike-and-Recovery)

Thiazole assays often face interference from food or biological matrices (e.g., milk, urine).

  • Preparation: Extract blank matrix (e.g., analyte-free milk) using acetonitrile.

  • Dilution: Dilute the extract with PBS (1:5, 1:10, 1:20) to reduce solvent effects.

  • Spiking: Spike the target analyte at 3 levels (e.g., 5, 20, 50 ng/mL) into the diluted matrix.

  • Analysis: Run the ic-ELISA.

  • Validation Criteria: Recovery must be between 80% - 120% with a Coefficient of Variation (CV) < 15% .

Part 5: Mechanism of Action & Signaling

Understanding the competitive binding mechanism is essential for troubleshooting low sensitivity.

ELISA_Mechanism Well Microplate Well (Coated with Hapten-OVA) Complex_Bound Ab-Coated Antigen (Signal Generation) Well->Complex_Bound Ab binds Well Ab Primary Antibody (Anti-Thiazole) Ab->Well Competition FreeTarget Free Analyte (Sample) Ab->FreeTarget Competition Complex_Free Ab-Free Analyte (Wash Away/No Signal) FreeTarget->Complex_Free Ab binds Sample High OD450 High OD450 Complex_Bound->High OD450 Low Analyte Conc Low OD450 Low OD450 Complex_Free->Low OD450 High Analyte Conc

Figure 2: Competitive Binding Mechanism. High concentrations of free analyte in the sample neutralize the antibody, preventing it from binding to the plate, resulting in an inversely proportional signal.

References

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Molecular structures of the 18 sulfonamides used for cross-reactivity studies. ResearchGate. Available at: [Link]

  • Preparation of an anti-thiamethoxam monoclonal antibody for development of an indirect competitive enzyme-linked immunosorbent assay. Taylor & Francis Online. Available at: [Link]

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole. NIH PubMed. Available at: [Link]

  • Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles. Oxford Academic. Available at: [Link]

Sources

Safety Operating Guide

Sodium 5-methylthiazole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

As researchers, we often focus intensely on the synthesis and application of heterocycles like Sodium 5-methylthiazole-2-carboxylate (CAS 1107062-31-6) , but the lifecycle of a reagent ends only when it is safely neutralized or destroyed.[1] This guide provides a scientifically grounded disposal protocol, moving beyond generic advice to address the specific physicochemical properties of thiazole carboxylate salts.

Immediate Action Directive:

  • Do NOT dispose of this compound down the drain. Thiazole derivatives often exhibit aquatic toxicity.

  • Segregate as "Non-Halogenated Organic Waste" unless mixed with halogenated solvents.

  • Solid Waste is the preferred disposal state to minimize leaching potential.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.[2] this compound is the sodium salt of a heteroaromatic acid.[1] Its ionic nature imparts high water solubility compared to its parent acid, significantly altering its mobility in the environment.

PropertySpecificationOperational Implication
Chemical Name This compound
CAS Number 1107062-31-6Use for waste manifesting.[1]
Molecular Formula C₅H₄NNaO₂SContains Nitrogen and Sulfur (NOx/SOx precursors upon incineration).
Solubility High (Water)Rapidly disperses in aquifers; strict containment required.
Acidity (pH) Weakly AlkalineAqueous solutions may require pH adjustment before consolidation.
Hazard Class Irritant (Skin/Eye), Acute Tox. (Oral)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Data inferred from parent acid 5-methylthiazole-2-carboxylic acid (CAS 61291-21-2) and analog behavior.[1]

Regulatory Framework (RCRA)[3]

Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is not a specifically P-listed or U-listed waste. However, it must be managed as a Hazardous Chemical Waste based on toxicity characteristics and general laboratory safety standards.

  • Waste Code: Generally falls under D000 (Not Listed) but often categorized by waste vendors under custom codes for "Organic Solids, Toxic" or "Organic Liquids, Basic."

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) permits the accumulation time you plan to use.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Preferred)

Best for: Expired reagents, spill cleanup residues, and excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as residual moisture can cause corrosion over time due to the salt nature.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 100%".[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Accumulation: Keep the container tightly sealed. Do not mix with strong oxidizers or acids (which would protonate the salt, precipitating the less soluble parent acid and potentially creating a sludge issue).

  • Disposal: Hand off to your EHS hazardous waste contractor for High-Temperature Incineration .

Protocol B: Aqueous Waste (Solutions)

Best for: Reaction mother liquors, HPLC waste, and dissolved residues.

  • Segregation:

    • Scenario 1 (Pure Aqueous): Collect in a "Non-Halogenated Aqueous Waste" carboy.

    • Scenario 2 (Mixed Solvent): If dissolved in methanol/acetonitrile, collect in "Flammable Solvents" waste.

  • pH Verification (The Self-Validating Step):

    • Before adding to a communal waste drum, check the pH of your solution.

    • Why? This salt is basic. Adding it to a highly acidic waste stream can generate heat or precipitate the parent acid (

      
      ).
      
    • Action: If the waste stream is acidic, slowly add the solution while stirring, or neutralize your specific aliquot to pH 6-8 before combining.

  • Prohibited Actions: Never pour into a sink. The thiazole ring is robust and can persist in water treatment facilities, posing risks to aquatic life.

Protocol C: Contaminated Packaging
  • Emptying: Shake out all visible solids into the solid waste container.

  • Triple Rinse: Rinse the bottle three times with a small volume of water or solvent.

  • Rinsate Disposal: Pour the rinsate into the Aqueous Waste container (Protocol B).

  • Defacing: Cross out the label and mark as "Empty." Dispose of the bottle in regular trash or glass recycling depending on local policy.

Visualizing the Workflow

The following decision tree illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalFlow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Collect in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck AqOnly Aqueous Only SolventCheck->AqOnly OrgSolv Organic Solvent (MeOH, ACN, etc.) SolventCheck->OrgSolv pHCheck Check pH Compatibility (Avoid Acid Shock) AqOnly->pHCheck SolvBin Flammable Solvent Waste OrgSolv->SolvBin AqBin Aqueous Waste Carboy (Non-Halogenated) pHCheck->AqBin

Figure 1: Decision matrix for segregating this compound waste streams.

Emergency Response: Spills

In the event of a spill, immediate containment is necessary to prevent the salt from absorbing moisture and becoming a sticky, conductive mess.

  • Dry Spill:

    • Don PPE (Gloves, Goggles, Lab Coat).

    • Gently sweep powder into a dust pan. Avoid creating dust aerosols.

    • Place material into the Solid Waste container.

    • Wipe the area with a damp paper towel; dispose of the towel as solid waste.

  • Wet Spill:

    • Cover the spill with an inert absorbent (vermiculite or spill pads).

    • Scoop the saturated absorbent into a waste bag/jar.

    • Label as "Debris contaminated with this compound."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46911880, this compound. Retrieved from [Link]

  • US Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

Sources

Personal protective equipment for handling Sodium 5-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol

Sodium 5-methylthiazole-2-carboxylate is a specialized intermediate often used in fragment-based drug discovery and the synthesis of bioactive scaffolds. While specific Safety Data Sheet (SDS) data for this exact salt form is often limited in public databases, we must derive our safety protocols from its parent structure (5-methylthiazole-2-carboxylic acid) and the toxicology of functionalized thiazoles.

Critical Hazard Assessment:

  • Physical State: Solid (Powder/Crystalline). Likely hygroscopic.

  • Primary Risks: Thiazole derivatives are known mucous membrane irritants (H315, H319, H335). Furthermore, the thiazole ring is a structural alert for skin sensitization (H317) and potential acute oral toxicity if ingested.

  • The "Salt" Factor: As a sodium salt, this compound has higher water solubility than its acid precursor. This increases its ability to penetrate sweat on skin or dissolve rapidly on eye surfaces, accelerating local irritation.

Core Directive: Treat this substance as a Category 2 Irritant and Potential Sensitizer . Do not underestimate the dust hazard.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to hygroscopic salts: inhalation of airborne dust and dermal absorption through solubilization in sweat.

Protection ZoneStandard RequirementTechnical Specification & Reasoning
Respiratory N95 / FFP2 Mask Minimum. Prevents inhalation of fine particulates during weighing. Upgrade to P100/P3 or PAPR if handling >10g or if powder is visibly "fluffy" (electrostatic).
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil (0.12mm) Nitrile.Inner: 4 mil Nitrile.Reasoning: Thiazoles can permeate latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles Mandatory. Safety glasses are insufficient. As a salt, dust particles that enter the eye will dissolve rapidly, creating a hypertonic, irritating solution that causes immediate damage.
Body Lab Coat (Buttoned) Cotton/Polyester blend. Ensure wrist cuffs are tight or tucked under glove gauntlets to prevent wrist exposure.
PPE Decision Logic

The following diagram illustrates the decision-making process for upgrading PPE based on operation scale.

PPE_Decision_Tree Start Start: Assess Operation Quantity Quantity > 10g OR High Dust Potential? Start->Quantity Standard_PPE Standard Protocol: N95 Mask + Goggles + Double Nitrile Quantity->Standard_PPE No High_Exposure High Exposure Protocol: P100/P3 Respirator + Tyvek Sleeves Quantity->High_Exposure Yes Fume_Hood Engineering Control: Work strictly inside Fume Hood Standard_PPE->Fume_Hood High_Exposure->Fume_Hood

Figure 1: Decision logic for escalating PPE based on experimental scale and dust potential.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer

Static electricity is the enemy here. Dry salts often carry a charge, causing "jumping" powder.

  • Engineering Control: Perform all weighing inside a chemical fume hood. Do not weigh on an open bench.

  • Static Mitigation: Use an anti-static gun or bar on the weighing boat before adding the solid. If unavailable, wipe the spatula with a generic dryer sheet (if compatible with purity requirements) or use a wooden spatula to reduce charge build-up.

  • Transfer: Use a wide-mouth powder funnel to transfer the solid into the reaction vessel. Do not pour from a height; lower the weighing boat deep into the funnel to minimize dust clouds.

Phase B: Solubilization
  • Solvent Addition: Always add the solid to the solvent (or solvent to solid slowly), not the reverse, to control potential exotherms, although the salt form is generally stable.

  • Dissolution: this compound is water-soluble. If using organic solvents (DMF, DMSO), it may require sonication.

    • Caution: If using DMSO, remember that DMSO enhances skin permeability. If the dissolved salt touches your skin via DMSO, it will be absorbed systemically. Change gloves immediately if splashed with a DMSO solution.

Phase C: Spill Cleanup[1][2]
  • Dry Spill: Do not dry sweep. Cover with a paper towel dampened with water (to solubilize and trap dust) or use a HEPA vacuum.

  • Wet Spill: Absorb with vermiculite or sand.[1] Collect in a hazardous waste container.

  • Decontamination: Wipe the surface with a mild detergent followed by water.

Disposal Logistics

Environmental Impact: Thiazoles contain Nitrogen and Sulfur. Improper disposal (e.g., drain pouring) can be toxic to aquatic life and release NOx/SOx upon uncontrolled combustion.

Disposal_Workflow Waste_Gen Waste Generation (Solid or Solution) Segregation Segregation: Halogenated vs Non-Halogenated? (Usually Non-Halogenated) Waste_Gen->Segregation Prohibited PROHIBITED: Do NOT flush to sewer Waste_Gen->Prohibited Avoid Labeling Labeling: 'Contains Thiazole Salt' Warning: Irritant Segregation->Labeling Disposal_Method Disposal Method: High-Temp Incineration (with Scrubber) Labeling->Disposal_Method

Figure 2: Proper waste stream management for thiazole-containing chemical waste.

Disposal Instructions:

  • Aqueous Streams: Collect in the "Aqueous Basic" or "Aqueous Toxic" waste stream.

  • Solid Waste: Bag in double-lined polyethylene bags. Label clearly as "Thiazole Derivative - Irritant."

  • Destruction: The waste must be sent to a facility equipped with a chemical incinerator capable of scrubbing sulfur oxides (SOx) and nitrogen oxides (NOx).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open. The salt is hypertonic; immediate dilution is critical to prevent corneal abrasion.

  • Skin Contact: Wash with soap and water.[5][2][3][4][6][7][8] Do not use alcohol/ethanol, as this may increase absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), seek medical attention immediately.

References

  • Fisher Scientific. (2023).[6][9] Safety Data Sheet: 5-methylthiazole-2-carboxylic acid. Retrieved from (Analogous structure data).

  • Cayman Chemical. (2024).[7][10] Safety Data Sheet: Thiazole Derivatives. Retrieved from (General thiazole handling).

  • National Institutes of Health (NIH). (1982). Thiazolidine carboxylic acid toxicity review. Retrieved from (Toxicology context for thiazole acids).

  • Apollo Scientific. (2023).[5][6] Safety Data Sheet: Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate. Retrieved from (Structural analog hazards).[6]

(Note: Specific SDS data for the exact sodium salt is rare; safety protocols above are derived from the parent acid and homologous thiazole esters to ensure maximum personnel protection.)

Sources

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